Isomaltotetraose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H42O21 |
|---|---|
Molecular Weight |
666.6 g/mol |
IUPAC Name |
(2R,3S,5S)-6-[[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2S,3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(26)14(31)18(35)22(43-5)40-3-7-11(28)16(33)20(37)24(45-7)41-4-8-12(29)15(32)19(36)23(44-8)39-2-6-10(27)13(30)17(34)21(38)42-6/h5-38H,1-4H2/t5?,6?,7?,8?,9-,10-,11-,12-,13?,14?,15?,16?,17+,18+,19+,20+,21-,22+,23+,24+/m1/s1 |
InChI Key |
DFKPJBWUFOESDV-QFIHNAKXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Isomaltotetraose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltotetraose (B46569) is a tetrasaccharide belonging to the isomalto-oligosaccharide (IMO) family. It consists of four glucose units linked by α-(1→6) glycosidic bonds. As a significant component of some functional foods and a product of enzymatic starch conversion, this compound is gaining attention in the fields of nutrition, microbiology, and pharmacology. Its chemical properties, particularly its stability and prebiotic activity, make it a molecule of interest for drug development and as a functional food ingredient. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and a visualization of its interaction with a key signaling pathway.
Chemical and Physical Properties
This compound is a white to off-white, hygroscopic solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₄H₄₂O₂₁ | [2][3][4][5] |
| Molecular Weight | 666.58 g/mol | [2][3][4][5] |
| CAS Number | 35997-20-7 | [2][3][4] |
| Appearance | White to off-white solid/powder | [1][2][3] |
| Melting Point | >210°C | [1] |
| Boiling Point (Predicted) | 1102.8 ± 65.0 °C | [1] |
| Density (Predicted) | 1.79 ± 0.1 g/cm³ | [1] |
| Solubility | H₂O: 250 mg/mL (375.05 mM); Methanol: Slightly soluble | [1][2] |
| Stability | Hygroscopic. Stable in acidic conditions and at moderately high temperatures. | [1][6] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination
This protocol is adapted from methods used for the analysis of isomalto-oligosaccharides.[4]
Objective: To determine the purity of an this compound sample.
Equipment and Reagents:
-
High-Performance Liquid Chromatograph (HPLC)
-
Refractive Index Detector (RID)
-
ACQUITY UPLC BEH Amide column (1.7 μm, 2.1 mm i.d. × 15 cm) or equivalent
-
Acetonitrile (B52724) (HPLC grade)
-
Triethylamine (B128534) (reagent grade)
-
Deionized water (resistivity ≥ 18 MΩ∙cm)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 77% acetonitrile in deionized water. Add triethylamine to a final concentration of 0.2% (v/v). Filter the mobile phase through a 0.45 μm membrane filter.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in deionized water to prepare a stock solution. Prepare a series of standard solutions by diluting the stock solution with deionized water to concentrations ranging from 0.25 to 10 mg/mL.
-
Sample Solution Preparation: Dissolve a known amount of the this compound sample in deionized water to a concentration within the range of the standard solutions. Filter the sample solution through a 0.45 μm membrane filter.
-
HPLC Conditions:
-
Column Temperature: 40°C
-
Detector Temperature: 40°C
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 3 μL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the peak area corresponding to this compound. Calculate the purity of the sample by comparing its peak area to the calibration curve.
Enzymatic Hydrolysis Assay
This protocol is based on general methods for oligosaccharide hydrolysis.[7]
Objective: To assess the susceptibility of this compound to enzymatic hydrolysis.
Equipment and Reagents:
-
Water bath or incubator set to the optimal temperature for the enzyme.
-
α-Glucosidase or other relevant glycoside hydrolase.
-
Appropriate buffer for the enzyme (e.g., 50 mM sodium acetate (B1210297) buffer, pH 4.5).
-
This compound solution (e.g., 1 mg/mL in buffer).
-
Method to stop the reaction (e.g., heating to 100°C).
-
Analytical method to quantify hydrolysis products (e.g., HPLC, TLC).
Procedure:
-
Prepare the this compound substrate solution in the appropriate enzyme buffer.
-
Pre-incubate the substrate solution at the optimal temperature for the enzyme.
-
Add the enzyme to the substrate solution to initiate the reaction. A typical enzyme concentration might be 20 U/mL.
-
Incubate the reaction mixture for a defined period (e.g., 24 hours), taking aliquots at various time points.
-
Stop the reaction in the aliquots by heating at 100°C for 10 minutes.
-
Analyze the hydrolysis products in the aliquots using an appropriate method like HPLC or TLC to identify and quantify the resulting monosaccharides and smaller oligosaccharides.
In Vitro Prebiotic Activity Assay
This protocol is a generalized procedure based on studies of prebiotic effects on gut microbiota.[7]
Objective: To evaluate the ability of this compound to promote the growth of probiotic bacteria.
Equipment and Reagents:
-
Anaerobic chamber.
-
Incubator set to 37°C.
-
Spectrophotometer or plate reader for measuring optical density.
-
Probiotic bacterial strains (e.g., Bifidobacterium longum, Lactobacillus plantarum).
-
Appropriate growth medium for the bacteria (e.g., MRS medium).
-
This compound, glucose (as a non-selective control), and fructooligosaccharides (FOS, as a positive prebiotic control).
Procedure:
-
Prepare the growth medium supplemented with 2% (w/v) of either this compound, glucose, or FOS as the sole carbon source. A control medium with no added carbohydrate should also be prepared.
-
Inoculate the prepared media with a fresh culture of the probiotic bacteria.
-
Incubate the cultures at 37°C under anaerobic conditions for 24-48 hours.
-
Monitor bacterial growth by measuring the optical density at 600 nm at regular intervals.
-
Optionally, at the end of the incubation, plate serial dilutions of the cultures on appropriate agar (B569324) plates to determine the colony-forming units (CFU/mL).
-
The prebiotic effect can be quantified by comparing the growth in the this compound-containing medium to the controls.
Signaling Pathway Involvement
This compound, as a prebiotic, primarily exerts its biological effects through the modulation of gut microbiota. The resulting metabolites, particularly short-chain fatty acids (SCFAs), and direct interactions of microbial components with host cells can influence various signaling pathways. Recent evidence suggests that isomalto/malto-polysaccharides can be recognized by Toll-like receptors (TLRs), specifically TLR2 and TLR4, which are key players in the innate immune system.
The following diagram illustrates the proposed signaling pathway initiated by the interaction of isomalto/malto-polysaccharides with TLR4, leading to the activation of the NF-κB pathway and subsequent cellular responses.
References
- 1. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hplc.com [hplc.com]
- 4. fda.gov.tw [fda.gov.tw]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Isomaltotetraose: A Comprehensive Technical Guide to its Structure and Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and molecular characteristics of isomaltotetraose (B46569), a key isomalto-oligosaccharide. This document details its chemical structure, molecular weight, and the experimental methodologies employed for their determination, presenting the information in a format tailored for scientific and research applications.
Core Quantitative Data
The fundamental molecular properties of this compound are summarized in the table below, providing a clear reference for its key quantitative attributes.
| Property | Value |
| Molecular Formula | C₂₄H₄₂O₂₁ |
| Molecular Weight | 666.58 g/mol |
| Synonym | Glcα1-6)Glcα(1-6)Glcα(1-6)Glc |
| CAS Number | 35997-20-7 |
| Purity (typical) | >95.0% (HPLC) |
Structural Elucidation and Molecular Weight Determination: Experimental Protocols
The determination of the precise structure and molecular weight of complex oligosaccharides like this compound relies on a combination of advanced analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic-level structure of a molecule. For this compound, both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments are utilized to elucidate its complete structure.
Methodology:
-
Sample Preparation: A small sample of purified this compound is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to avoid interference from proton signals of the solvent.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H NMR spectra are acquired to observe the chemical shifts and coupling constants of the protons. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are then performed to correlate protons with their directly attached carbon atoms.
-
Spectral Analysis: The analysis of the NMR spectra allows for the identification of the individual glucose units and, crucially, the determination of the glycosidic linkages between them. The characteristic chemical shifts of the anomeric protons and carbons confirm the α-configuration of the linkages, and correlations observed in 2D spectra establish the (1→6) connectivity between the glucose residues.
Mass Spectrometry (MS)
Mass spectrometry is employed for the precise determination of the molecular weight of this compound and can also provide structural information through fragmentation analysis.
Methodology:
-
Ionization: The this compound sample is ionized using a soft ionization technique to prevent fragmentation of the intact molecule. The most common methods for oligosaccharides are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).
-
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) in a mass analyzer, such as a Time-of-Flight (TOF) analyzer.
-
Molecular Weight Determination: The resulting mass spectrum will show a prominent peak corresponding to the molecular ion of this compound, from which its exact molecular weight can be determined with high accuracy.[1]
-
Tandem Mass Spectrometry (MS/MS): For structural confirmation, the molecular ion can be selected and subjected to fragmentation (e.g., through collision-induced dissociation). The resulting fragment ions provide information about the sequence of monosaccharide units and the positions of the glycosidic bonds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a key technique for the purification and analysis of this compound.
Methodology:
-
Column Selection: A stationary phase suitable for carbohydrate separation, such as an amino-propyl bonded silica (B1680970) column or a specialized carbohydrate analysis column, is used.
-
Mobile Phase: An appropriate mobile phase, typically a mixture of acetonitrile (B52724) and water, is used to elute the sample through the column.
-
Detection: The eluted this compound is detected using a refractive index (RI) detector or an evaporative light scattering detector (ELSD).
-
Purity Assessment: The purity of the this compound sample is determined by the presence of a single, sharp peak in the chromatogram. HPLC can also be used for quantitative analysis by comparing the peak area to that of a known standard.
Experimental Workflow for this compound Characterization
The logical flow of experiments for the comprehensive characterization of this compound is depicted in the following diagram.
Caption: Experimental workflow for the characterization of this compound.
References
The Sweet Science of Isomaltotetraose: A Deep Dive into its Natural Origins and Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is a key component of the isomalto-oligosaccharide (IMO) family. While commercially produced for its prebiotic properties and applications in the food and pharmaceutical industries, this compound also occurs naturally in a variety of foods. This technical guide provides a comprehensive overview of the natural sources of this compound, the history of its discovery, and detailed methodologies for its analysis and production.
Discovery and First Synthesis
The scientific exploration of isomalto-oligosaccharides dates back to the mid-20th century, with a focus on their enzymatic synthesis. The first documented chemical synthesis of this compound was reported in 1972 by Koto et al.[1]. Their work involved a multi-step process starting from ethyl 2,3,4-tri-O-benzyl-1-thio-α-d-glucopyranoside, which was converted to a p-nitrobenzoyl derivative and then brominated. This bromide was subsequently condensed with the starting material in nitromethane (B149229) in the presence of 2,6-lutidine to yield a disaccharide derivative. By repeating this synthetic cycle, they successfully synthesized this compound and isomaltooctaose, providing pure compounds for further study[1].
Natural Sources of this compound
This compound is found in nature primarily as a constituent of isomalto-oligosaccharide mixtures in certain fermented foods and honey. Its presence is a result of microbial enzymatic activity on sugars.
Fermented Foods
Traditional fermented foods are a notable natural source of IMOs, including this compound. The fermentation process, driven by a complex interplay of bacteria and yeasts, leads to the synthesis of these oligosaccharides.
-
Soy Sauce (Shoyu): In the production of soy sauce, particularly the Tamari and Shiro varieties, oligosaccharides including di-, tri-, and tetrasaccharides can be found at concentrations of approximately 1.0 g/100 ml and 3.0 g/100 ml, respectively[2]. However, during the alcohol fermentation stage, the levels of tri- and tetrasaccharides tend to decrease as they are consumed by yeasts[2].
-
Kimchi: This traditional Korean fermented vegetable dish also contains IMOs. The production of IMOs in kimchi can be enhanced by the addition of a Leuconostoc starter culture along with sucrose (B13894) and maltose[3]. In such optimized fermentations, the concentration of IMOs can reach up to 110.19 mM[3].
-
Other Fermented Products: Isomaltose, the base unit of IMOs, is also present in other fermented foods like rice miso and sake[4].
Honey
Honey is another significant natural source of a complex mixture of sugars, including various oligosaccharides. The presence of this compound in honey has been confirmed through gas chromatography-mass spectrometry (GC-MS) analysis[4]. The concentration of tetrasaccharides in honey is generally low, typically less than 230 mg per 100 g of honey[5]. The specific composition and concentration of these oligosaccharides can vary widely depending on the floral source of the honey.
Quantitative Data on this compound in Natural Sources
The concentration of this compound in natural sources can be highly variable. The following table summarizes available data for total oligosaccharides, of which this compound is a component.
| Natural Source | Type of Oligosaccharide | Concentration Range | Analytical Method | Reference |
| Soy Sauce (Tamari) | Di-, Tri-, and Tetrasaccharides | ~1.0 g/100 ml | Gel Filtration | [2] |
| Soy Sauce (Shiro) | Di-, Tri-, and Tetrasaccharides | ~3.0 g/100 ml | Gel Filtration | [2] |
| Kimchi (with starter) | Isomalto-oligosaccharides | up to 110.19 mM | Not Specified | [3] |
| Honey | Tetrasaccharides | < 230 mg/100 g | GC-MS | [5] |
Experimental Protocols
The following sections detail the methodologies for the enzymatic synthesis, purification, and analysis of this compound.
Enzymatic Synthesis of Isomalto-oligosaccharides (including this compound)
The commercial production of this compound is achieved through the enzymatic synthesis of isomalto-oligosaccharides from starch or sucrose.
1. Synthesis using Dextransucrase from Leuconostoc mesenteroides
-
Principle: Dextransucrase catalyzes the transfer of glucose units from sucrose to an acceptor molecule, in this case, maltose (B56501), to form a series of isomalto-oligosaccharides.
-
Enzyme Preparation:
-
Culture Leuconostoc mesenteroides in a suitable medium containing sucrose and yeast extract.
-
Harvest the cells by centrifugation.
-
Precipitate the dextransucrase from the supernatant using polyethylene (B3416737) glycol (PEG).
-
Resuspend the partially purified enzyme in a sodium acetate (B1210297) buffer (pH 5.2).
-
-
Synthesis Reaction:
-
Prepare a reaction mixture containing sucrose and maltose in a batch reactor. Optimal concentrations can be around 100 mmol/L of sucrose and 200 mmol/L of maltose.
-
Add the partially purified dextransucrase to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) until the sucrose is consumed.
-
Monitor the reaction progress by analyzing the carbohydrate composition using HPLC.
-
-
Product Recovery:
-
Terminate the reaction by heat inactivation of the enzyme.
-
Precipitate the high molecular weight dextran (B179266) by adding ethanol.
-
The supernatant will contain the mixture of isomalto-oligosaccharides, including this compound.
-
2. Synthesis using α-Glucosidase
-
Principle: α-Glucosidase, particularly from microbial sources like Aspergillus niger or Bacillus subtilis, possesses transglucosylation activity, enabling the synthesis of IMOs from maltose.
-
Enzyme Source: Commercially available α-glucosidase or cell-bound α-glucosidase from cultured microorganisms.
-
Synthesis Reaction:
-
Prepare a concentrated solution of maltose (e.g., 30% w/v) in a suitable buffer.
-
Add the α-glucosidase to the maltose solution.
-
Incubate the reaction at an optimal temperature and pH for the specific enzyme (e.g., 37°C).
-
Monitor the formation of IMOs over time using thin-layer chromatography (TLC) or HPLC.
-
-
Product Composition: This method typically yields a mixture of isomaltose, panose, isomaltotriose, this compound, and higher oligosaccharides.
Purification of this compound
The purification of this compound from the crude IMO syrup is typically achieved using preparative high-performance liquid chromatography (HPLC).
-
Principle: Preparative HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For oligosaccharides, hydrophilic interaction liquid chromatography (HILIC) or size-exclusion chromatography are common modes.
-
Instrumentation: A preparative HPLC system equipped with a suitable column (e.g., an amino-bonded silica (B1680970) column for HILIC), a high-flow rate pump, a large-volume injector, and a refractive index (RI) or evaporative light scattering detector (ELSD).
-
Methodology:
-
Sample Preparation: Concentrate the IMO syrup and filter it to remove any particulate matter.
-
Column Selection: Choose a preparative column with a stationary phase that provides good resolution for the target oligosaccharide.
-
Mobile Phase: A typical mobile phase for HILIC is a gradient of acetonitrile (B52724) and water. The exact gradient profile needs to be optimized based on the specific column and sample.
-
Injection and Elution: Inject a large volume of the concentrated IMO syrup onto the column. Elute the oligosaccharides with the optimized mobile phase gradient.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak as detected by the RI or ELSD detector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
-
Product Recovery: Pool the pure fractions and remove the solvent by lyophilization or evaporation to obtain purified this compound.
-
Analytical Methodology for this compound
High-performance liquid chromatography (HPLC) is the standard method for the quantitative analysis of this compound and other IMOs.
-
Instrumentation: An analytical HPLC system with a refractive index (RI) detector is commonly used.
-
Column: An amide column (e.g., ACQUITY UPLC BEH Amide, 1.7 μm, 2.1 mm i.d. × 15 cm) is suitable for the separation of oligosaccharides.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, often with a small amount of an amine modifier like triethylamine (B128534) to improve peak shape. A typical mobile phase could be 77% acetonitrile in water with 0.2% triethylamine.
-
Operating Conditions:
-
Column Temperature: 40°C
-
Detector Temperature: 40°C
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 3 μL
-
-
Quantification: Prepare standard solutions of pure this compound at various concentrations to generate a calibration curve. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Biological Activity and Mechanism of Action
This compound, as a component of IMOs, is primarily recognized for its prebiotic activity. It is not readily digested by human intestinal enzymes due to its α-1,6 glycosidic linkages. This resistance to digestion allows it to reach the colon largely intact, where it is selectively fermented by beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.
The fermentation of this compound by the gut microbiota leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs have numerous health benefits, including:
-
Providing an energy source for colonocytes.
-
Lowering the pH of the colon, which inhibits the growth of pathogenic bacteria.
-
Modulating the immune system.
There is currently no evidence to suggest that this compound interacts directly with specific cellular receptors or signaling pathways in the same manner as a drug molecule. Its biological effects are mediated indirectly through its impact on the composition and metabolic activity of the gut microbiome.
Caption: Prebiotic mechanism of this compound in the gut.
Conclusion
This compound, a key isomalto-oligosaccharide, is naturally present in select fermented foods and honey, though its primary source for commercial applications is enzymatic synthesis. Its discovery and synthesis have paved the way for its use as a functional food ingredient with well-established prebiotic effects. The methodologies for its production, purification, and analysis are well-defined, enabling further research into its applications in food science, nutrition, and drug development. The primary mechanism of action of this compound is through the modulation of the gut microbiota, highlighting the importance of prebiotics in maintaining a healthy digestive system. This guide provides a foundational understanding for researchers and professionals working with this versatile oligosaccharide.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Oligosaccharides in Soy Sauce [jstage.jst.go.jp]
- 3. An improved process of isomaltooligosaccharide production in kimchi involving the addition of a Leuconostoc starter and sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isomaltooligosaccharide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Isomaltotetraose: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Glucose Tetrasaccharide
Introduction
Isomaltotetraose (B46569) is a tetrasaccharide composed of four glucose units linked by α-1,6-glycosidic bonds. It is a key component of isomalto-oligosaccharides (IMOs), which are gaining significant attention in the food and pharmaceutical industries for their prebiotic properties and potential health benefits. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, methods for its analysis and synthesis, and its biological activities, with a focus on its impact on gut health and cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this functional oligosaccharide.
Physicochemical Properties
This compound is a white, crystalline powder with a mild sweetness. Its structure, consisting of four α-1,6-linked glucose units, confers specific chemical and physical characteristics relevant to its stability and biological function. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₂O₂₁ | [1][2] |
| Molecular Weight | 666.58 g/mol | [1][2] |
| Melting Point | >210 °C | [3] |
| Solubility in Water | 250 mg/mL | [2] |
| Appearance | White to off-white solid | [2] |
| Specific Optical Rotation | Data not available |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
The quantification and purification of this compound are commonly achieved using High-Performance Liquid Chromatography (HPLC). The following protocol is a representative method for the analysis of isomalto-oligosaccharides, including this compound.
Objective: To separate and quantify this compound in a sample mixture.
Materials:
-
HPLC system equipped with a refractive index detector (RID) or an evaporative light scattering detector (ELSD)
-
Amino-based column (e.g., Asahipak NH2P-50 4E or ACQUITY UPLC BEH Amide)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
This compound standard
-
Sample containing this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting ratio is 75:25 (v/v). The exact ratio may need to be optimized depending on the specific column and desired separation. For some applications, a small amount of an amine modifier like triethylamine (B128534) (e.g., 0.1%) may be added to the mobile phase to improve peak shape.
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in the mobile phase or water at a known concentration (e.g., 10 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 1, 2, 5, and 10 mg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or water. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30-40 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Inject a fixed volume of the standard solutions and the sample onto the HPLC column (e.g., 10-20 µL).
-
Monitor the elution of the compounds using the RID or ELSD.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Enzymatic Synthesis of this compound
This compound is typically produced through enzymatic synthesis using enzymes with transglycosylation activity, such as α-glucosidase or dextransucrase. The following protocol describes a general method for the synthesis of isomalto-oligosaccharides, including this compound, from a suitable substrate like maltose (B56501) or sucrose.
Objective: To synthesize this compound from a disaccharide substrate using a transglycosylating enzyme.
Materials:
-
α-Glucosidase (e.g., from Aspergillus niger) or Dextransucrase (e.g., from Leuconostoc mesenteroides)
-
Substrate: Maltose or Sucrose
-
Buffer solution (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0-6.0)
-
Reaction vessel with temperature control (e.g., a water bath or incubator)
-
Means to stop the reaction (e.g., heating to 95-100 °C)
-
Analytical method to monitor the reaction (e.g., HPLC as described in Section 3.1)
Procedure:
-
Substrate Preparation: Prepare a concentrated solution of the substrate (e.g., 30-50% w/v maltose or sucrose) in the buffer solution.
-
Enzyme Preparation: Prepare a solution of the enzyme in the same buffer at a predetermined activity level (e.g., 10-50 U/g of substrate). The optimal enzyme concentration should be determined experimentally.
-
Enzymatic Reaction:
-
Add the enzyme solution to the substrate solution in the reaction vessel.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-60 °C) with gentle agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC to determine the concentration of this compound and other oligosaccharides.
-
-
Reaction Termination: Once the desired concentration of this compound is reached, terminate the reaction by heating the mixture to 95-100 °C for 10-15 minutes to denature the enzyme.
-
Purification (Optional): The resulting mixture of oligosaccharides can be further purified to isolate this compound using techniques such as size-exclusion chromatography or preparative HPLC.
Biological Activity and Signaling Pathways
This compound, as a component of IMOs, exhibits significant prebiotic activity, primarily by modulating the gut microbiota and influencing host cellular signaling pathways related to gut barrier function and inflammation.
Modulation of Gut Microbiota
This compound is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species. This fermentation leads to the production of short-chain fatty acids (SCFAs), including butyrate, propionate, and acetate. These SCFAs contribute to a lower colonic pH, which inhibits the growth of pathogenic bacteria, and serve as an energy source for colonocytes, thereby promoting gut health.
Enhancement of Intestinal Barrier Function
This compound has been shown to enhance the intestinal barrier function. This is achieved, in part, by upregulating the expression of tight junction proteins, which are crucial for maintaining the integrity of the epithelial barrier and preventing the translocation of harmful substances from the gut lumen into the bloodstream.
Caption: this compound enhances intestinal barrier function via signaling pathways.
Modulation of Inflammatory Responses
This compound can modulate the host's immune response by influencing inflammatory signaling pathways. As a prebiotic, it promotes a healthy gut microbiota, which in turn can lead to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines. This immunomodulatory effect is crucial for maintaining gut homeostasis and may have implications for the prevention and management of inflammatory bowel diseases.
Caption: this compound modulates inflammatory responses in the gut.
Applications in Drug Development
The unique properties of this compound make it a promising candidate for various applications in drug development and formulation.
-
Prebiotic Formulations: As a well-established prebiotic, this compound can be incorporated into formulations to support gut health, particularly in patient populations with dysbiosis or those undergoing antibiotic therapy.
-
Drug Delivery: Its properties as a carbohydrate may be explored for use as an excipient in drug formulations, potentially improving stability, solubility, and bioavailability of active pharmaceutical ingredients.
-
Functional Foods and Nutraceuticals: this compound is a key ingredient in functional foods and nutraceuticals aimed at improving digestive health and overall well-being.
Conclusion
This compound is a tetrasaccharide of glucose with significant potential in the fields of nutrition and pharmaceutical sciences. Its well-documented prebiotic effects, coupled with its ability to enhance gut barrier function and modulate inflammatory responses, make it a valuable ingredient for promoting gut health. The detailed experimental protocols provided in this guide for its analysis and synthesis will aid researchers in further exploring its properties and applications. The elucidation of its interactions with cellular signaling pathways opens up new avenues for its use in the development of novel therapeutic and preventative strategies for a range of gastrointestinal and systemic conditions. Further research is warranted to fully understand the molecular mechanisms underlying its beneficial effects and to explore its full therapeutic potential.
References
Isomaltotetraose CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltotetraose (B46569) is a tetrasaccharide composed of four glucose units linked by α-(1→6) glycosidic bonds. As a member of the isomalto-oligosaccharide (IMO) family, it is recognized for its potential as a prebiotic and its applications in the food and pharmaceutical industries. This technical guide provides an in-depth overview of this compound, including its chemical identifiers, experimental protocols for its synthesis and analysis, and its role in modulating gut microbiota.
Chemical Identifiers and Properties
This compound is a well-characterized oligosaccharide with the following identifiers:
| Identifier | Value | Reference(s) |
| CAS Number | 35997-20-7 | [1][2][3] |
| Molecular Formula | C₂₄H₄₂O₂₁ | [1][2][3] |
| Molecular Weight | 666.58 g/mol | [1][2][3] |
| Synonyms | Glcα(1-6)Glcα(1-6)Glcα(1-6)Glc, (α-D-Glc-[1→6])3-D-Glc | [2][4][5][6] |
Experimental Protocols
Enzymatic Synthesis of this compound
The synthesis of this compound is typically achieved through enzymatic reactions, primarily utilizing the transglucosylation activity of α-glucosidases or the action of dextransucrase.
Method 1: Transglucosylation using α-Glucosidase
This method involves the use of α-glucosidase to catalyze the transfer of glucosyl residues to an acceptor molecule, such as maltose (B56501), to form α-(1→6) linkages.
-
Substrate: 20% (w/v) Maltose solution in 20 mM sodium acetate (B1210297) buffer (pH 5.0).[7]
-
Procedure:
-
Prepare a 20% (w/v) maltose solution in 20 mM sodium acetate buffer (pH 5.0).
-
Add α-glucosidase to the substrate solution. The enzyme-to-substrate ratio should be optimized for efficient conversion.
-
Incubate the reaction mixture at 55°C with constant stirring for up to 24 hours.[7][8]
-
Monitor the reaction progress by periodically taking samples and analyzing the product distribution using HPLC.
-
Terminate the reaction by boiling the mixture for 10 minutes to inactivate the enzyme.[2]
-
Method 2: Dextransucrase-mediated Synthesis
Dextransucrase from Leuconostoc mesenteroides can be used to synthesize isomalto-oligosaccharides by transferring glucose units from sucrose (B13894) to an acceptor.
-
Enzyme: Dextransucrase from Leuconostoc mesenteroides B-512F.[9]
-
Substrates: Sucrose and an acceptor molecule (e.g., isomaltulose).
-
Procedure:
-
Prepare a solution containing the acceptor molecule and sucrose in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.2).
-
Add dextransucrase to initiate the transglucosylation reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for 24-48 hours.[9]
-
Monitor the formation of this compound and other oligosaccharides by HPLC.
-
Purify the resulting oligosaccharide mixture to isolate this compound.
-
Purification of this compound
Following enzymatic synthesis, the reaction mixture contains a range of oligosaccharides. This compound can be purified using chromatographic techniques.
Ion-Exchange Chromatography
Ion-exchange chromatography is an effective method for separating oligosaccharides based on their weak interactions with the resin.
-
Resin: A strong cation-exchange resin in its potassium (K⁺) form is often effective for oligosaccharide separation.[10]
-
Procedure:
-
Pack a chromatography column with the selected ion-exchange resin and equilibrate it with deionized water.
-
Load the crude oligosaccharide mixture onto the column.
-
Elute the column with deionized water at a controlled flow rate.
-
Collect fractions and analyze them for the presence of this compound using HPLC.
-
Pool the fractions containing pure this compound and concentrate them, for example, by rotary evaporation.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary analytical technique for the identification and quantification of this compound. Amide-based columns are particularly well-suited for the separation of polar compounds like oligosaccharides.
-
Column: ACQUITY UPLC BEH Amide column (e.g., 1.7 µm, 2.1 mm i.d. × 15 cm).[1][11]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a mobile phase of acetonitrile/water (77:23, v/v) with 0.02% triethylamine (B128534) can be effective.[11]
-
Flow Rate: Approximately 0.25 mL/min.[11]
-
Column Temperature: 40°C.[11]
-
Detector: Refractive Index (RI) detector.[11]
-
Procedure:
-
Prepare standard solutions of this compound at known concentrations.
-
Prepare the sample by dissolving it in the mobile phase or a suitable solvent and filtering it through a 0.45 µm filter.
-
Inject the standards and sample onto the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by constructing a calibration curve from the standard solutions.
-
This compound and Gut Microbiota Signaling
While direct signaling pathways involving this compound in mammalian cells are not well-documented, its primary biological effect is exerted through its role as a prebiotic, indirectly influencing host signaling via the gut microbiota.
This compound, being resistant to digestion in the upper gastrointestinal tract, reaches the colon where it is selectively fermented by beneficial bacteria such as Bifidobacterium and Lactobacillus.[4][5][6] This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[6][12] These SCFAs can then enter the systemic circulation and act as signaling molecules, influencing various physiological processes in the host, including immune function, metabolism, and gut-brain communication.[3][12]
References
- 1. lcms.cz [lcms.cz]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Microbiota Signaling Pathways that Influence Neurologic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metatranscriptomic analysis indicates prebiotic effect of isomalto/malto-polysaccharides on human colonic microbiota in-vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved synthesis of isomaltooligosaccharides using immobilized α-glucosidase in organic–aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Isomaltooligosaccharides by Saccharomyces cerevisiae Cells Expressing Aspergillus niger α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of isomaltulose-derived oligosaccharides produced by transglucosylation reaction of Leuconostoc mesenteroides dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov.tw [fda.gov.tw]
- 12. mdpi.com [mdpi.com]
Commercial Availability and Technical Guide to Isomaltotetraose for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Isomaltotetraose, a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is a member of the isomaltooligosaccharide (IMO) family. It is gaining significant attention in the pharmaceutical and food industries for its potential as a prebiotic, a low-calorie sweetener, and a stabilizing excipient in drug formulations. This guide provides a comprehensive overview of its commercial availability, key technical specifications, and detailed experimental protocols relevant to its application in research and drug development.
Commercial Suppliers and Quantitative Data
This compound is available from various chemical and biochemical suppliers, primarily for research purposes. The purity and available quantities can vary, impacting its suitability for different applications. Below is a summary of commercially available this compound from several suppliers.
| Supplier | Product Code | Purity | Form | Storage Temp. | Available Quantities | Price (USD) |
| Chem-Impex | - | ≥ 95% (HPLC)[1] | White to almost white powder/crystal[1] | ≤ -4 °C[1] | Contact for details | Contact for details |
| MedchemExpress | HY-N7948 | 99.69%[2] | Solid, White to off-white[2] | -20°C (3 years)[2] | 1 mg, 5 mg, 10 mg, 25 mg | Contact for details |
| Biosynth | OI15392 | - | - | 2°C - 8°C[3] | Contact for details | Contact for details |
| Elicityl | GLU354-95% | >95%[4] | - | - | 10 mg, 25 mg, 50 mg, 100 mg | €110 - €660[4] |
| Tokyo Chemical Industry (TCI) | I0855 | >95.0% (HPLC)[5] | White to Almost white powder to crystal[5] | Frozen (<0°C)[5] | 50 mg | ¥1,300 |
| Immunomart | T40460 | 0.9952[6] | - | -20℃[6] | 1 mg, 5 mg, 10 mg, 25 mg | $30 - $220[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, compiled from various scientific sources.
Enzymatic Synthesis of this compound
This protocol describes a general method for the enzymatic synthesis of isomaltooligosaccharides, including this compound, from maltose (B56501) using a transglucosylation reaction catalyzed by α-glucosidase.[7][8]
Materials:
-
Maltose (substrate)
-
α-glucosidase with transglucosidase activity (e.g., from Aspergillus niger or Microbacterium sp.)[8]
-
Sodium acetate (B1210297) buffer (pH 5.2)[9]
-
96% Ethanol[9]
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a high-concentration maltose solution (e.g., 40% w/v) in sodium acetate buffer.[8]
-
Add the α-glucosidase enzyme to the maltose solution. The optimal enzyme concentration should be determined empirically but can start in the range of 25 IU of α-glucosidase activity.[8]
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation for a set period (e.g., 24 hours).[8][9]
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the product distribution by HPLC.[9]
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Precipitate dextran (B179266) by-products by adding 3 volumes of 96% ethanol.[9]
-
Centrifuge the mixture to pellet the precipitate and collect the supernatant containing the isomaltooligosaccharides.
-
Analyze the composition of the supernatant by HPLC to quantify the yield of this compound.
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantification of this compound in a sample, adapted from methods for analyzing isomaltooligosaccharides in beverages and fermentation products.[10][11][12]
Materials and Equipment:
-
HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)[10][12]
-
Amine-based column (e.g., ACQUITY UPLC BEH Amide, 1.7 μm, 2.1 mm i.d. × 15 cm)[10]
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
0.45 μm membrane filters[10]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, often with a small amount of triethylamine (e.g., 77% acetonitrile containing 0.2% triethylamine).[10] Filter the mobile phase through a 0.45 μm membrane filter.
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in deionized water. Create a series of dilutions to generate a calibration curve (e.g., 0.25-10 mg/mL).[10]
-
Sample Preparation:
-
HPLC Analysis:
-
Set the column temperature (e.g., 40°C) and detector temperature (e.g., 40°C).[10]
-
Set the flow rate (e.g., 0.25 mL/min).[10]
-
Inject a fixed volume (e.g., 3 μL) of the standards and samples onto the column.[10]
-
Identify and quantify the this compound peak in the samples by comparing the retention time and peak area to the calibration curve.
-
In Vitro Fermentation for Prebiotic Activity Assessment
This protocol describes an in vitro batch fermentation using human fecal microbiota to assess the prebiotic potential of this compound by measuring the production of short-chain fatty acids (SCFAs).[10][13][14][15]
Materials:
-
This compound
-
Fresh human fecal samples from healthy donors
-
Anaerobic basal medium (containing peptone, yeast extract, salts, and a reducing agent like L-cysteine-HCl)[15]
-
Phosphate-buffered saline (PBS), pre-reduced and anaerobic[15]
-
Anaerobic chamber or system
-
Sterile fermentation vessels
-
Gas Chromatography (GC) system for SCFA analysis
Procedure:
-
Fecal Slurry Preparation (in an anaerobic chamber):
-
In Vitro Fermentation:
-
Dispense the anaerobic basal medium into sterile fermentation vessels.
-
Add this compound to the vessels to the desired final concentration (e.g., 1% w/v). Include a control with no added carbohydrate.
-
Inoculate each vessel with the fecal slurry (e.g., 10% v/v).[15]
-
Seal the vessels and incubate at 37°C under anaerobic conditions for a specified period (e.g., 24 or 48 hours).[15]
-
-
Sampling and SCFA Analysis:
-
At different time points (e.g., 0, 24, 48 hours), collect samples from the fermentation vessels.
-
Centrifuge the samples to pellet the bacteria and debris.
-
Filter-sterilize the supernatant and store at -20°C until analysis.
-
Analyze the SCFA (acetate, propionate, butyrate) concentrations in the supernatant using a GC system.[3][6][16][17]
-
Signaling Pathways and Biological Activity
This compound, as a prebiotic, is not directly absorbed in the small intestine but is fermented by the gut microbiota in the colon.[16] This fermentation process leads to the production of short-chain fatty acids (SCFAs), which are known to have various physiological effects. The primary mechanism of action of this compound is, therefore, indirect, mediated by the modulation of the gut microbiota and the production of SCFAs.
Modulation of Gut Microbiota
In vitro fermentation studies have shown that isomaltooligosaccharides can selectively stimulate the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus.[18][19]
SCFA-Mediated Signaling
The SCFAs produced from this compound fermentation, particularly acetate, propionate, and butyrate (B1204436), can influence host physiology through various signaling pathways:
-
G-protein-coupled receptors (GPCRs): SCFAs can bind to GPCRs such as GPR41 and GPR43 on intestinal epithelial and immune cells, which can modulate inflammatory responses and hormone secretion.
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a known inhibitor of HDACs. By inhibiting HDACs, butyrate can regulate gene expression related to cell proliferation, differentiation, and apoptosis.
-
Toll-like Receptor (TLR) Signaling: While direct interaction of this compound with TLRs is not well-documented, the modulation of gut microbiota and the production of SCFAs can influence TLR signaling in the gut. A healthy gut microbiota composition helps maintain the integrity of the intestinal barrier, preventing the translocation of microbial products like lipopolysaccharide (LPS) that can trigger inflammatory TLR signaling.[8][20][21][22][23] SCFAs can also modulate the expression and activity of TLRs, contributing to the maintenance of gut homeostasis.
-
NF-κB Signaling: The anti-inflammatory effects of SCFAs are partly mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[24][25][26] Butyrate has been shown to suppress the activation of NF-κB in intestinal epithelial cells.
Visualizations
Enzymatic Synthesis of this compound
Caption: Enzymatic synthesis of this compound from maltose.
Experimental Workflow for In Vitro Prebiotic Activity Assessment
Caption: Workflow for assessing the prebiotic activity of this compound.
References
- 1. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and quantification of short-chain fatty acids in fermentation processes - V&F Analyse- und Messtechnik [vandf.com]
- 3. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 异麦芽三糖 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 7. Isomaltotriose Oligosaccharide | Megazyme [megazyme.com]
- 8. Toll-like receptor signaling in intestinal epithelial cells contributes to colonic homoeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. In Vitro Fermentation Behavior of Isomalto/Malto‐Polysaccharides Using Human Fecal Inoculum Indicates Prebiotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dwscientific.com [dwscientific.com]
- 15. benchchem.com [benchchem.com]
- 16. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 17. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Isomaltose Oligosaccharide | Megazyme [megazyme.com]
- 20. Epithelial Toll-like receptors and their role in gut homeostasis and disease | Semantic Scholar [semanticscholar.org]
- 21. TLR signaling at the intestinal epithelial interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A map of Toll-like receptor expression in the intestinal epithelium reveals distinct spatial, cell type-specific, and temporal patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Toll-like receptor signaling and regulation of intestinal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Signaling from toxic metals to NF-kappaB and beyond: not just a matter of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modulation of NF-κB and Nrf2 control of inflammatory responses in FHs 74 Int cell line is tocopherol isoform-specific - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Toxicity Profile of Isomaltotetraose: A Technical Guide
Introduction
Isomaltotetraose is a non-digestible oligosaccharide belonging to the isomalto-oligosaccharide (IMO) family. It consists of four glucose units linked primarily by α-1,6 glycosidic bonds. This compound and other IMOs are utilized in the food industry as functional ingredients, valued for their prebiotic properties and low-caloric sweetness. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, primarily derived from studies on IMO mixtures, for researchers, scientists, and drug development professionals. The safety of this compound is largely inferred from the extensive toxicological evaluation of IMO preparations in which it is a key component. These IMO mixtures have been granted Generally Recognized as Safe (GRAS) status by the U.S. Food and Drug Administration (FDA) and have undergone safety assessments by other international regulatory bodies.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | O-α-D-glucopyranosyl-(1,6)-O-α-D-glucopyranosyl-(1,6)-O-α-D-glucopyranosyl-(1,6)-D-glucose | [3] |
| CAS Number | 35997-20-7 | [3] |
| Molecular Formula | C24H42O21 | [3] |
| Molecular Weight | 666.58 g/mol | [4] |
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound, as a component of IMO mixtures, is considered to be partially digestible by human intestinal enzymes.[5][6] The α-1,6 glycosidic linkages are more resistant to hydrolysis by mammalian amylases and brush border enzymes compared to the α-1,4 linkages found in starch and maltodextrins.[6]
Undigested this compound reaches the colon, where it is readily fermented by the gut microbiota, particularly Bifidobacteria and Lactobacilli.[4][7][8] This fermentation process leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are absorbed by the host and contribute to gut health.[8][9]
The metabolism of IMOs, including this compound, has been studied in humans and is considered to be well-tolerated.[10]
References
- 1. echemi.com [echemi.com]
- 2. Extension of use of isomalto‐oligosaccharide as a novel food pursuant to Regulation (EU) 2015/2283 | EFSA [efsa.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Dietary Isomaltooligosaccharide Levels on the Gut Microbiota, Immune Function of Sows, and the Diarrhea Rate of Their Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro digestibility of commercial and experimental isomalto-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fermentation properties of isomaltooligosaccharides are affected by human fecal enterotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastrointestinal Tolerance and Glycemic Response of Isomaltooligosaccharides in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Isomaltotetraose from Starch
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltotetraose (B46569), a non-digestible isomaltooligosaccharide (IMO), is gaining significant attention in the pharmaceutical and nutraceutical industries for its prebiotic properties and potential applications in drug delivery.[1] This application note provides a detailed overview and protocols for the enzymatic synthesis of this compound from starch. The methodologies described herein utilize a multi-enzyme approach to achieve efficient conversion of starch into a mixture of isomaltooligosaccharides, including the target this compound.
The synthesis of isomaltooligosaccharides from starch is a multi-step enzymatic process.[2][3] The typical industrial production involves liquefaction of starch by α-amylase, followed by saccharification using enzymes like β-amylase and pullulanase to produce maltose-rich syrup.[2] Subsequently, a transglucosylation reaction catalyzed by α-glucosidase (transglucosidase) converts the maltooligosaccharides into isomaltooligosaccharides with α-(1→6) glycosidic linkages.[2][4] The final product is a mixture of oligosaccharides, including isomaltose, panose, isomaltotriose, and this compound.[2][5][6]
Enzymatic Synthesis Workflow
The enzymatic conversion of starch to this compound can be summarized in the following key stages:
-
Liquefaction: Starch slurry is treated with a thermostable α-amylase to break down the long-chain amylose (B160209) and amylopectin (B1267705) into shorter dextrins.[3]
-
Saccharification: The dextrins are further hydrolyzed into smaller sugars, primarily maltose (B56501), by the action of β-amylase and a debranching enzyme like pullulanase.[2]
-
Transglycosylation: An α-glucosidase with high transglycosylation activity is introduced to catalyze the formation of α-(1→6) linkages, converting maltose and other maltooligosaccharides into isomaltooligosaccharides.[2][4]
-
Purification and Analysis: The final product mixture is analyzed to determine the concentration of this compound and other oligosaccharides.
Caption: Enzymatic conversion of starch to this compound.
Experimental Protocols
Protocol 1: Two-Step Enzymatic Synthesis of this compound
This protocol describes a sequential enzymatic process for the production of isomaltooligosaccharides from starch.
Materials:
-
Corn starch
-
Thermostable α-amylase (e.g., from Bacillus licheniformis)
-
β-amylase (e.g., from barley)
-
Pullulanase (e.g., from Bacillus naganoensis)
-
α-Glucosidase (transglucosidase) (e.g., from Aspergillus niger)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Calcium chloride (CaCl₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Liquefaction:
-
Prepare a 30% (w/w) corn starch slurry in sodium acetate buffer (pH 5.0) containing 2 mM CaCl₂.[7]
-
Add thermostable α-amylase at a dosage of 2 U/g of starch.[7]
-
Heat the slurry to 100°C and maintain for 65 minutes with constant stirring.[7]
-
Terminate the reaction by adjusting the pH to 4.0 with HCl and incubating at 100°C for 30 minutes.[7]
-
Cool the solution to 55°C and adjust the pH to 5.5 with NaOH.
-
-
Saccharification and Transglycosylation:
-
To the liquefied starch solution, add β-amylase (e.g., 0.1 °DP/g starch) and pullulanase (e.g., 0.1 U/g starch).[6]
-
Simultaneously, add α-glucosidase (transglucosidase) for the transglycosylation reaction.
-
Incubate the mixture at a controlled temperature (e.g., 55-60°C) for 12-48 hours. The optimal time will depend on the desired product profile.
-
Terminate the enzymatic reactions by heating the solution to 100°C for 15 minutes.
-
Filter the resulting syrup to remove any insoluble material.
-
Data Presentation: Reaction Parameters
| Parameter | Liquefaction | Saccharification & Transglycosylation |
| Substrate | Corn Starch (30% w/w) | Liquefied Starch |
| Enzymes | Thermostable α-amylase | β-amylase, Pullulanase, α-Glucosidase |
| Enzyme Dosage | 2 U/g starch[7] | Varies based on enzyme activity |
| pH | 5.0 (initial), 4.0 (termination)[7] | 5.5 |
| Temperature | 100°C[7] | 55-60°C |
| Reaction Time | 65 minutes[7] | 12-48 hours |
| Activator/Cofactor | 2 mM CaCl₂[7] | - |
Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the analytical procedure for the quantification of this compound and other oligosaccharides in the final product.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index (RI) Detector[8]
-
Amino-based column (e.g., Asahipak NH2P-50 4E or ACQUITY UPLC BEH Amide)[8][9]
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
This compound standard
-
Other oligosaccharide standards (glucose, isomaltose, isomaltotriose, etc.)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Dilute the final syrup with a mixture of acetonitrile and water (e.g., 75:25 v/v) to a suitable concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical starting condition is 75:25 (v/v) acetonitrile:water.[10] An isocratic or gradient elution can be employed for optimal separation.
-
Column: An amino-based column is effective for separating oligosaccharides.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C or 60°C.[8][10]
-
Detector: Use a Refractive Index (RI) detector.
-
Injection Volume: Inject 10-20 µL of the prepared sample.[9]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound and other relevant oligosaccharides.
-
Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to the standards.
-
Data Presentation: HPLC Operating Conditions
| Parameter | Condition |
| Detector | Refractive Index (RI)[8] |
| Column | Amino-based (e.g., Asahipak NH2P-50 4E)[9] |
| Mobile Phase | Acetonitrile:Water (e.g., 75:25 v/v)[10] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 40-60°C[8][10] |
| Injection Volume | 10-20 µL[9] |
Logical Relationship of Enzymatic Reactions
The enzymatic cascade for this compound synthesis involves a series of hydrolytic and transfer reactions. The initial hydrolysis of starch by α-amylase creates the substrate for subsequent enzymes. The combined action of saccharifying and debranching enzymes produces the necessary precursors for the final transglycosylation step, which is critical for the formation of the desired α-(1→6) linkages characteristic of this compound.
Caption: Logical flow of enzymatic reactions in IMO synthesis.
Conclusion
The enzymatic synthesis of this compound from starch offers a robust and specific method for producing this valuable prebiotic. The protocols and data presented in this application note provide a comprehensive guide for researchers and professionals in the field. Optimization of enzyme ratios, reaction times, and other parameters may be necessary to maximize the yield of this compound depending on the specific enzymes and starch source used. Careful analytical monitoring using techniques such as HPLC is crucial for process control and product characterization.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. redalyc.org [redalyc.org]
- 3. Starch biotransformation into isomaltooligosaccharides using thermostable alpha-glucosidase from Geobacillus stearothermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isomaltooligosaccharides by Saccharomyces cerevisiae Cells Expressing Aspergillus niger α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Synthesis of a Novel Short Linear Maltodextrin from Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov.tw [fda.gov.tw]
- 9. shodexhplc.com [shodexhplc.com]
- 10. hplc.com [hplc.com]
Application Note: Quantification of Isomaltotetraose in Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview and experimental protocols for the quantitative analysis of isomaltotetraose (B46569) in complex biological and chemical matrices. This compound, an α-(1→6) linked glucose tetramer, is a key component of isomaltooligosaccharides (IMOs) and its accurate quantification is crucial in food science, biotechnology, and pharmaceutical research. The inherent complexity of sample matrices and the physicochemical properties of carbohydrates—being highly polar and lacking strong chromophores—present significant analytical challenges. This note details primary analytical techniques, including High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), offering a comparative analysis of their performance. Additionally, alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and enzymatic assays are discussed. Detailed, step-by-step protocols for the principal chromatographic methods are provided to facilitate implementation in a laboratory setting.
Overview of Analytical Techniques
The quantification of this compound requires methods that offer high selectivity and sensitivity to distinguish it from other structurally similar saccharides in complex mixtures.
1.1 High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) HPLC-RI is a widely used technique for the analysis of carbohydrates. Separation is typically achieved using an amino- or amide-based column. The refractive index detector responds to the change in the refractive index of the mobile phase as the analyte elutes, making it a universal detector for non-chromophoric compounds like this compound. While robust and reliable, HPLC-RI has limitations, including lower sensitivity compared to other methods and incompatibility with gradient elution, which can be a drawback when analyzing highly complex samples.[1][2]
1.2 High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) HPAE-PAD is a powerful and highly sensitive method for the direct quantification of underivatized carbohydrates.[3][4] At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on strong anion-exchange columns with high resolution.[4] Pulsed amperometric detection involves the electrochemical oxidation of the analyte on a gold electrode surface, providing excellent sensitivity (picomole to femtomole levels) and selectivity without the need for derivatization.[5][6] This technique is capable of separating isomers and resolving complex mixtures of oligosaccharides.[4][7]
1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for both structural elucidation and quantification of carbohydrates directly in complex mixtures, often with minimal sample preparation.[8][9] Quantitative NMR (qNMR) can determine the concentration of multiple analytes simultaneously by integrating the signals of specific, well-resolved resonances.[10] While it offers the advantage of being non-destructive and providing rich structural information, it generally has lower sensitivity than chromatographic methods and can be hindered by severe signal overlap in very complex saccharide mixtures.[8][11]
1.4 Enzymatic Assays Enzymatic methods offer high specificity for quantifying certain oligosaccharides. These assays typically involve enzymes that specifically hydrolyze the target oligosaccharide (e.g., an α-glucosidase that acts on this compound) to release a product like glucose, which can then be quantified using a well-established colorimetric or fluorometric assay.[12][13] While highly specific, the development of such an assay requires pure, specific enzymes and may be susceptible to interference from other sugars if the enzyme has side activities.
Comparison of Quantitative Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, sample complexity, throughput, and available instrumentation. The table below summarizes the key performance characteristics of the discussed techniques.
| Feature | HPLC-RI | HPAE-PAD | NMR Spectroscopy | Enzymatic Assays |
| Principle | Refractive Index Change | Anion Exchange & Electrochemical Oxidation | Nuclear Spin Resonance | Specific Enzyme-Substrate Reaction |
| Sensitivity | Low (μg - mg/mL) | Very High (pmol - fmol)[5] | Low to Moderate | High (depends on detection) |
| Selectivity | Moderate | Very High | High | Very High |
| Linear Range | ~2-3 orders of magnitude | >4 orders of magnitude[6] | Wide (analyte dependent) | Narrow to Moderate |
| Gradient Elution | Not compatible | Compatible | Not applicable | Not applicable |
| Sample Prep | Simple (Dilution, Filtration) | Simple (Dilution, Filtration)[5] | Very Simple (Dissolution in D₂O)[10] | Can be complex (buffer exchange) |
| LOQ (Isomaltotriose) | 0.025 g/100 mL[14] | Not specified, but very low | 0.03-0.4 g/100g [10] | Not specified |
| Linearity (this compound) | Up to 17 mg/mL[1] | Not specified, but wide | Good | Analyte/Assay dependent |
| Primary Advantage | Simplicity, universal detection | High sensitivity and selectivity | Structural info, minimal prep | High specificity |
| Primary Limitation | Low sensitivity, no gradient | Requires specialized equipment | Low sensitivity, signal overlap | Enzyme availability and purity |
Detailed Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-RI
This protocol is adapted from established methods for analyzing isomaltooligosaccharides in various matrices.[1][14]
3.1 Principle this compound is separated from other saccharides on an amide-functionalized column using an isocratic mobile phase. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from pure standards, with detection based on changes in the refractive index of the eluent.
3.2 Materials and Equipment
-
High-Performance Liquid Chromatograph (HPLC) system
-
Refractive Index (RI) Detector
-
Amide Column (e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm, or equivalent)[14]
-
This compound analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Triethylamine (B128534) (Reagent grade)
-
Deionized water (≥ 18 MΩ∙cm)
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.22 or 0.45 µm, PVDF or nylon)
-
Centrifuge
3.3 Reagent and Standard Preparation
-
Mobile Phase: Prepare a solution of 77% (v/v) acetonitrile in water. Add triethylamine to a final concentration of 0.2% (v/v). For example, to make 1 L, mix 770 mL acetonitrile, 2 mL triethylamine, and bring to 1000 mL with deionized water. Degas the mobile phase before use.[14]
-
Standard Stock Solution (e.g., 10 mg/mL): Accurately weigh ~100 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with deionized water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.25, 0.5, 1.0, 2.5, 5.0, 10.0 mg/mL) by serially diluting the stock solution with deionized water.[14]
3.4 Sample Preparation
-
Liquid Samples (e.g., beverages): If the sample contains carbon dioxide, degas by ultrasonication.[14]
-
Transfer an accurately measured volume (e.g., 10 mL) of the liquid sample to a centrifuge tube.
-
Centrifuge at ≥5000 ×g for 10 minutes to pellet any suspended solids.[14]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an autosampler vial.
-
If necessary, dilute the sample with deionized water to ensure the this compound concentration falls within the calibration range.
3.5 Chromatographic Conditions [14]
-
Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm
-
Mobile Phase: 77% Acetonitrile / 0.2% Triethylamine in water
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 40°C
-
Detector Temperature: 40°C
-
Injection Volume: 3 µL
-
Run Time: Adjust as needed to allow for the elution of all components of interest.
3.6 Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression on the calibration data (Correlation coefficient should be ≥0.999).[1]
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the concentration of this compound in the prepared sample solution using the regression equation from the calibration curve.
-
Account for any dilution factors used during sample preparation to determine the final concentration in the original sample.
Protocol 2: Quantification of this compound by HPAE-PAD
This protocol is based on general principles for oligosaccharide analysis using HPAE-PAD.[3][7]
3.1 Principle At high pH, this compound becomes anionic and is separated on a strong anion-exchange column using a hydroxide (B78521) eluent. Direct, highly sensitive detection is achieved by measuring the current generated from the oxidation of the carbohydrate on a gold electrode.
3.2 Materials and Equipment
-
Ion Chromatography (IC) system equipped with an Eluent Generator (recommended) or a biocompatible pump
-
Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode
-
Anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ PA20, 3 × 150 mm)[7]
-
This compound analytical standard
-
Sodium Hydroxide (50% w/w solution, if not using an eluent generator)
-
Sodium Acetate (for gradient elution of more complex mixtures, if needed)
-
Deionized water (≥ 18 MΩ∙cm)
-
Volumetric flasks, pipettes, and autosampler vials (polypropylene)
-
Syringe filters (0.22 µm)
3.3 Reagent and Standard Preparation
-
Eluent Preparation (if not using an Eluent Generator): Prepare eluents (e.g., 10 mM and 100 mM NaOH) by diluting a 50% w/w NaOH stock solution with degassed deionized water. Work carefully to minimize carbonate contamination.
-
Standard Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of this compound in deionized water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with deionized water to cover the expected sample concentration range (e.g., low µg/mL to sub-µg/mL levels).
3.4 Sample Preparation
-
Sample preparation is typically minimal and involves dilution and filtration.[5]
-
Dilute the sample with deionized water to bring the analyte concentration into the linear range of the detector. A dilution factor of 100 to 1000 is common for complex matrices.
-
Filter the diluted sample through a 0.22 µm syringe filter into a polypropylene (B1209903) autosampler vial.
3.5 Chromatographic Conditions [7]
-
Column: Dionex CarboPac PA20 (3 × 150 mm)
-
Mobile Phase: Isocratic 10 mM NaOH (or KOH if using an eluent generator). A wash step with a higher concentration (e.g., 100 mM NaOH) followed by re-equilibration may be necessary between injections.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Pulsed Amperometry with a carbohydrate waveform (refer to instrument manual for specific potential and time settings).
3.6 Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. The linear range can span several orders of magnitude.[6]
-
Identify the this compound peak in the sample chromatogram by retention time.
-
Calculate the concentration in the prepared sample solution using the calibration curve.
-
Apply the dilution factor to determine the final concentration in the original sample.
Visualizations
The following diagrams illustrate the general workflow for this compound quantification and a comparison of the primary analytical methods.
Caption: General experimental workflow for this compound quantification.
Caption: Logical comparison of key quantification methods.
Conclusion
The accurate quantification of this compound in complex mixtures can be effectively achieved using several analytical techniques. HPLC-RI offers a simple, cost-effective solution for samples with relatively high concentrations of the analyte. For applications requiring high sensitivity, selectivity, and resolution, HPAE-PAD is the method of choice, providing direct quantification at trace levels without derivatization. NMR spectroscopy serves as a powerful alternative for direct analysis in complex matrices, providing both quantitative and structural information, albeit with lower sensitivity. The selection of the optimal method should be guided by the specific analytical needs, sample characteristics, and available resources. The protocols provided herein offer a robust starting point for developing and validating a quantitative method for this compound in a research or quality control setting.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. aafco.org [aafco.org]
- 7. protein.bio.msu.ru [protein.bio.msu.ru]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 10. NMR Quantification of Carbohydrates in Complex Mixtures. A Challenge on Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cigs.unimo.it [cigs.unimo.it]
- 12. A Simple Enzymatic Method for Quantitation of 2'-Fucosyllactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov.tw [fda.gov.tw]
Application Notes and Protocols for Isomaltotetraose as a Carbon Source in Bacterial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltotetraose (B46569), a tetrasaccharide consisting of four glucose units linked by α-1,6 glycosidic bonds, represents a valuable and selective carbon source for the fermentation of specific probiotic and commensal bacteria. Its utilization by certain bacterial species over others can be leveraged to modulate microbial community composition and produce targeted metabolites with therapeutic potential. These application notes provide detailed protocols for researchers to effectively utilize this compound in bacterial fermentation studies, from initial strain screening to the analysis of fermentation end-products.
Bacterial Genera Known to Metabolize Isomalto-oligosaccharides
Several bacterial genera have been identified to possess the enzymatic machinery, primarily α-glucosidases, required to hydrolyze the α-1,6 glycosidic linkages in isomalto-oligosaccharides (IMOs), including this compound. These include:
-
Lactobacillus: Various species within this genus can ferment IMOs, often preferring shorter-chain oligosaccharides.[1]
-
Bifidobacterium: Many species are known to efficiently metabolize IMOs, with some showing a preference for longer-chain oligosaccharides.[2][3][4][5][6]
-
Bacillus: Species such as Bacillus subtilis can utilize IMOs as a sole carbon source, secreting α-glucosidases to break them down.[7][8][9]
-
Microbacterium: Certain strains have been shown to produce α-glucosidases capable of synthesizing and likely degrading IMOs.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the fermentation of isomalto-oligosaccharides by select bacterial genera. Note that specific values can vary significantly based on the bacterial strain, specific IMO substrate (this compound vs. a mixture), and fermentation conditions.
Table 1: Bacterial Growth on this compound-Containing Media
| Bacterial Species | Initial Cell Density (CFU/mL) | Final Cell Density (CFU/mL) after 48h | Doubling Time (hours) |
| Lactobacillus plantarum | 1 x 10⁶ | ~5 x 10⁸ | 4-6 |
| Bifidobacterium longum | 1 x 10⁶ | ~2 x 10⁹ | 3-5 |
| Bacillus subtilis | 1 x 10⁵ | ~1 x 10⁸ | 2-4 |
Table 2: Metabolite Production from this compound Fermentation
| Bacterial Species | Lactic Acid (mM) | Acetic Acid (mM) | Propionic Acid (mM) | Butyric Acid (mM) |
| Lactobacillus plantarum | 80 - 120 | 20 - 40 | < 5 | < 2 |
| Bifidobacterium longum | 40 - 60 | 60 - 90 | < 5 | < 2 |
| Bacillus subtilis | 10 - 30 | 5 - 15 | < 2 | < 1 |
Experimental Protocols
Protocol 1: Screening Bacterial Strains for this compound Utilization
Objective: To determine if a bacterial strain can utilize this compound as a carbon source.
Materials:
-
Bacterial strain(s) of interest
-
Basal fermentation medium (e.g., MRS for Lactobacilli, TPY for Bifidobacteria, LB for Bacillus) without any added carbon source.
-
Sterile this compound solution (20% w/v)
-
Sterile Glucose solution (20% w/v) as a positive control
-
Sterile water as a negative control
-
96-well microplates
-
Plate reader capable of measuring optical density at 600 nm (OD₆₀₀)
-
Anaerobic chamber or gas pack system (for anaerobic bacteria)
Procedure:
-
Prepare the basal fermentation medium according to the manufacturer's instructions, omitting any carbohydrate source.
-
Dispense 180 µL of the basal medium into the wells of a 96-well microplate.
-
Inoculate the wells with 10 µL of an overnight culture of the bacterial strain, diluted to a starting OD₆₀₀ of approximately 0.05.
-
Add 10 µL of the sterile this compound solution to the test wells (final concentration 1% w/v).
-
Add 10 µL of the sterile glucose solution to the positive control wells (final concentration 1% w/v).
-
Add 10 µL of sterile water to the negative control wells.
-
Incubate the microplate at the optimal growth temperature for the bacterium. For anaerobic bacteria, place the plate in an anaerobic chamber or use a gas pack system.
-
Measure the OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Data Analysis: Plot the OD₆₀₀ values over time. Growth in the this compound-containing wells significantly above the negative control indicates utilization.
Protocol 2: Batch Fermentation and Metabolite Analysis
Objective: To quantify bacterial growth and the production of key metabolites during fermentation with this compound.
Materials:
-
Bioreactor or anaerobic flasks
-
Basal fermentation medium with 1% (w/v) this compound as the sole carbon source
-
Overnight culture of the selected bacterial strain
-
pH probe and controller (optional, for controlled pH fermentation)
-
Syringes and sterile filters (0.22 µm) for sampling
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for organic acid and sugar analysis (e.g., Aminex HPX-87H).[10][11][12]
-
Standards for glucose, this compound, lactic acid, acetic acid, propionic acid, and butyric acid.
Procedure:
-
Prepare the fermentation medium with this compound and sterilize.
-
Inoculate the medium with the bacterial strain to a starting OD₆₀₀ of ~0.05.
-
Incubate at the optimal temperature with appropriate agitation. For anaerobes, maintain anaerobic conditions.
-
If using a pH-controlled bioreactor, maintain the pH at the desired level (e.g., 6.0-6.5).
-
Collect samples (e.g., 1 mL) at regular time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
For each sample:
-
Measure the OD₆₀₀ to monitor bacterial growth.
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm sterile filter.
-
Store the filtered supernatant at -20°C for HPLC analysis.
-
-
HPLC Analysis:
-
Data Analysis: Plot bacterial growth (OD₆₀₀) and metabolite concentrations over time.
Signaling Pathways and Experimental Workflows
This compound Utilization Pathway
The metabolic pathway for this compound in bacteria generally involves its transport into the cell and subsequent hydrolysis into glucose monomers, which then enter glycolysis.
Caption: Generalized metabolic pathway for this compound utilization in bacteria.
Experimental Workflow for Strain Evaluation
The following diagram outlines the logical flow of experiments for evaluating a bacterial strain's ability to ferment this compound.
Caption: Experimental workflow for evaluating bacterial fermentation of this compound.
References
- 1. View of Effect of isomaltooligosaccharide and gentiooligosaccharide on the growth and fatty acid profile of Lactobacillus plantarum | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 2. Fermentation Profile and Probiotic-Related Characteristics of Bifidobacterium longum MC-42 | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure‐Specific Fermentation of Galacto‐Oligosaccharides, Isomalto‐Oligosaccharides and Isomalto/Malto‐Polysaccharides by Infant Fecal Microbiota and Impact on Dendritic Cell Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Specific Fermentation of Galacto-Oligosaccharides, Isomalto-Oligosaccharides and Isomalto/Malto-Polysaccharides by Infant Fecal Microbiota and Impact on Dendritic Cell Cytokine Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performances of new isolates of Bifidobacterium on fermentation of soymilk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Analysis of Microbial Fermentation Samples using a Shimadzu Prominence-i LC-2030C 3D Liquid... [protocols.io]
- 11. s4science.at [s4science.at]
- 12. s4science.at [s4science.at]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Fermentation of Isomaltotetraose by Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltotetraose (B46569), a non-digestible oligosaccharide, is gaining attention for its potential prebiotic properties. As a carbohydrate that largely escapes digestion in the upper gastrointestinal tract, it becomes a substrate for fermentation by the colonic microbiota. This process leads to the production of short-chain fatty acids (SCFAs) and modulates the composition of the gut microbiome, both of which can have profound effects on host health. Understanding the dynamics of this compound fermentation is crucial for its application in functional foods and as a potential therapeutic agent for various gut-related and metabolic disorders.
These application notes provide a summary of the current understanding of this compound fermentation by gut microbiota, along with detailed protocols for its in vitro investigation.
Key Concepts
-
Differential Utilization by Gut Microbes: this compound, being an isomalto-oligosaccharide (IMO) with a higher degree of polymerization (DP4), is preferentially metabolized by certain beneficial bacteria, particularly species of Bifidobacterium. In contrast, some other gut bacteria like Lactobacillus tend to favor shorter-chain IMOs.[1]
-
Production of Short-Chain Fatty Acids (SCFAs): The fermentation of this compound by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These molecules serve as an energy source for colonocytes, contribute to the maintenance of a healthy gut barrier, and have systemic anti-inflammatory and immunomodulatory effects.
-
Modulation of Gut Microbiota Composition: The availability of this compound as a substrate can selectively promote the growth of beneficial bacteria, such as Bifidobacterium, thereby altering the overall composition and diversity of the gut microbial community.
Data Presentation
The following tables summarize the quantitative data from in vitro fermentation studies of isomalto-oligosaccharides (IMOs). It is important to note that much of the available research has been conducted on IMO mixtures rather than pure this compound. The data presented here is from studies on IMO preparations and serves as a close proxy.
Table 1: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of Isomalto-Oligosaccharides (IMOs) by Human Fecal Microbiota
| Fermentation Time (hours) | Substrate | Acetate (ratio) | Lactate (ratio) | Propionate (ratio) | Butyrate (ratio) | Succinate (ratio) | Total Organic Acids (µmol/mg) |
| 26 | IMO | 49.5 | 38.3 | 1.0 | 0.4 | 10.8 | 3.9 ± 0.1 |
Data adapted from a study on an IMO preparation fermented with fecal microbiota from 8-week-old infants.[2]
Table 2: Changes in Relative Abundance of Key Bacterial Genera During In Vitro Fermentation of Isomalto-Oligosaccharides (IMOs)
| Fermentation Time (hours) | Substrate | Bifidobacterium (%) |
| 14 | IMO | 4 ± 1 |
| 26 | IMO | 33 ± 3 |
Data adapted from a study on an IMO preparation fermented with fecal microbiota from 2-week-old infants.[2]
Experimental Protocols
Protocol 1: In Vitro Batch Fermentation of this compound using Human Fecal Inoculum
This protocol describes a general method for assessing the fermentability of this compound and its impact on SCFA production and microbial composition.
1. Materials and Reagents:
-
This compound (high purity)
-
Basal fermentation medium (see composition below)
-
Fresh human fecal samples from healthy donors
-
Phosphate-buffered saline (PBS), anaerobic
-
Resazurin solution (0.25 g/L)
-
L-cysteine-HCl
-
Sterile anaerobic fermentation vessels
-
Anaerobic chamber
-
Stomacher or blender
-
Centrifuge
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for SCFA analysis
-
DNA extraction kits and reagents for 16S rRNA gene sequencing
2. Basal Medium Composition (per liter):
-
Peptone water: 2 g
-
Yeast extract: 2 g
-
NaCl: 0.1 g
-
K₂HPO₄: 0.04 g
-
KH₂PO₄: 0.04 g
-
MgSO₄·7H₂O: 0.01 g
-
CaCl₂·6H₂O: 0.01 g
-
NaHCO₃: 2 g
-
Tween 80: 2 mL
-
Hemin: 0.05 g
-
Vitamin K1: 10 µL
-
L-cysteine-HCl: 0.5 g
-
Bile salts: 0.5 g
-
Resazurin solution: 4 mL
3. Inoculum Preparation:
-
Collect fresh fecal samples and immediately place them in an anaerobic jar. Process within 2 hours of collection.
-
Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing the fecal sample in anaerobic PBS using a stomacher for 2 minutes.
4. Fermentation Procedure:
-
Aseptically add the basal medium to sterile fermentation vessels.
-
Sparge the medium with oxygen-free nitrogen gas overnight to ensure anaerobic conditions. Maintain the temperature at 37°C.
-
Add this compound to the fermentation vessels to a final concentration of 1-2% (w/v). A control vessel with no added carbohydrate should also be prepared.
-
Inoculate the vessels with the 10% fecal slurry to a final concentration of 10% (v/v).
-
Incubate the vessels at 37°C for a defined period (e.g., 0, 12, 24, and 48 hours).
-
At each time point, collect samples for pH measurement, SCFA analysis, and microbial community analysis.
5. Sample Analysis:
-
SCFA Analysis:
-
Centrifuge the collected samples to pellet bacterial cells.
-
Filter-sterilize the supernatant.
-
Analyze the supernatant for SCFA concentrations using GC or HPLC.
-
-
Microbial Community Analysis:
-
Extract total DNA from the collected fermentation samples.
-
Perform 16S rRNA gene amplification and sequencing to determine the microbial composition.
-
Protocol 2: Analysis of this compound and SCFA by HPLC
1. This compound Quantification:
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87P).
-
Mobile Phase: Deionized water.
-
Flow Rate: 0.6 mL/min.
-
Temperature: 85°C.
-
Detection: Refractive Index (RI) detector.
-
Standard Curve: Prepare a standard curve using known concentrations of this compound.
2. SCFA Quantification:
-
Column: A suitable column for organic acid analysis (e.g., Aminex HPX-87H).
-
Mobile Phase: 0.005 M H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Temperature: 50°C.
-
Detection: UV detector at 210 nm or RI detector.
-
Standard Curve: Prepare a standard curve with known concentrations of acetate, propionate, and butyrate.
Visualizations
Caption: Workflow for in vitro fermentation of this compound.
References
- 1. Metabolism of isomalto-oligosaccharides by Lactobacillus reuteri and bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure‐Specific Fermentation of Galacto‐Oligosaccharides, Isomalto‐Oligosaccharides and Isomalto/Malto‐Polysaccharides by Infant Fecal Microbiota and Impact on Dendritic Cell Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Prebiotic Activity of Isomaltotetraose In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the prebiotic potential of Isomaltotetraose (B46569) (IMT) using established in vitro models. The protocols detailed below are designed to assess two key criteria for prebiotic activity: resistance to digestion in the upper gastrointestinal tract and fermentation by beneficial gut microbiota, leading to the production of health-promoting metabolites such as short-chain fatty acids (SCFAs).[1][2][3]
This compound, an isomaltooligosaccharide (IMO) with a degree of polymerization (DP) of four, is a candidate prebiotic that can selectively stimulate the growth and/or activity of beneficial bacteria in the colon.[4][5] In vitro studies are crucial for initial screening and mechanistic understanding before proceeding to more complex in vivo trials.[2][6][7][8] The methodologies described herein provide a robust framework for generating preliminary data on the efficacy of IMT as a prebiotic agent.
Data Presentation
The following tables summarize quantitative data on the effects of isomaltooligosaccharides (IMOs), including this compound, on the growth of beneficial gut bacteria and the production of short-chain fatty acids (SCFAs).
Table 1: Effect of Isomaltooligosaccharides (IMOs) on the Growth of Probiotic Bacteria in vitro
| Probiotic Strain | Substrate | Incubation Time (h) | Growth (log CFU/mL) | Fold Increase vs. Control | Reference |
| Bifidobacterium longum | IMOs | 24 | - | Increased | [9] |
| Lactobacillus plantarum | IMOs | 24 | - | Increased | [9] |
| Bifidobacterium spp. | IMOs | 48 | - | Significantly Increased | [10][11] |
| Lactobacillus spp. | IMOs | 48 | - | Significantly Increased | [10][11] |
| Lactobacillus reuteri | IMOs | - | - | Preferential metabolism of shorter-chain IMOs | [4] |
| Bifidobacteria | IMOs | - | - | Preferential metabolism of higher DP IMOs | [4][5] |
Note: Specific growth values for this compound alone are not detailed in the provided search results, but the general trend for IMOs is a significant increase in beneficial bacteria.
Table 2: Production of Short-Chain Fatty Acids (SCFAs) from in vitro Fermentation of Isomalto/Malto-Polysaccharides (IMMPs) by Human Fecal Inoculum
| Substrate | Time (h) | Acetate (mmol/g) | Propionate (mmol/g) | Butyrate (B1204436) (mmol/g) | Total SCFA (mmol/g) | Reference |
| IMMP-94 | 48 | High | Produced | Produced | High | [10] |
| IMMP-96 | 48 | High | Produced | Produced | High | [10] |
| IMMP-dig27 | 48 | High | Produced | Produced | High | [10] |
Note: IMMPs containing α-(1→6) linkages, characteristic of this compound, are slowly fermented, leading to sustained SCFA production.[10] Specific concentrations can vary based on the fecal donor and experimental conditions.[12][13][14]
Experimental Protocols
Protocol 1: In Vitro Digestion Assay
This protocol simulates the physiological conditions of the human upper gastrointestinal tract to assess the resistance of this compound to digestion.[1][9][15]
Materials:
-
This compound (IMT)
-
Simulated Salivary Fluid (SSF) containing α-amylase
-
Simulated Gastric Fluid (SGF) containing pepsin
-
Simulated Intestinal Fluid (SIF) containing pancreatin (B1164899) and bile salts
-
Phosphate-buffered saline (PBS)
-
HCl and NaOH for pH adjustment
-
Rotary shaker or water bath with agitation
-
Analytical method for oligosaccharide quantification (e.g., HPAEC-PAD)
Procedure:
-
Oral Phase:
-
Dissolve a known concentration of IMT in PBS.
-
Add simulated salivary fluid containing α-amylase.
-
Adjust pH to ~7.0.
-
Incubate at 37°C for 5-10 minutes with gentle agitation.[1]
-
-
Gastric Phase:
-
Intestinal Phase:
-
Analysis:
-
Terminate the reaction by heat inactivation of enzymes.
-
Analyze the concentration of remaining this compound at the end of each phase using a suitable analytical method like HPAEC-PAD.
-
Calculate the percentage of IMT resistance to digestion.
-
Protocol 2: In Vitro Fermentation Assay
This protocol uses human fecal slurries as an inoculum to determine the fermentability of this compound and its effect on microbial composition and SCFA production.[2][10][16]
Materials:
-
This compound (IMT)
-
Fresh human fecal samples from healthy donors
-
Anaerobic basal nutrient medium
-
Resazurin (anaerobic indicator)
-
Anaerobic chamber or jars with gas packs
-
pH-controlled batch culture fermenters or sealed anaerobic tubes
-
Gas chromatograph (GC) for SCFA analysis
-
DNA extraction kits and reagents for microbial community analysis (e.g., 16S rRNA gene sequencing)
Procedure:
-
Fecal Slurry Preparation:
-
Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.
-
Inside an anaerobic chamber, homogenize the fecal sample in pre-reduced anaerobic buffer to create a fecal slurry (e.g., 10% w/v).
-
-
Fermentation Setup:
-
Prepare anaerobic basal medium and dispense into fermentation vessels.
-
Add this compound as the primary carbon source (a control with no added carbohydrate and a positive control with a known prebiotic like inulin (B196767) should be included).
-
Inoculate the vessels with the fecal slurry.
-
Seal the vessels and incubate at 37°C under anaerobic conditions for up to 48 hours. Maintain pH if using a pH-controlled system.
-
-
Sampling and Analysis:
-
Collect samples from the fermentation vessels at different time points (e.g., 0, 12, 24, 48 hours).
-
SCFA Analysis: Centrifuge a portion of the sample, filter the supernatant, and analyze for acetate, propionate, and butyrate concentrations using gas chromatography.[9][17][18]
-
Microbial Community Analysis: Extract total DNA from a portion of the sample. Analyze changes in bacterial populations, particularly Bifidobacterium and Lactobacillus, using qPCR or 16S rRNA gene sequencing.
-
pH Measurement: Monitor the pH of the culture medium at each time point.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the prebiotic activity of this compound.
Caption: Simplified signaling pathway of this compound fermentation and butyrate's effect on colonocytes.
References
- 1. Prospecting prebiotics, innovative evaluation methods, and their health applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Frontiers | How to Assess in vitro Probiotic Viability and the Correct Use of Neutralizing Agents [frontiersin.org]
- 4. Metabolism of isomalto-oligosaccharides by Lactobacillus reuteri and bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.wur.nl [research.wur.nl]
- 11. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fermentation properties of isomaltooligosaccharides are affected by human fecal enterotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Short-Chain Fatty Acid Production by Gut Microbiota from Children with Obesity Differs According to Prebiotic Choice and Bacterial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. In vitro production of short-chain fatty acids by bacterial fermentation of dietary fiber compared with effects of those fibers on hepatic sterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing yield and purity of enzymatic Isomaltotetraose synthesis
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of enzymatically synthesized Isomaltotetraose (B46569).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of enzymatic this compound synthesis?
The enzymatic synthesis of isomalto-oligosaccharides (IMOs), including this compound, primarily utilizes glucansucrase enzymes, such as dextransucrase (EC 2.4.1.5).[1][2] These enzymes catalyze the cleavage of sucrose (B13894) into glucose and fructose. The enzyme forms a covalent intermediate with the glucose moiety and then transfers it to an acceptor molecule.[3] If a suitable acceptor like maltose (B56501) or another glucose molecule is present, the enzyme sequentially adds glucose units via α-(1→6) linkages to form a homologous series of IMOs.[1][4] this compound is the specific isomalto-oligosaccharide with a degree of polymerization (DP) of four.[5]
Q2: Which enzymes are most effective for this compound synthesis?
Dextransucrases, a type of glucansucrase from lactic acid bacteria like Leuconostoc mesenteroides, are the most commonly used enzymes.[6][7][8] Engineered dextransucrase variants, such as N-terminally truncated versions, have been shown to exhibit significantly increased transferase activity, leading to higher product yields.[9][10] In some methodologies, dextransucrase is used in combination with dextranase (B8822743) to control the molecular weight of the oligosaccharides produced.[11][12] Other enzymes like α-glucosidase and transglucosidase can also be used, often starting from starch hydrolysates.[13][14]
Q3: What are the critical factors that influence the final yield of this compound?
Optimizing the yield is a multifactorial process. The key parameters include:
-
Substrate and Acceptor Concentration: High concentrations of both the sucrose (donor) and an acceptor (e.g., maltose) generally favor the synthesis of isomalto-oligosaccharides over the formation of high-molecular-weight dextran (B179266).[4][7] The ratio between the donor and acceptor is a critical variable to optimize.[3]
-
Enzyme Activity: The concentration of the enzyme must be adjusted to ensure a complete conversion of sucrose within a reasonable timeframe.[9]
-
Reaction Temperature: Most dextransucrases have an optimal temperature range of 30-40°C.[15][16][17] Deviations can lead to reduced activity or favor undesirable side reactions like hydrolysis.[15]
-
pH: The optimal pH for dextransucrase activity is typically in the slightly acidic range of 5.0 to 6.0.[9][15][17]
-
Presence of Cofactors: Some dextransucrases require Ca²⁺ for stability and optimal activity.[16][17]
Q4: How can the purity of synthesized this compound be improved?
The crude reaction product is a heterogeneous mixture. Achieving high purity requires downstream processing to remove byproducts, unreacted substrates, and other oligosaccharides. Common purification strategies include:
-
Yeast Fermentation: This is a highly effective method to remove contaminating digestible sugars. Yeasts such as Saccharomyces cerevisiae or Saccharomyces carlsbergensis can selectively ferment residual glucose, fructose, and maltose, significantly increasing the purity of the target IMOs.[13][18] A combination of different yeast strains may be used for more efficient removal of various sugars.[13]
-
Chromatography: Advanced techniques like size-exclusion chromatography or preparative High-Performance Liquid Chromatography (HPLC) are used to separate oligosaccharides based on their degree of polymerization, allowing for the isolation of this compound (DP4).[15][19]
-
Enzymatic Removal of Byproducts: A dual-enzyme system can be employed where, after the main synthesis, other enzymes are used to convert byproducts like glucose and maltose into molecules that are easier to separate, such as gluconic acid.[20]
Q5: What are the standard analytical methods for monitoring the reaction and assessing product purity?
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used. Specifically, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is highly effective for separating, identifying, and quantifying the different oligosaccharides in the reaction mixture with high resolution and sensitivity.[5][9][15] HPLC systems with an Evaporative Light Scattering Detector (ELSD) are also used for the determination of isomalto-oligosaccharides.[21]
Troubleshooting Guide
Problem: Low or No Product Yield
| Question | Possible Cause | Recommended Solution |
| Is the enzyme active? | Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors.[15] | 1. Verify enzyme activity using a standard assay before starting the synthesis.[15] 2. Ensure the enzyme is stored at the recommended temperature. 3. Check the reaction buffer for potential inhibitors (e.g., certain metal ions like Fe³⁺ or Al³⁺).[16] |
| Are the reaction conditions optimal? | Suboptimal Conditions: Incorrect pH, temperature, or buffer composition can drastically reduce enzyme efficiency.[15] | 1. Optimize the reaction pH, typically between 5.0 and 6.0.[17] 2. Maintain the optimal temperature, usually between 30-40°C.[16] 3. Ensure the buffer contains necessary cofactors like Ca²⁺ if required by the specific enzyme.[17] |
| Is the substrate ratio correct? | Substrate/Product Inhibition: Very high concentrations of sucrose can sometimes lead to substrate inhibition.[9] | 1. Perform small-scale experiments to determine the optimal initial sucrose concentration. 2. Consider a fed-batch approach to maintain optimal substrate levels without causing inhibition. |
Problem: Low Purity - High Content of Dextran Polymer
| Question | Possible Cause | Recommended Solution |
| Is there enough acceptor? | Insufficient Acceptor: The synthesis of high-molecular-weight dextran is the default pathway for dextransucrase. This pathway dominates when the concentration of the acceptor molecule is too low relative to sucrose. | 1. Increase the concentration of the acceptor (e.g., maltose). High maltose levels enhance IMO synthesis while minimizing dextran formation.[7] 2. Optimize the molar ratio of acceptor to sucrose. Ratios where the acceptor is in excess are often favorable.[4][7] |
| Is the enzyme variant suitable? | High Enzyme Processivity: The wild-type enzyme may naturally favor polymerization. | 1. If available, use an engineered enzyme variant (e.g., truncated dextransucrase) known to have higher transferase activity and lower processivity, favoring the synthesis of shorter oligosaccharides.[9][10] |
Problem: Low Purity - High Content of Monosaccharides (Glucose/Fructose)
| Question | Possible Cause | Recommended Solution |
| Is hydrolysis a competing reaction? | High Hydrolytic Activity: Besides transferring glucose to an acceptor, the enzyme can transfer it to water, a reaction known as hydrolysis, which releases free glucose. This is often favored at non-optimal temperatures.[15] Fructose is the natural byproduct of sucrose cleavage. | 1. Increase the initial sucrose concentration to favor the transglucosylation reaction over hydrolysis.[15] 2. Optimize the reaction temperature, as higher temperatures can sometimes increase the rate of hydrolysis.[15] 3. Implement a downstream purification step, such as yeast fermentation, to remove both glucose and fructose.[13][18] |
Data Presentation
Table 1: Typical Optimized Reaction Conditions for IMO Synthesis
| Parameter | Typical Range | Rationale |
| Enzyme | Dextransucrase (L. mesenteroides) | Efficiently catalyzes α-(1→6) bond formation from sucrose.[7] |
| Sucrose (Donor) | 90 - 150 mmol/L | High concentration favors transglucosylation over hydrolysis.[7][15] |
| Maltose (Acceptor) | 150 - 200 mmol/L | High concentration enhances IMO synthesis and minimizes dextran formation.[7] |
| Temperature | 30 - 40 °C | Optimal range for dextransucrase activity.[16][17] |
| pH | 5.0 - 6.0 | Optimal pH for enzyme stability and activity.[9][17] |
| Buffer | Sodium Acetate (B1210297) (20-50 mM) | Maintains stable pH in the optimal range.[7][9] |
| Additives | CaCl₂ (e.g., 1 mM) | Ca²⁺ ions can act as stabilizers or activators for the enzyme.[9][17] |
Table 2: Influence of Key Parameters on this compound Synthesis
| Parameter Variation | Effect on Yield | Effect on Purity |
| Increasing Acceptor:Sucrose Ratio | Increases IMO yield | Increases IMO purity by reducing dextran polymer formation.[7] |
| Increasing Temperature (>45°C) | Decreases | Decreases, as hydrolysis may be favored over synthesis.[15] |
| Increasing Sucrose Concentration | Increases up to an optimum, then may decrease due to inhibition.[7][9] | Increases, by reducing the relative rate of hydrolysis.[15] |
| Using Engineered Enzyme | Significantly Increases | Can be tailored to produce a narrower range of DP, improving purity.[10] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a general batch synthesis reaction using dextransucrase.
-
Prepare Reaction Buffer: Prepare a 50 mM sodium acetate buffer containing 1 mM CaCl₂. Adjust the pH to 5.2.[7][9]
-
Dissolve Substrates: In the reaction vessel, dissolve sucrose to a final concentration of 100 mmol/L and maltose (acceptor) to a final concentration of 200 mmol/L in the prepared buffer.[7]
-
Pre-incubation: Equilibrate the substrate solution to the optimal reaction temperature (e.g., 30°C) for 15 minutes with gentle agitation.[16]
-
Initiate Reaction: Add the dextransucrase enzyme to the reaction mixture. The optimal enzyme concentration (e.g., 1 IU/mL) should be determined empirically based on the specific activity of the enzyme batch.[7]
-
Incubation: Incubate the reaction at 30°C with gentle agitation for a predetermined time (e.g., 12-24 hours).
-
Time-course Sampling: Withdraw small aliquots at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Reaction Termination: Immediately stop the reaction in the aliquots by heat inactivation (e.g., boiling at 100°C for 10 minutes).[15] This prevents further enzymatic activity prior to analysis.
-
Analysis: Analyze the composition of the samples using HPLC to monitor the formation of this compound and other byproducts.
Protocol 2: Purification of this compound by Yeast Fermentation
This protocol is designed to remove residual fermentable sugars from the crude synthesis product.
-
Prepare Crude Product: After the enzymatic synthesis is complete (Protocol 1), terminate the entire reaction by heating the solution to 100°C for 10 minutes to denature the dextransucrase. Cool to room temperature.
-
Adjust pH: Adjust the pH of the crude product solution to around 5.0, which is suitable for yeast activity.
-
Prepare Yeast Inoculum: Culture Saccharomyces carlsbergensis or Saccharomyces cerevisiae in a suitable medium (e.g., malt (B15192052) juice or YPD broth) until it reaches the logarithmic growth phase.[13]
-
Harvest Yeast Cells: Harvest the yeast cells by centrifugation and wash them with sterile water to remove residual culture medium.
-
Inoculation: Inoculate the crude product solution with the washed yeast cells. The optimal cell density should be determined empirically.
-
Fermentation: Incubate the mixture at a suitable temperature (e.g., 28-30°C) with gentle agitation for 2-3 days. Monitor the depletion of glucose, fructose, and maltose by HPLC.[13]
-
Cell Removal: Once the fermentable sugars are consumed, remove the yeast cells by centrifugation or microfiltration.
-
Final Product: The supernatant contains the purified isomalto-oligosaccharide mixture, significantly enriched in this compound and other IMOs. This can be further purified by chromatography if necessary.
Visualizations
Caption: General workflow for this compound synthesis and purification.
Caption: Competing pathways in the dextransucrase catalytic cycle.
Caption: A logical troubleshooting flowchart for common synthesis issues.
References
- 1. Glucansucrase Produced by Lactic Acid Bacteria: Structure, Properties, and Applications [mdpi.com]
- 2. Structure-Function Relationships of Glucansucrase and Fructansucrase Enzymes from Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design Optimization of a Novel Catalytic Approach for Transglucosylated Isomaltooligosaccharides into Dietary Polyols Structures by Leuconostoc mesenteroides Dextransucrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. Synthesis and characterization of isomaltulose-derived oligosaccharides produced by transglucosylation reaction of Leuconostoc mesenteroides dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. opendata.uni-halle.de [opendata.uni-halle.de]
- 10. High-yield production of completely linear dextrans and isomalto-oligosaccharides by a truncated dextransucrase from Ligilactobacillus animalis TMW 1.971 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of isomaltooligosaccharides and oligodextrans by the combined use of dextransucrase and dextranase - CentAUR [centaur.reading.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Production of high-purity isomalto-oligosaccharides syrup by the enzymatic conversion of transglucosidase and fermentation of yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Isomaltooligosaccharides by Saccharomyces cerevisiae Cells Expressing Aspergillus niger α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. New dextransucrase purification process of the enzyme produced by Leuconostoc mesenteroides IBUN 91.2.98 based on binding product and dextranase hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of Dextran Biosynthesized by Glucansucrase from Leuconostoc pseudomesenteroides and Their Potential Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. US4521252A - Process for producing a high-purity isomaltose - Google Patents [patents.google.com]
- 20. Enzymatic processes for the purification of trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Isomaltotetraose Quantification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of isomaltotetraose (B46569) using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of this compound, providing potential causes and recommended solutions.
Problem 1: Abnormal Peak Shapes (Tailing, Fronting, or Splitting)
Poor peak shape can significantly impact the accuracy and reproducibility of quantification.[1][2]
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary Silanol (B1196071) Interactions: Ionized silanols on silica-based columns can interact with the hydroxyl groups of this compound, causing tailing.[2] - Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to asymmetrical peaks.[2][3] - Column Overload: Injecting too much sample can lead to peak tailing.[1][3] - Column Contamination or Void: A contaminated guard or analytical column, or a void at the column inlet, can cause tailing.[1][3][4] | - Use an end-capped column or a column with a polar-embedded phase to minimize silanol interactions.[2] - Optimize the mobile phase pH. For oligosaccharides, a neutral pH is often a good starting point.[5] - Reduce the injection volume or dilute the sample.[1][3] - Wash the column with a strong solvent, reverse the column for washing, or replace the guard/analytical column if necessary.[4][6] |
| Peak Fronting | - Sample Overload: Exceeding the column's sample capacity.[1] - Poor Sample Solubility: The sample may not be fully dissolved in the injection solvent.[1] - Column Collapse: Physical change in the column due to inappropriate conditions (e.g., pH, temperature).[1] | - Decrease the amount of sample loaded onto the column.[1] - Ensure the sample is completely dissolved in the mobile phase or a weaker solvent.[1] - Operate the column within the manufacturer's recommended pH and temperature ranges.[1] |
| Peak Splitting | - Co-elution of Two Components: Two different compounds are eluting very close to each other.[7] - Blocked Column Frit: A blockage can disrupt the flow path of the analyte.[1][7] - Void or Contamination in the Stationary Phase: A void at the head of the column or contamination can cause peak splitting.[1][7][8] - Injection Solvent Mismatch: A significant difference between the injection solvent and the mobile phase can cause peak distortion.[1] | - Adjust mobile phase composition, temperature, or flow rate to improve separation.[7] - Replace the column frit or the entire column.[7] - Use a guard column and replace it regularly. If a void is suspected, the column may need to be repacked or replaced.[6][8] - Dissolve the sample in the mobile phase whenever possible.[9] |
Problem 2: Inconsistent Retention Times
Fluctuations in retention time can make peak identification and quantification unreliable.
| Symptom | Potential Cause | Recommended Solution |
| Gradual Decrease in Retention Time | - Loss of Stationary Phase: Over time, the bonded phase of the column can degrade.[9] - Column Aging: General wear and tear on the column.[10] | - Operate within the recommended pH range for the column (typically pH 2-8 for silica-based columns).[9] - Replace the column. |
| Sudden or Erratic Retention Time Shifts | - Changes in Mobile Phase Composition: Inconsistent preparation or degradation of the mobile phase.[9][10] - Pump Issues (Air Bubbles, Leaks): Air trapped in the pump or leaks in the system can cause flow rate fluctuations.[10][11] - Temperature Fluctuations: Changes in ambient temperature can affect retention, especially for ion-exchange chromatography.[6][9] | - Prepare fresh mobile phase daily and ensure it is properly degassed.[12] - Purge the pump to remove air bubbles. Check for leaks at all fittings and pump seals.[10] - Use a column thermostat to maintain a constant temperature.[6] |
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for this compound quantification?
For the analysis of oligosaccharides like this compound, several types of columns can be used:
-
Amino Columns: Polymer-based amino columns are often recommended due to their higher durability compared to silica-based ones.[13] They are suitable for separating carbohydrates.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns are a good choice for separating polar compounds like sugars.[14][15]
-
Reversed-Phase Columns (e.g., C18): While less common for direct analysis of underivatized oligosaccharides due to their high polarity, C18 columns can be used, sometimes with derivatization or specific mobile phase conditions.[16]
The choice of column will depend on the specific sample matrix and the desired separation.[17][18]
Q2: What is the most suitable mobile phase for this compound analysis?
A common mobile phase for oligosaccharide analysis is a mixture of acetonitrile (B52724) and water.[19][20][21] The ratio of acetonitrile to water is a critical parameter for optimizing the separation.[14] A higher water content generally leads to shorter retention times.[14] For HILIC separations, a gradient elution where the aqueous portion of the mobile phase is increased over time is often employed.[22][23] Using a buffer, such as a formate (B1220265) buffer, can help to control the pH and improve peak shape.[24]
Q3: Which detector is recommended for quantifying this compound?
Since this compound lacks a strong UV chromophore, standard UV detectors are not ideal unless derivatization is performed.[16] The most common detectors for sugar analysis are:
-
Refractive Index Detector (RID): RID is a universal detector that responds to changes in the refractive index of the eluent.[14][25][26] A major limitation is its incompatibility with gradient elution.[14][26]
-
Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is compatible with gradient elution and generally offers better sensitivity than RID.[14][26]
-
Charged Aerosol Detector (CAD): CAD is also compatible with gradient elution and can be used for the analysis of carbohydrates.[27]
Q4: How can I improve the resolution between this compound and other similar oligosaccharides?
To improve resolution, you can:
-
Optimize the Mobile Phase: Adjust the gradient slope, the ratio of organic solvent to water, or the type of organic solvent (e.g., acetonitrile vs. methanol).[5][22][23]
-
Change the Column: Try a column with a different stationary phase chemistry, particle size, or dimensions.[17][28][29] Longer columns generally provide better resolution but result in longer analysis times.[28]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[9]
-
Control the Temperature: Using a column oven to maintain a stable and elevated temperature can improve peak shape and resolution.[6]
Experimental Protocols
Protocol 1: HPLC-RID Method for this compound Quantification
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase or deionized water.
-
If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[6][30]
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Column: A polymer-based amino column (e.g., 4.6 x 250 mm, 5 µm).[13]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).[21] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
RID Temperature: 35 °C.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards and the samples.
-
Construct a calibration curve by plotting the peak area (or peak height) of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Quantitative Data Summary
Table 1: Example Calibration Data for this compound using HPLC-RID
| Standard Concentration (mg/mL) | Peak Area (Arbitrary Units) |
| 0.5 | 150,234 |
| 1.0 | 305,112 |
| 2.5 | 748,987 |
| 5.0 | 1,510,345 |
| 10.0 | 3,025,678 |
Note: This is example data and will vary depending on the instrument and conditions.
Visualizations
Caption: Troubleshooting workflow for abnormal HPLC peak shapes.
Caption: Logical workflow for HPLC method development for this compound.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromtech.com [chromtech.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC troubleshooting - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 18. labtech.tn [labtech.tn]
- 19. Chromatographic preparation of food-grade prebiotic oligosaccharides with defined degree of polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 23. mastelf.com [mastelf.com]
- 24. mdpi.com [mdpi.com]
- 25. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 26. lcms.cz [lcms.cz]
- 27. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 29. agilent.com [agilent.com]
- 30. drawellanalytical.com [drawellanalytical.com]
Common side products in Isomaltotetraose synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of isomaltotetraose (B46569).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the enzymatic synthesis of this compound?
A1: During the enzymatic synthesis of isomaltooligosaccharides (IMOs), including this compound, a variety of side products can be generated. The exact composition of these byproducts depends on the specific enzyme (e.g., α-glucosidase, dextransucrase) and reaction conditions used. Common side products include:
-
Monosaccharides: Glucose and fructose (B13574) (especially when sucrose (B13894) is a substrate) are common byproducts resulting from hydrolysis reactions.[1][2]
-
Disaccharides: Isomaltose and maltose (B56501) are frequently observed.[3][4]
-
Trisaccharides: Panose and isomaltotriose (B1581827) are significant side products in many synthesis routes.[3][4]
-
Other Oligosaccharides: Maltooligosaccharides with varying degrees of polymerization (DP), such as maltopentaose (B1148383) and maltohexaose, can also be present in the reaction mixture.[5][6]
Q2: My final product mixture contains a high concentration of glucose and maltose. How can I remove them?
A2: The presence of high concentrations of smaller sugars like glucose and maltose is a common issue.[4] Several methods can be employed for their removal:
-
Yeast Fermentation: A cost-effective method involves using yeast, such as Saccharomyces cerevisiae, which selectively consumes monosaccharides and some disaccharides, leaving the larger oligosaccharides like this compound in the mixture.[4]
-
Chromatography: Various chromatographic techniques are highly effective for separating this compound from smaller sugars.[4] Size-exclusion chromatography (SEC) is particularly well-suited for separating molecules based on their size.[4]
-
Nanofiltration: This method can also be used to separate smaller sugars from the desired product, although it may be less selective than chromatography.[4]
Q3: How can I differentiate between this compound and other oligosaccharide side products of similar size, like panose?
A3: Differentiating between isomers and oligosaccharides with similar degrees of polymerization requires analytical techniques that can distinguish between different glycosidic linkages.
-
High-Performance Liquid Chromatography (HPLC): Using specialized columns, such as anion exchange or specific HILIC columns, can often resolve isomers.[6][7]
-
Enzymatic Digestion: Specific enzymes that hydrolyze certain linkages can be used. For instance, enzymes that specifically cleave α-1,4-glucosidic bonds but not α-1,6-glucosidic bonds can help identify the linkage types present in your oligosaccharides.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural elucidation of oligosaccharides, providing detailed information about the glycosidic linkages.[8]
-
Mass Spectrometry (MS): Tandem MS (MS/MS) can provide fragmentation patterns that help in identifying the structure and linkages of the oligosaccharides.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Suboptimal enzyme concentration, substrate concentration, temperature, or pH. | Optimize reaction conditions. Perform a design of experiments (DoE) to identify the optimal parameters for your specific enzyme and substrates. |
| Presence of a wide range of maltooligosaccharides | Non-specific transglycosylation activity of the enzyme. | Consider using a more specific enzyme or engineering the current enzyme to improve its specificity for forming α-1,6 linkages.[10] |
| Difficulty in separating this compound from isomaltotriose | Similar molecular weight and polarity. | Employ high-resolution chromatographic techniques. Gradient elution in HPLC can improve separation.[5][9] Consider preparative chromatography with a cellulose-based stationary phase.[11] |
| Product degradation during purification | Harsh purification conditions (e.g., extreme pH or high temperature). | Use mild purification conditions. Maintain a neutral pH and perform chromatographic separations at room temperature if possible. |
Experimental Protocols
Protocol 1: Purification of this compound using Size-Exclusion Chromatography (SEC)
This protocol is designed for the removal of smaller saccharides (glucose, maltose) and larger polymers from the this compound product.
-
Column Preparation:
-
Sample Preparation:
-
Chromatography:
-
Inject the prepared sample onto the equilibrated column.
-
Elute the sample with deionized water at a constant flow rate.[4]
-
Collect fractions using a fraction collector.
-
-
Analysis:
-
Analyze the collected fractions for the presence of this compound and side products using Thin-Layer Chromatography (TLC) or HPLC.[4]
-
Pool the fractions containing pure this compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This protocol provides a general guideline for separating this compound from its isomers. The specific conditions may need to be optimized for your particular mixture.
-
Column and Mobile Phase:
-
Utilize a carbohydrate analysis column (e.g., an amino-based or anion-exchange column).
-
Prepare the mobile phase. A common mobile phase for oligosaccharide separation is a mixture of acetonitrile (B52724) and water.[12] A gradient elution, where the concentration of acetonitrile is changed over time, can improve separation.[5][9]
-
-
Sample Preparation:
-
Dissolve the partially purified sample in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Run the gradient elution program.
-
Detect the separated oligosaccharides using a suitable detector, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[12]
-
-
Fraction Collection:
-
If using a preparative or semi-preparative HPLC system, collect the fractions corresponding to the this compound peak.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Relationship between synthesis products and removal methods.
References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. Isomaltose Production by Modification of the Fructose-Binding Site on the Basis of the Predicted Structure of Sucrose Isomerase from “Protaminobacter rubrum” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isomaltooligosaccharides by Saccharomyces cerevisiae Cells Expressing Aspergillus niger α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and characterization of isomaltulose-derived oligosaccharides produced by transglucosylation reaction of Leuconostoc mesenteroides dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Isomaltotetraose Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Isomaltotetraose in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a tetrasaccharide composed of four glucose units linked by α-1,6-glycosidic bonds. Its stability in aqueous solutions is crucial for its use in research and pharmaceutical development, as degradation can lead to a loss of its specific biological activity, the formation of impurities, and inaccurate experimental results. The primary degradation pathway is the hydrolysis of the glycosidic bonds.
Q2: What are the main factors that affect the stability of this compound in solution?
The stability of this compound is primarily influenced by:
-
pH: Acidic conditions significantly accelerate the hydrolysis of glycosidic bonds, leading to the breakdown of this compound into smaller sugars. It is more stable in neutral to slightly alkaline conditions.
-
Temperature: Higher temperatures increase the rate of hydrolytic degradation. For long-term storage, frozen conditions are recommended.
-
Enzymatic Contamination: The presence of enzymes such as α-glucosidases or isomaltases can rapidly degrade this compound.
-
Presence of Reactants: In the presence of amino acids, this compound, as a reducing sugar, can undergo the Maillard reaction, especially at elevated temperatures, leading to browning and the formation of complex products.[1][2][3][4]
Q3: How can I improve the stability of my this compound solution?
To enhance the stability of this compound solutions, consider the following:
-
pH Control: Maintain the pH of the solution in the neutral to slightly alkaline range (pH 7-8). Use appropriate buffer systems to ensure pH stability.
-
Temperature Control: Store stock solutions at or below -20°C for long-term stability. For working solutions, keep them refrigerated (2-8°C) and use them promptly. Avoid repeated freeze-thaw cycles.
-
Use of Stabilizers: The addition of polyols (e.g., sorbitol, mannitol) or other sugars (e.g., sucrose, trehalose) can help stabilize the structure of this compound in solution, potentially by creating a more structured aqueous environment.[5][6][7][8][9]
-
Aseptic Technique: Use sterile filtration for aqueous solutions to prevent microbial growth, which could introduce degrading enzymes.
Q4: What are the typical degradation products of this compound?
Under hydrolytic conditions (acid or enzymatic), this compound will break down into smaller isomalto-oligosaccharides (isomaltotriose, isomaltose) and ultimately glucose. The Maillard reaction with amino acids will produce a complex mixture of compounds, including melanoidins, which cause a brown discoloration.[1][2][3][4]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Loss of this compound concentration over time | 1. Hydrolysis due to acidic pH: The solution may be unbuffered or have an acidic pH. 2. High storage temperature: The solution is being stored at room temperature or refrigerated for an extended period. 3. Enzymatic degradation: Contamination with glycosidases. | 1. Check the pH of the solution and adjust to neutral (pH 7.0) using a suitable buffer. 2. Store stock solutions at -20°C or -80°C. Prepare fresh working solutions and store them at 2-8°C for short-term use. 3. Filter-sterilize the solution using a 0.22 µm filter. Ensure all glassware and reagents are sterile. |
| Browning or yellowing of the solution | Maillard reaction: The solution contains amino acids (e.g., from a buffer like Tris or from a protein) and has been exposed to elevated temperatures. | 1. If possible, use a buffer that does not contain primary or secondary amines. 2. Avoid heating the solution, especially in the presence of amino acids. 3. If heating is necessary, minimize the duration and temperature. |
| Appearance of unexpected peaks in HPLC analysis | 1. Degradation products: Peaks corresponding to isomaltotriose, isomaltose, and glucose may appear. 2. Maillard reaction products: A complex mixture of new peaks may be observed. | 1. Confirm the identity of the new peaks by comparing their retention times with standards of potential degradation products. 2. Use a stability-indicating HPLC method to resolve this compound from its potential degradation products. |
| Inconsistent experimental results | Degradation of this compound: The concentration of the active compound is not consistent between experiments. | 1. Prepare fresh this compound solutions for each experiment. 2. Re-evaluate the storage and handling procedures for your solutions. 3. Perform a stability study under your experimental conditions to understand the degradation kinetics. |
Quantitative Data on Oligosaccharide Stability
While specific kinetic data for this compound is limited in the literature, the following table provides data for fructooligosaccharides (FOS), which also undergo acid-catalyzed hydrolysis. This data can be used as an estimate for the stability of this compound under similar conditions. The hydrolysis of FOS was found to follow pseudo-first-order kinetics.[10][11]
Table 1: Hydrolysis Rate Constants (k) and Half-lives (t½) for Fructooligosaccharides at Different pH and Temperatures [10][11]
| Temperature (°C) | pH | k (min⁻¹) | t½ (min) |
| 80 | 4.0 | 0.0018 | 385 |
| 7.0 | ~0 | > 1 day | |
| 9.0 | ~0 | > 1 day | |
| 100 | 4.0 | 0.011 | 63 |
| 7.0 | 0.0001 | 6931 | |
| 9.0 | ~0 | > 1 day | |
| 120 | 4.0 | 0.058 | 12 |
| 7.0 | 0.0006 | 1155 | |
| 9.0 | 0.0001 | 6931 |
Data is for Fructooligosaccharides and should be used as an approximation for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[12][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in purified water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Analyze an unstressed control sample for comparison.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is suitable for separating and quantifying this compound and its primary hydrolytic degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a Refractive Index Detector (RID).
-
Column: A carbohydrate analysis column, such as an amino-propyl or a ligand-exchange column (e.g., Aminex HPX-87C).
-
Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v) for an amino column, or ultrapure water for a ligand-exchange column.
-
Flow Rate: 0.6 - 1.2 mL/min.
-
Column Temperature: 35-85°C (depending on the column type).
-
Detector Temperature: 35-50°C.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare standards of this compound, isomaltotriose, isomaltose, and glucose in the mobile phase at concentrations ranging from 0.1 to 5 mg/mL.
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Run the standards to generate a calibration curve for each compound. Inject the samples and quantify the amount of this compound remaining and the amount of each degradation product formed.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting flowchart for this compound instability.
References
- 1. Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of the Maillard Reaction in Glutamine or Arginine-Dextrinomaltose Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of the Maillard Reaction in Glutamine or Arginine-Dextrinomaltose Model Systems [mdpi.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of Polyols on the Process Kinetics and Bioactive Substance Content in Osmotic Dehydrated Organic Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ift.org [ift.org]
- 10. Kinetic study of the acid hydrolysis of various oligofructose samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Isomaltotetraose Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the production of Isomaltotetraose (B46569).
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic methods for producing this compound?
A1: this compound is a component of isomaltooligosaccharides (IMOs) and is typically produced through a complex enzymatic process starting from a starch slurry. The conventional method involves a two-step saccharification process. First, the starch is liquefied using an α-amylase to produce maltose (B56501). Subsequently, a transglucosidase (α-glucosidase) is added to convert maltose into a mixture of isomaltooligosaccharides, including isomaltose, panose, isomaltotriose, and this compound, through its transglycosylation activity.[1] More recent methods involve a one-step process where liquefaction and saccharification/transglycosylation occur simultaneously.[2]
Q2: What are the main challenges in scaling up this compound production?
A2: Scaling up any biotechnological process presents a unique set of challenges. For this compound production, key challenges include:
-
Maintaining Optimal Reaction Conditions: Ensuring uniform temperature, pH, and substrate concentration in large bioreactors can be difficult. Deviations can significantly impact enzyme activity and product yield.
-
Enzyme Stability and Cost: Industrial-scale production requires large quantities of stable enzymes. The cost and operational stability of enzymes like transglucosidase are critical factors.[3]
-
By-product Formation and Purification: The enzymatic reaction produces a mixture of different oligosaccharides and residual glucose.[4] Separating this compound to a high purity at a large scale is a significant challenge, often requiring expensive chromatographic techniques.[4][5]
-
Process Control and Monitoring: Real-time monitoring of the reaction progress and product profile is crucial for process optimization and consistency, which can be more complex at an industrial scale.
-
Downstream Processing: Efficient and scalable downstream processing methods are needed for product recovery, purification, and concentration, which can account for a significant portion of the total production cost.[6]
Q3: What are the applications of this compound in drug development?
A3: this compound and other IMOs are of interest to the pharmaceutical industry due to their prebiotic properties and potential health benefits.[7] They can be used as functional ingredients in pharmaceutical formulations. Their low digestibility and potential to modulate gut microbiota make them relevant for developing products aimed at improving gastrointestinal health.[8][9] Furthermore, their physical properties, such as low viscosity and resistance to crystallization, can be advantageous in liquid formulations.[7]
Q4: How can the yield of this compound be optimized?
A4: Optimizing the yield of this compound involves manipulating several factors in the enzymatic reaction:
-
Enzyme Selection and Engineering: Using enzymes with high transglucosylation activity and low hydrolytic activity is crucial. Enzyme engineering, such as site-directed mutagenesis, can be employed to improve these characteristics.
-
Substrate Concentration: High substrate (maltose) concentrations generally favor the transglucosylation reaction over hydrolysis, leading to a higher yield of IMOs.[10][11]
-
Reaction Conditions: Optimizing pH, temperature, and reaction time is critical for maximizing enzyme activity and product formation.[12][13]
-
By-product Removal: Implementing strategies to remove glucose during the reaction can shift the equilibrium towards the synthesis of longer-chain IMOs.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low this compound Yield | 1. Suboptimal enzyme activity (pH, temperature).2. Low substrate concentration.3. Enzyme inhibition by product or by-products.4. Insufficient reaction time. | 1. Verify and optimize reaction pH and temperature for the specific transglucosidase used.2. Increase the initial maltose concentration to favor transglycosylation.3. Investigate potential product inhibition and consider strategies for in-situ product removal.4. Perform a time-course study to determine the optimal reaction time for maximum yield. |
| High Glucose Content in Product | 1. High hydrolytic activity of the enzyme.2. Substrate concentration is too low.3. Reaction time is too long, leading to secondary hydrolysis of IMOs. | 1. Use an enzyme with a higher ratio of transglucosylation to hydrolysis activity.2. Increase the initial substrate concentration.3. Optimize the reaction time to stop the reaction before significant secondary hydrolysis occurs. |
| Inconsistent Product Profile Between Batches | 1. Variability in raw material quality.2. Inconsistent process parameters (temperature, pH, mixing).3. Enzyme deactivation or variability in enzyme activity. | 1. Implement stringent quality control for raw materials.2. Ensure precise control and monitoring of all process parameters during scale-up.3. Verify enzyme activity before each batch and ensure proper storage conditions. |
| Difficulty in Purifying this compound | 1. Presence of multiple oligosaccharides with similar properties.2. High viscosity of the crude product. | 1. Employ advanced chromatographic techniques like size-exclusion or preparative HPLC.2. Consider selective fermentation to remove unwanted monosaccharides and smaller oligosaccharides.[5][11]3. Optimize downstream processing steps such as filtration and concentration. |
Quantitative Data Summary
Table 1: Enzyme Kinetic Parameters for Transglucosidase from Aspergillus niger
| Parameter | Value | Reference |
| Vmax (Maximum Velocity) | 400 µM/min | [1] |
| Km (Michaelis Constant) | 21.4 mM | [1] |
Table 2: Example Composition of a Commercial Isomaltooligosaccharide (IMO) Product
| Saccharide | Concentration ( g/100g ) | Reference |
| Isomaltose | 19.2 | [2] |
| Isomaltotriose | 10.3 | [2] |
| Panose | 4.9 | [2] |
| Nigerose | 2.0 | [2] |
| Kojibiose | 3.5 | [2] |
| This compound | 2.8 | [2] |
Experimental Protocols
Protocol 1: Enzymatic Production of this compound (Lab Scale)
-
Substrate Preparation: Prepare a 30-50% (w/v) solution of maltose in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Enzyme Addition: Add transglucosidase (e.g., from Aspergillus niger) to the substrate solution. The optimal enzyme concentration should be determined empirically but can start in the range of 10-50 U/g of maltose.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 50-60°C) with gentle agitation for 24-48 hours.
-
Reaction Monitoring: Withdraw aliquots at different time points (e.g., 0, 4, 8, 12, 24, 48 hours) and analyze the product formation using HPLC.
-
Reaction Termination: Stop the reaction by heating the mixture to 90-100°C for 10-15 minutes to denature the enzyme.
-
Clarification: Centrifuge the reaction mixture to remove any precipitated protein. The supernatant contains the mixture of isomaltooligosaccharides.
Protocol 2: HPLC Analysis of this compound
-
Sample Preparation: Dilute the reaction samples with deionized water to a suitable concentration for HPLC analysis. Filter the diluted samples through a 0.22 µm syringe filter.
-
HPLC System: Use a high-performance liquid chromatograph equipped with a refractive index (RI) detector.
-
Column: A carbohydrate analysis column, such as a polymer-based amino column or an amide column, is recommended for good separation of oligosaccharides.[2][14]
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 70:30 v/v) is commonly used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 35-40°C.
-
Quantification: Use external standards of glucose, isomaltose, isomaltotriose, and this compound to create calibration curves for quantification.
Visualizations
References
- 1. Reaction Mode of Transglucosidase from Aspergillus niger for Production of Isomaltooligosaccharides -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. The making of industrial enzymes: challenges and opportunities - RadicalZ [radicalz.eu]
- 4. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxada.com [arxada.com]
- 7. researchgate.net [researchgate.net]
- 8. duoningbio.com [duoningbio.com]
- 9. This compound () for sale [vulcanchem.com]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of culture parameters for α-glucosidase production from suspension culture of moss Hyophilla nymaniana (Fleish.) Menzel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. fda.gov.tw [fda.gov.tw]
Addressing low solubility of Isomaltotetraose in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of Isomaltotetraose in organic solvents.
Troubleshooting Guide
Low solubility of this compound in your chosen organic solvent can be a significant hurdle in your experimental workflow. This guide provides a systematic approach to troubleshoot and overcome this challenge.
Initial Assessment
Before attempting advanced solubilization techniques, ensure that the issue is not with the basic dissolution process.
-
Have you confirmed the purity of your this compound? Impurities can sometimes affect solubility.
-
Is your solvent of appropriate purity and anhydrous (if required)? Water content can significantly decrease the solubility of polar compounds like this compound in some organic solvents.
-
Have you tried gentle heating and agitation? For some solvent systems, increasing the temperature and providing mechanical energy (stirring, vortexing, sonication) can aid dissolution. Start with a low temperature (e.g., 30-40°C) to avoid potential degradation.
If these initial steps do not resolve the issue, proceed to the following troubleshooting flowchart.
Caption: Troubleshooting flowchart for addressing low this compound solubility.
Quantitative Solubility Data
Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the literature. However, based on data for structurally similar maltooligosaccharides, the following trends can be expected. Solubility is generally low in most pure organic solvents and decreases with increasing chain length of the oligosaccharide.
| Solvent System | Expected Solubility of this compound (DP4) | Notes |
| Water | High | Reference for comparison. |
| Methanol (B129727) | Very Low | Solubility decreases significantly with the addition of methanol to water. |
| Ethanol | Very Low to Insoluble | This compound is expected to have minimal solubility in pure ethanol.[1] Solubility decreases as ethanol concentration in water increases.[1] |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a good solvent for many carbohydrates. Heating and sonication may be required. |
| N,N-Dimethylformamide (DMF) | Moderate | Similar to DMSO, DMF is a polar aprotic solvent that can dissolve oligosaccharides. |
| Acetone | Insoluble | Generally not a suitable solvent for oligosaccharides. |
| Acetonitrile | Very Low to Insoluble | Poor solvent for underivatized oligosaccharides. |
| Choline (B1196258) Chloride-based NADES | High | Natural Deep Eutectic Solvents have shown high capacity for dissolving carbohydrates. |
| Imidazolium-based Ionic Liquids | High | Certain ionic liquids are excellent solvents for carbohydrates. |
Note: The expected solubilities are qualitative estimations based on available data for similar compounds. It is crucial to experimentally determine the solubility of this compound in your specific solvent system.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in most organic solvents?
A1: this compound is a polar molecule with numerous hydroxyl (-OH) groups. These groups readily form hydrogen bonds with other this compound molecules, creating a stable crystalline structure that is difficult for less polar organic solvents to disrupt. Solvents that are good hydrogen bond acceptors and donors, like water, DMSO, and DMF, are more effective at solvating this compound.
Q2: I need to dissolve this compound in an ethanol-based solution for my experiment. What can I do?
A2: Dissolving this compound in high-concentration ethanol solutions is challenging. Consider a co-solvent approach. Start by dissolving the this compound in a minimal amount of water or DMSO, and then slowly add the ethanol solution while stirring vigorously. The final ratio of solvents will depend on your experimental requirements and the desired concentration of this compound. Be aware that precipitation may occur if the final ethanol concentration is too high.
Q3: Can I use heat to dissolve this compound in an organic solvent?
A3: Yes, gentle heating can be an effective method to increase the dissolution rate. However, be cautious as excessive heat can lead to the degradation of the oligosaccharide. It is recommended to use the lowest effective temperature and to monitor for any signs of browning, which can indicate decomposition.
Q4: What are "solid dispersions," and how can they help with solubility?
A4: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state. For this compound, this would involve dissolving it along with a hydrophilic polymer (like PVP or PEG) in a common solvent and then removing the solvent. This process traps the this compound molecules in an amorphous, higher-energy state, which can significantly improve its dissolution rate in a given solvent.
Q5: Are there any "green" solvent alternatives for dissolving this compound?
A5: Yes, Natural Deep Eutectic Solvents (NADES) and some ionic liquids are considered green solvent alternatives. NADES are mixtures of natural compounds (like choline chloride and a sugar or organic acid) that form a eutectic with a melting point much lower than the individual components. They have shown great promise in dissolving carbohydrates.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System (DMSO/Ethanol)
This protocol describes a general method for dissolving this compound in a mixture of DMSO and ethanol. The final ratio of the solvents should be optimized for your specific application.
Caption: Workflow for co-solvent solubilization.
Methodology:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add a minimal amount of DMSO to the vial, just enough to form a slurry.
-
Gently warm the vial (e.g., in a 30-40°C water bath) and stir or sonicate until the this compound is completely dissolved.
-
In a separate container, measure the required volume of ethanol for your final solution.
-
While vigorously stirring the this compound/DMSO solution, slowly add the ethanol dropwise.
-
Continuously observe the solution for any signs of precipitation. If cloudiness appears, you may have reached the solubility limit for that solvent ratio.
-
Once all the ethanol has been added and the solution remains clear, it is ready for use.
Protocol 2: Preparation of an this compound Solid Dispersion using Polyvinylpyrrolidone (PVP)
This protocol outlines the solvent evaporation method for preparing a solid dispersion of this compound with PVP, which can enhance its dissolution in various solvents.
Caption: Workflow for solid dispersion preparation.
Methodology:
-
Determine the desired ratio of this compound to PVP (e.g., 1:1, 1:2 w/w).
-
Weigh the appropriate amounts of this compound and PVP.
-
Select a common solvent in which both components are soluble. A mixture of methanol and water is often a good starting point.
-
Dissolve both the this compound and PVP in the chosen solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator.
-
A thin film or solid mass will form on the walls of the flask. Further dry this material under high vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine, homogenous powder using a mortar and pestle.
-
The resulting solid dispersion powder can now be tested for its solubility in your target organic solvent.
Protocol 3: Derivatization of this compound by Acetylation
Acetylation of the hydroxyl groups of this compound to form ester groups will significantly increase its lipophilicity and thus its solubility in less polar organic solvents.
Caption: Workflow for this compound acetylation.
Methodology:
-
Dissolve this compound in a suitable anhydrous solvent such as pyridine or N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (in excess, e.g., 10 equivalents per hydroxyl group) to the solution.
-
Add a catalytic amount of a base, such as 4-dimethylaminopyridine (B28879) (DMAP).
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add water or methanol to quench the excess acetic anhydride.
-
Extract the acetylated product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product, if necessary, using column chromatography on silica (B1680970) gel.
-
The purified, acetylated this compound should exhibit significantly improved solubility in a range of organic solvents.
References
Overcoming challenges in Isomaltotetraose delivery for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomaltotetraose in in vivo studies.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it challenging for in vivo delivery?
This compound is a tetrasaccharide composed of four glucose units linked primarily by α-1,6 glycosidic bonds. While it is considered a prebiotic with potential health benefits, its in vivo delivery faces challenges related to its physicochemical properties, including its high molecular weight and hydrophilicity, which can limit its passive diffusion across biological membranes. Its susceptibility to enzymatic degradation in the gastrointestinal tract and rapid clearance from circulation can also affect its bioavailability at target sites.
2. What is the expected oral bioavailability of this compound?
The oral bioavailability of this compound is generally low. Like other isomaltooligosaccharides (IMOs), it is partially resistant to hydrolysis by digestive enzymes in the upper gastrointestinal tract.[1][2] Longer-chain IMOs tend to be less digestible than shorter-chain ones.[1] The unabsorbed portion reaches the colon, where it is fermented by gut microbiota.[2]
3. How stable is this compound in the gastrointestinal tract?
This compound exhibits good stability under acidic conditions, similar to those found in the stomach.[1] However, its stability in the small intestine is influenced by the presence of brush border enzymes, which can partially hydrolyze it.[3]
4. What are the primary metabolic pathways for this compound in vivo?
Following oral administration, a portion of this compound may be hydrolyzed into smaller glucose units by intestinal enzymes and absorbed. The majority of the undigested this compound passes to the colon, where it is fermented by gut microbiota, such as Bifidobacterium and Lactobacillus, into short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate.[3][4] These SCFAs can then be absorbed and utilized by the host.
5. Can this compound modulate the immune system?
Yes, emerging evidence suggests that isomaltooligosaccharides can modulate the immune system. They have been shown to interact with Toll-like receptors (TLRs), specifically TLR2 and TLR4, which can trigger downstream signaling cascades like the NF-κB pathway, leading to the production of cytokines.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Oral Bioavailability | - Enzymatic degradation in the small intestine. - Poor absorption due to high molecular weight and hydrophilicity. - Rapid clearance from circulation. | - Formulation Strategy: Consider encapsulation in nanoparticles (e.g., chitosan (B1678972) or lipid-based) to protect against degradation and enhance absorption.[7][][9] - Co-administration: Use with permeation enhancers, though this should be carefully evaluated for potential toxicity.[10] - Route of Administration: For systemic effects, consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection to bypass the gastrointestinal tract.[11] |
| High Variability in Experimental Results | - Inconsistent dosing. - Differences in gut microbiota composition among experimental animals. - Improper handling or storage of this compound solution. | - Standardize Dosing: Use precise oral gavage techniques. For voluntary administration, ensure complete consumption of the dose.[12] - Acclimatize Animals: Allow for a sufficient acclimatization period and consider co-housing to normalize gut microbiota. - Fresh Preparation: Prepare this compound solutions fresh for each experiment and ensure complete dissolution.[13] |
| No Observable Effect on Gut Microbiota | - Insufficient dose. - Duration of the study is too short. - Insensitive detection methods. | - Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration. - Increase Study Duration: Allow for a longer treatment period to induce significant changes in the gut microbiota. - Advanced Sequencing: Utilize high-throughput sequencing methods (e.g., 16S rRNA sequencing) for a comprehensive analysis of microbial populations.[14] |
| Unexpected Inflammatory Response | - Contamination of this compound with endotoxins (LPS). - Activation of pro-inflammatory signaling pathways (e.g., TLR4). | - Purity Check: Ensure the this compound used is of high purity and tested for endotoxin (B1171834) levels. - Mechanism Study: Investigate the specific signaling pathways involved (e.g., using TLR inhibitors or knock-out models) to understand the mechanism of action.[5] |
Experimental Protocols
In Vivo Study of this compound on Gut Microbiota Modulation in Mice
1. Animal Model:
-
Species: C57BL/6 mice, 6-8 weeks old.
-
Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and controlled temperature and humidity.
-
Acclimatization: Allow a 1-week acclimatization period before the start of the experiment.
2. Experimental Groups:
-
Control Group: Administered with sterile water or vehicle.
-
This compound Group: Administered with this compound solution.
-
(Optional) Positive Control Group: Administered with a known prebiotic like inulin.
3. Preparation and Administration of this compound:
-
Preparation: Dissolve this compound powder in sterile, pyrogen-free water to the desired concentration (e.g., 100 mg/mL).
-
Dosage: A typical dose for prebiotic effects in mice ranges from 100 to 500 mg/kg body weight.
-
Administration Route: Oral gavage is the recommended route for consistent dosing.
-
Frequency: Administer daily for a period of 2-4 weeks.
4. Sample Collection and Analysis:
-
Fecal Samples: Collect fresh fecal pellets at baseline and at the end of the study for gut microbiota analysis (16S rRNA gene sequencing).
-
Cecal Contents: At the end of the study, euthanize mice and collect cecal contents for short-chain fatty acid (SCFA) analysis by gas chromatography.
-
Blood Samples: Collect blood via cardiac puncture for analysis of systemic markers (e.g., cytokines, metabolic parameters).
-
Tissue Samples: Collect intestinal tissue for histological analysis and gene expression studies (e.g., tight junction proteins, inflammatory markers).
5. Data Analysis:
-
Analyze gut microbiota data using appropriate bioinformatics pipelines (e.g., QIIME 2).
-
Use statistical tests such as t-tests or ANOVA to compare differences between groups for SCFA levels, gene expression, and other quantitative data.
Quantitative Data Summary
Table 1: Recommended Administration Volumes and Needle Sizes for Mice
| Route of Administration | Maximum Volume | Recommended Needle Gauge |
| Oral Gavage | 10 mL/kg | 20-22 G (with ball tip) |
| Intravenous (IV) | 5 mL/kg (bolus) | 27-30 G |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 G |
| Subcutaneous (SC) | 5-10 mL/kg | 25-27 G |
Data adapted from institutional animal care and use committee guidelines.[11][15][16][17]
Signaling Pathways and Experimental Workflows
Diagram 1: this compound In Vivo Experimental Workflow
Caption: Workflow for an in vivo study on this compound.
Diagram 2: Proposed Signaling Pathway for this compound-Mediated Immune Modulation
Caption: this compound interaction with TLR4 signaling.
References
- 1. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Dietary Isomaltooligosaccharide Levels on the Gut Microbiota, Immune Function of Sows, and the Diarrhea Rate of Their Offspring [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Immunostimulatory effects of isomalto/malto-polysaccharides via TLR2 and TLR4 in preventing doxycycline-induced cytokine loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. Nanocarrier‐Based Systems for Targeted Delivery: Current Challenges and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cea.unizar.es [cea.unizar.es]
- 12. Voluntary oral administration of drugs in mice [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Controlling the degree of polymerization in Isomaltotetraose synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the degree of polymerization in isomaltotetraose (B46569) synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for this compound synthesis?
A1: The primary enzyme used is dextransucrase (a type of glucansucrase, EC 2.4.1.5), which is produced by various lactic acid bacteria, most notably Leuconostoc mesenteroides.[1] This enzyme catalyzes the transfer of glucose units from sucrose (B13894) to an acceptor molecule.
Q2: What is the fundamental reaction mechanism for enzymatic this compound synthesis?
A2: Dextransucrase first cleaves sucrose into a glucose-enzyme intermediate and free fructose (B13574). The enzyme then transfers the activated glucose unit to an acceptor molecule. In the context of this compound synthesis, this acceptor can be glucose, isomaltose, or isomaltotriose, leading to the elongation of the oligosaccharide chain with α-(1→6) linkages.
Q3: What are the main challenges in controlling the degree of polymerization?
A3: The main challenges include:
-
Concurrent Polymerization: The tendency of dextransucrase to synthesize high-molecular-weight dextran (B179266), which reduces the yield of the desired short-chain oligosaccharides.
-
Product Mixture: The reaction typically produces a mixture of isomalto-oligosaccharides (IMOs) with varying degrees of polymerization (DP), requiring subsequent purification.
-
Hydrolysis: The enzyme can also transfer the glucose unit to water, resulting in the hydrolysis of sucrose and a reduction in overall efficiency.
Q4: How can the yield of this compound be maximized?
A4: Maximizing the yield of this compound (DP4) involves optimizing several reaction parameters to favor the acceptor reaction over dextran polymerization. Key strategies include adjusting the sucrose-to-acceptor ratio, enzyme concentration, reaction time, and temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Enzyme: Improper storage or handling. 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition. 3. Presence of Inhibitors: Contaminants in the substrate or buffer. | 1. Verify enzyme activity with a standard assay. Store enzyme at recommended temperatures (-20°C or below). 2. Optimize pH (typically 5.2-5.8 for L. mesenteroides dextransucrase) and temperature (around 30-40°C). Ensure the presence of required cofactors like Ca²⁺. 3. Use high-purity substrates and ensure all glassware is thoroughly cleaned. |
| Predominant Formation of High-Molecular-Weight Dextran | 1. High Sucrose-to-Acceptor Ratio: Insufficient acceptor molecules to compete with the growing dextran chain. 2. High Enzyme Processivity: The inherent nature of the enzyme favors polymer elongation. | 1. Decrease the sucrose concentration or increase the acceptor (glucose) concentration. A lower sucrose-to-acceptor ratio shifts the equilibrium towards oligosaccharide synthesis. 2. Consider using an engineered dextransucrase variant with reduced processivity. |
| Broad Distribution of Oligosaccharide Chain Lengths | 1. Non-optimal Reaction Time: The reaction may have proceeded for too long, leading to further elongation of the target oligosaccharide. 2. Sub-optimal Substrate Concentrations: The initial ratio of sucrose to acceptor was not optimized for the target DP. | 1. Perform a time-course study to identify the optimal reaction time for maximizing the yield of this compound. Quench the reaction at different time points and analyze the product distribution. 2. Systematically vary the sucrose and acceptor concentrations to find the optimal ratio for producing DP4. |
| Difficulty in Purifying this compound | Co-elution of Oligosaccharides: Similar physicochemical properties of IMOs with close degrees of polymerization make separation challenging. | Employ advanced chromatographic techniques such as size-exclusion chromatography or preparative High-Performance Liquid Chromatography (HPLC) for purification. |
Data Presentation: Impact of Substrate Ratio on Product Distribution
The ratio of the glucosyl donor (sucrose) to the acceptor (glucose) is a critical parameter in controlling the degree of polymerization of the resulting isomalto-oligosaccharides. The following table summarizes the typical product distribution at different molar ratios, demonstrating that a higher concentration of the acceptor favors the formation of lower DP products.
| Sucrose:Glucose Molar Ratio | Isomaltose (DP2) (%) | Isomaltotriose (DP3) (%) | This compound (DP4) (%) | Higher DPs (>DP4) (%) |
| 1:1 | 45 | 30 | 15 | 10 |
| 2:1 | 30 | 35 | 25 | 10 |
| 5:1 | 15 | 25 | 35 | 25 |
| 10:1 | 5 | 15 | 30 | 50 |
Note: These values are illustrative and can vary depending on the specific enzyme, reaction time, and temperature.
Experimental Protocols
I. Enzymatic Synthesis of this compound
This protocol outlines the synthesis of this compound using dextransucrase from Leuconostoc mesenteroides.
Materials:
-
Dextransucrase (e.g., from L. mesenteroides NRRL B-512F)
-
Sucrose
-
Glucose (acceptor)
-
Sodium acetate (B1210297) buffer (20 mM, pH 5.4)
-
Calcium chloride (CaCl₂)
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment and reaction quenching
Procedure:
-
Prepare the Reaction Mixture:
-
Dissolve sucrose and glucose in 20 mM sodium acetate buffer (pH 5.4) containing 0.05 g/L CaCl₂. For targeting this compound, a sucrose-to-glucose molar ratio between 2:1 and 5:1 is a good starting point.
-
Pre-incubate the mixture at the optimal reaction temperature (e.g., 30°C) for 10 minutes.
-
-
Initiate the Reaction:
-
Add dextransucrase to the reaction mixture to a final concentration of approximately 1-2 U/mL. One unit (U) of dextransucrase activity is typically defined as the amount of enzyme that liberates 1 µmol of fructose per minute from sucrose under standard conditions.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C with gentle agitation for a predetermined duration (e.g., 8-24 hours). It is highly recommended to perform a time-course experiment to determine the optimal time for maximizing this compound yield.
-
-
Reaction Termination:
-
Stop the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.
-
-
Product Analysis:
-
Analyze the product mixture for the distribution of isomalto-oligosaccharides using HPAEC-PAD (see protocol below).
-
II. Analysis of this compound by HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the standard method for the separation and quantification of oligosaccharides.
Equipment and Reagents:
-
Ion chromatography system with a pulsed amperometric detector and a gold working electrode.
-
Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA1 or PA200).
-
Sodium hydroxide (NaOH) solutions (e.g., 50 mM, 200 mM) for the mobile phase.
-
Sodium acetate (NaOAc) for the mobile phase gradient.
-
Isomaltose, isomaltotriose, and this compound standards for calibration.
-
Deionized water (18.2 MΩ·cm).
Procedure:
-
Sample Preparation:
-
Dilute the reaction mixture from the synthesis protocol with deionized water to a suitable concentration for injection (e.g., 10-100 µM).
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: CarboPac™ PA1 (4 x 250 mm) with a guard column.
-
Mobile Phase A: 100 mM NaOH
-
Mobile Phase B: 100 mM NaOH with 500 mM NaOAc
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-5 min: 100% A
-
5-30 min: Linear gradient from 0% to 50% B
-
30-35 min: Linear gradient to 100% B (column wash)
-
35-45 min: Re-equilibration with 100% A
-
-
-
Detection:
-
Use a pulsed amperometric detector with a gold electrode and a standard quadruple-potential waveform for carbohydrate detection.
-
-
Quantification:
-
Create a calibration curve for each oligosaccharide standard (isomaltose, isomaltotriose, this compound) by injecting known concentrations.
-
Determine the concentration of each oligosaccharide in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound synthesis and analysis.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
Preventing microbial contamination during Isomaltotetraose fermentation
Welcome to the Technical Support Center for Isomaltotetraose (B46569) Fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent microbial contamination during the production of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it produced microbially?
This compound is an isomalto-oligosaccharide (IMO), which is a type of prebiotic carbohydrate. It is composed of four glucose units linked primarily by α-1,6 glycosidic bonds. Microbial production of this compound is achieved through fermentation using various microorganisms that possess transglycosylation activity. Common production strains include the yeast-like fungus Aureobasidium pullulans, and bacteria such as Microbacterium sp., Bacillus subtilis, and Leuconostoc mesenteroides.[1][2] These microorganisms convert sugars like maltose (B56501) or sucrose (B13894) into this compound and other IMOs.
Q2: What are the most common microbial contaminants in this compound fermentation?
Given the sugar-rich media used for this compound fermentation, the most common contaminants are typically lactic acid bacteria, other bacteria, and wild yeasts.[2][3][4]
-
Lactic Acid Bacteria (LAB): Species such as Lactobacillus, Leuconostoc, and Pediococcus thrive in high-sugar environments and can compete with the production strain for nutrients, leading to a decrease in this compound yield and the production of undesirable organic acids.[2]
-
Other Bacteria: Spore-forming bacteria like Bacillus species can be problematic as their spores are heat-resistant and may survive standard sterilization procedures.[5] Gram-negative bacteria such as Enterobacter can also be introduced through contaminated water or raw materials.[1][4]
-
Wild Yeasts: Unwanted yeast species, for instance, Candida and Dekkera, can also compete with the production strain and alter the fermentation profile.[2]
Q3: What is the impact of microbial contamination on this compound fermentation?
Microbial contamination can have several detrimental effects on the fermentation process, including:
-
Reduced Product Yield: Contaminants compete with the production microorganism for essential nutrients, which can significantly lower the final yield of this compound.
-
Formation of Byproducts: Contaminating microorganisms can produce undesirable metabolites, such as organic acids (lactic acid, acetic acid) and other polysaccharides, which can affect the purity of the final product and complicate downstream processing.[2]
-
Alteration of Fermentation Conditions: The growth of contaminants can alter the pH of the fermentation medium, which may inhibit the growth and enzymatic activity of the production strain.
-
Complete Batch Failure: In severe cases, high levels of contamination can lead to the complete loss of a fermentation batch.
Q4: What are the key principles of preventing microbial contamination?
The prevention of microbial contamination in this compound fermentation relies on a multi-faceted approach centered around four key principles:
-
Effective Sterilization: This involves the complete elimination of all viable microorganisms from the fermentation medium, equipment, and associated piping.
-
Aseptic Technique: This refers to the set of practices and procedures used to prevent the introduction of contaminants into a sterile environment during operations such as inoculation, sampling, and nutrient addition.
-
Robust Process Design: The design of the fermenter and associated systems should minimize opportunities for contamination. This includes features that facilitate effective sterilization and prevent the ingress of airborne microbes.
-
Continuous Monitoring: Regular monitoring of the fermentation process for early signs of contamination is crucial for timely intervention.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common contamination issues encountered during this compound fermentation.
Issue 1: Unexpected Drop in pH and Slow Growth of Production Strain
Possible Cause: Lactic acid bacteria (LAB) contamination.
Troubleshooting Steps:
-
Microscopic Examination: Aseptically collect a sample from the fermenter and examine it under a microscope. Look for the presence of rod-shaped or cocci-shaped bacteria, which are characteristic of LAB.
-
Plating on Selective Media: Plate a diluted sample onto a selective medium for LAB, such as MRS agar (B569324). Incubation under anaerobic conditions can promote the growth of these contaminants.
-
Review of Sterilization and Aseptic Procedures:
-
Verify the sterilization parameters (temperature, time, pressure) for the fermentation medium and equipment.
-
Review the aseptic techniques used during inoculation and sampling. Ensure proper flaming of ports and use of sterile equipment.
-
Issue 2: Presence of Endospores and Persistent Contamination After Sterilization
Possible Cause: Bacillus species contamination.
Troubleshooting Steps:
-
Spore Staining: Perform a spore stain (e.g., Schaeffer-Fulton method) on a sample to confirm the presence of bacterial endospores.
-
Review of Sterilization Protocol:
-
Ensure that the sterilization time and temperature are sufficient to inactivate heat-resistant endospores. For media containing suspended solids, longer sterilization times may be necessary.
-
Consider a double sterilization cycle (tyndallization) for heat-sensitive media.
-
-
Equipment Inspection: Thoroughly inspect the fermenter and associated piping for any dead legs, crevices, or old gaskets where spores could accumulate and be shielded from direct steam contact.
Issue 3: Visible Fungal or Wild Yeast Growth in the Fermenter
Possible Cause: Airborne contamination or inadequate sterilization.
Troubleshooting Steps:
-
Microscopic Examination: Observe a sample under the microscope to identify fungal hyphae or budding yeast cells that differ from the production strain's morphology.
-
Plating on Fungal Media: Plate a sample on a fungal-selective medium, such as Potato Dextrose Agar (PDA), to isolate and identify the contaminating fungus or yeast.
-
Air Quality Monitoring: Check the integrity of the air filtration system (HEPA filters) for the air supply to the fermenter.
-
Review of Aseptic Transfer Procedures: Ensure that all additions to the fermenter (e.g., antifoam, pH adjustment solutions) are sterile and transferred aseptically.
Data Presentation
Table 1: Recommended Sterilization Methods and Parameters
| Item to be Sterilized | Sterilization Method | Temperature (°C) | Time (minutes) | Pressure (psi) | Notes |
| Fermentation Medium (liquid) | Autoclaving (Wet Heat) | 121 | 15-60 (depending on volume) | 15 | Ensure the entire volume reaches the target temperature. |
| Fermenter and Piping | Steam-in-Place (SIP) | 121-135 | 20-30 | 15-30 | Ensure all parts of the system reach the sterilization temperature. |
| Heat-sensitive Media Components | Filtration | N/A | N/A | N/A | Use a 0.22 µm pore size filter. |
| Glassware and Tools | Dry Heat Oven | 160-170 | 60-120 | N/A | Ensure items are dry before sterilization. |
Table 2: Optimal Fermentation Parameters for this compound Production Strains
| Production Microorganism | Substrate | Temperature (°C) | pH | Key Reference |
| Aureobasidium pullulans | Sucrose | 25-30 | 5.5 | [6] |
| Microbacterium sp. | Maltose | 30-37 | 6.0-7.0 | [2] |
| Bacillus subtilis | Maltose | 37 | 7.0 | [7] |
| Leuconostoc mesenteroides | Sucrose | 30 | 6.7 | [8] |
Experimental Protocols
Protocol 1: Aseptic Inoculation of a Laboratory-Scale Fermenter
Objective: To introduce the production strain into the sterile fermenter without introducing contaminants.
Materials:
-
Sterile fermenter with sterile medium
-
Inoculum culture of the production strain
-
Bunsen burner or alcohol flame
-
70% ethanol (B145695) solution
-
Sterile pipette or syringe
Procedure:
-
Spray the exterior of the inoculum flask and the inoculation port of the fermenter with 70% ethanol.
-
Work in close proximity to a flame to create an upward draft that minimizes the settling of airborne contaminants.
-
Loosen the cap of the inoculum flask.
-
Flame the inoculation port of the fermenter for 10-15 seconds and allow it to cool slightly.
-
Quickly open the inoculation port and the inoculum flask. Flame the mouth of the flask.
-
Aseptically transfer the required volume of inoculum into the fermenter using a sterile pipette or syringe.
-
Immediately close the inoculation port and flame it again.
-
Close the inoculum flask and move it away from the sterile area.
Protocol 2: Monitoring Microbial Contamination by Plate Counting
Objective: To quantify the number of viable microorganisms, including potential contaminants, in a fermentation sample.
Materials:
-
Fermentation sample
-
Sterile dilution blanks (e.g., 9 mL sterile saline)
-
Sterile pipettes
-
Petri dishes with appropriate agar media (e.g., Nutrient Agar for total count, MRS for LAB, PDA for fungi)
-
Incubator
Procedure:
-
Aseptically withdraw a sample from the fermenter.
-
Perform a serial dilution of the sample in sterile dilution blanks.
-
Pipette a known volume (e.g., 0.1 mL) of the appropriate dilutions onto the surface of the agar plates.
-
Spread the inoculum evenly over the agar surface using a sterile spreader.
-
Incubate the plates under the appropriate conditions (temperature and atmosphere) for the target microorganisms.
-
After incubation, count the number of colonies on the plates and calculate the colony-forming units per milliliter (CFU/mL) of the original sample.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving microbial contamination.
References
- 1. Detection of microbial contamination in fermentation processes: mass spectrometric determination of gram-negative bacteria in Leuconostoc mesenteroides cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Contamination Strategies for Yeast Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spoilage of sugar & sugar products | PPTX [slideshare.net]
- 4. microbenotes.com [microbenotes.com]
- 5. Bacterial Contamination of Commercial Yeast [wiredspace.wits.ac.za]
- 6. Production of pullulan by a thermotolerant aureobasidium pullulans strain in non-stirred fed batch fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Bacillus subtilis Fermentation Conditions - Creative Biogene [microbiosci.creative-biogene.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Prebiotic Efficacy of Isomaltotetraose and Other Well-Established Prebiotics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prebiotic effects of Isomaltotetraose against established prebiotics, namely Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS), based on data from various animal model studies. The following sections detail the impact of these oligosaccharides on gut microbiota composition and the production of short-chain fatty acids (SCFAs), crucial indicators of prebiotic activity.
Quantitative Comparison of Prebiotic Effects
The following tables summarize the quantitative data extracted from animal studies, offering a side-by-side comparison of the effects of this compound (represented by the related compound Isomaltulose for data availability), FOS, and GOS on key gut health markers.
Table 1: Effects on Gut Microbiota Composition
| Prebiotic | Animal Model | Dosage & Duration | Key Microbial Changes | Reference |
| Isomaltulose | Sprague-Dawley Rats | 10% in drinking water for 5 weeks | Increased: Faecalibacterium, Phascolarctobacterium | [1][2][3] |
| Fructooligosaccharides (FOS) | Sprague-Dawley Rats | 7.5% in diet | Increased: Bifidobacterium, Lactobacillus | [4] |
| Galactooligosaccharides (GOS) | Sprague-Dawley Rats | 2%, 4%, 6%, or 8% in diet for 8 weeks | Increased: Bifidobacterium (dose-dependent) | [5] |
| Galactooligosaccharides (GOS) | Loperamide-induced constipated rats | 100 mg/kg and 200 mg/kg for a duration not specified | Increased: Lactic acid bacteria (Lactobacillus, Lactococcus) | [6][7] |
Table 2: Effects on Short-Chain Fatty Acid (SCFA) Production
| Prebiotic | Animal Model | Dosage & Duration | Key SCFA Changes (in cecum/feces) | Reference |
| Isomaltulose | Sprague-Dawley Rats | 10% in drinking water for 5 weeks | Increased: Propionate, Butyrate | [1][2][3] |
| Fructooligosaccharides (FOS) | Mice | 1000 mg/kg body weight/day for 14 days | Increased: Total SCFAs, Acetate, Propionate, Butyrate | [8] |
| Galactooligosaccharides (GOS) | Mice | 1000 mg/kg body weight/day for 14 days | Increased: Total SCFAs, Acetate, Propionate, Butyrate | [8] |
| Galactooligosaccharides (GOS) | Loperamide-induced constipated rats | 100 mg/kg and 200 mg/kg for a duration not specified | Increased: Total SCFAs, Acetic acid, Propionic acid, Butyric acid, Valeric acid | [9] |
Experimental Protocols
This section outlines the methodologies employed in the cited studies to evaluate the prebiotic effects of the different oligosaccharides.
Isomaltulose Study Protocol
-
Diet and Supplementation: Rats were administered a diet with 10% isomaltulose in their drinking water for a period of five weeks.[1][2][3]
-
Sample Collection: Fecal samples were collected for analysis.
-
Microbiota Analysis: The composition of the gut microbiota was determined using 16S rRNA gene sequencing.[1][3]
-
SCFA Analysis: The concentrations of short-chain fatty acids in fecal samples were quantified using gas chromatography (GC).[1][3]
Fructooligosaccharides (FOS) Study Protocol
-
Animal Model: Male Sprague-Dawley rats that had undergone total gastrectomy or a sham operation.[4]
-
Diet and Supplementation: The rats were fed a diet containing 7.5% short-chain FOS (Sc-FOS).[4]
-
Sample Collection: Cecal contents were collected for bacterial enumeration.[4]
-
Microbiota Analysis: The enumeration and identification of cecal bacteria were performed using selective and non-selective media.[4]
-
SCFA Analysis (from a different study in mice): Cecal contents were analyzed for SCFAs.[8] Mice were given 1000 mg/kg body weight of FOS daily for 14 days via gavage.[8]
Galactooligosaccharides (GOS) Study Protocol
-
Animal Model: Growing male Sprague-Dawley rats.[5]
-
Diet and Supplementation: Rats were fed diets containing 0%, 2%, 4%, 6%, or 8% GOS by weight for eight weeks.[5]
-
Sample Collection: Fecal DNA was extracted for microbiota analysis.[5]
-
Microbiota Analysis: The bacterial community structure was analyzed using 16S rRNA gene PCR-denaturing gradient gel electrophoresis (DGGE), and the relative proportion of bifidobacteria was determined by quantitative PCR.[5]
-
SCFA Analysis (from a different study in mice): Cecal contents were analyzed for SCFAs.[8] Mice were administered 1000 mg/kg body weight of GOS daily for 14 days via gavage.[8]
Visualizing the Prebiotic Mechanism of Action
The following diagrams illustrate the general experimental workflow for evaluating prebiotics and the key signaling pathway through which they exert their beneficial effects on the host.
Caption: Experimental workflow for assessing prebiotic effects in animal models.
Caption: Simplified signaling pathway of prebiotic action in the gut.
References
- 1. mdpi.com [mdpi.com]
- 2. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Changes in the Gut Microbiome after Galacto-Oligosaccharide Administration in Loperamide-Induced Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prebiotic oligosaccharides change the concentrations of short-chain fatty acids and the microbial population of mouse bowel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complex-oligosaccharide composed of galacto-oligosaccharide and lactulose ameliorates loperamide-induced constipation in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isomaltotetraose and Fructooligosaccharides (FOS) for Researchers and Drug Development Professionals
An objective comparison of the prebiotic performance of Isomaltotetraose and Fructooligosaccharides, supported by experimental data, detailed methodologies, and pathway visualizations.
This guide provides a comprehensive comparative analysis of two prominent prebiotics: this compound, a component of isomaltooligosaccharides (IMOs), and fructooligosaccharides (FOS). Both are non-digestible carbohydrates known for their beneficial effects on gut health, primarily through the modulation of the gut microbiota and the production of short-chain fatty acids (SCFAs). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanisms and efficacy.
Executive Summary
Both this compound (as part of IMO mixtures) and FOS demonstrate significant prebiotic activity, selectively stimulating the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. However, their fermentation characteristics and the resulting physiological effects exhibit notable differences. FOS, being rapidly fermented in the proximal colon, leads to a pronounced increase in Bifidobacterium populations.[1][2][3][4][5] Isomaltooligosaccharides, including this compound, are generally fermented more slowly and may influence a broader range of beneficial bacteria. The production of SCFAs, crucial metabolites of prebiotic fermentation, also varies, with FOS often leading to higher levels of acetate (B1210297) and lactate, while IMOs may contribute to a more balanced SCFA profile.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various in vitro and in vivo studies. It is important to note that data for this compound is often presented as part of an isomaltooligosaccharide (IMO) mixture.
Table 1: Impact on Gut Microbiota Composition
| Prebiotic | Dosage | Study Type | Key Bacterial Changes | Reference |
| Fructooligosaccharides (FOS) | 7.5–15 g/day | Human Clinical Trial (Meta-analysis) | Significant increase in Bifidobacterium spp.[3][4][5] | [3][4][5] |
| Fructooligosaccharides (FOS) | 8 g/L | In vitro fermentation (infant fecal inoculum) | Significant increase in Bifidobacterium; decrease in some studies at high doses. | [6] |
| Isomaltooligosaccharides (IMOs) | 10 g/day | Human Clinical Study | Increased fecal acetate and propionate.[6] | [6] |
| Isomaltooligosaccharides (IMOs) | 20 g/kg | Rat Study | Increased abundance of Lactobacillus reuteri and Lactobacillus intestinalis.[6] | [6] |
Table 2: Short-Chain Fatty Acid (SCFA) Production
| Prebiotic | Study Type | Acetate | Propionate | Butyrate | Total SCFAs | Reference |
| Fructooligosaccharides (FOS) | In vitro fermentation (human fecal microbiota) | Major product | Minor product | Minor product | High | [7] |
| Fructooligosaccharides (FOS) | In vitro fermentation (infant fecal inoculum) | Increased | Increased | Increased in older adults | Significantly increased | [8] |
| Isomaltooligosaccharides (IMOs) | In vitro fermentation (human fecal inoculum) | High | Moderate | Moderate | High | |
| Isomaltooligosaccharides (IMOs) | Human Clinical Study (10g/day) | Increased | Increased | - | Increased | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro Digestion and Fecal Fermentation Protocol
This protocol simulates the digestion and fermentation of prebiotics in the human gastrointestinal tract.
1. In Vitro Digestion (Adapted from INFOGEST 2.0):
-
Oral Phase: The prebiotic sample is mixed with simulated salivary fluid (SSF) containing α-amylase and incubated at 37°C for 2 minutes.
-
Gastric Phase: Simulated gastric fluid (SGF) containing pepsin is added, the pH is adjusted to 3.0, and the mixture is incubated at 37°C for 2 hours.
-
Intestinal Phase: Simulated intestinal fluid (SIF) containing pancreatin (B1164899) and bile salts is added, the pH is adjusted to 7.0, and the mixture is incubated at 37°C for 2 hours.
2. In Vitro Fecal Fermentation:
-
Fecal Inoculum Preparation: Fresh fecal samples from healthy donors (who have not taken antibiotics for at least three months) are pooled and homogenized in an anaerobic chamber. A 10% (w/v) fecal slurry is prepared in a pre-reduced anaerobic phosphate-buffered saline (PBS).
-
Fermentation: In an anaerobic chamber, the post-digestion prebiotic sample is added to a basal fermentation medium. The medium is then inoculated with the fecal slurry. Negative (no substrate) and positive (e.g., inulin) controls are included. The cultures are incubated anaerobically at 37°C for up to 48 hours.
-
Sample Analysis: Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for pH measurement, SCFA analysis by Gas Chromatography (GC), and microbial composition analysis by 16S rRNA gene sequencing.
Quantification of Oligosaccharides by HPLC-RI
This method is used to quantify the concentration of oligosaccharides during fermentation.
-
HPLC System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector is used.[1][2]
-
Column: A suitable column for carbohydrate analysis, such as an amino-based column (e.g., Knauer Eurospher 100-5 NH2).[1][2]
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v), is used.[1][2]
-
Flow Rate: A constant flow rate is maintained (e.g., 1.25 ml/min).[1][2]
-
Temperature: The column is maintained at a constant temperature (e.g., 35°C).[1][2]
-
Quantification: The concentration of each oligosaccharide is determined by comparing the peak area to a standard curve of known concentrations.
Quantification of Bifidobacterium and Lactobacillus by qPCR
Quantitative Polymerase Chain Reaction (qPCR) is used to determine the absolute abundance of specific bacterial genera.
-
DNA Extraction: Total bacterial DNA is extracted from fecal or fermentation samples using a commercially available DNA extraction kit.
-
Primers: Genus-specific primers for Bifidobacterium and Lactobacillus targeting the 16S rRNA gene are used.
-
qPCR Reaction: The qPCR reaction is performed using a suitable master mix, the extracted DNA, and the specific primers.
-
Quantification: The absolute copy number of the target gene is determined by comparing the amplification curve to a standard curve generated from a known amount of target DNA.
Mandatory Visualization
Signaling Pathway of Prebiotic Fermentation and SCFA Production
Caption: Prebiotic fermentation pathway.
Experimental Workflow for In Vitro Fermentation Analysis
Caption: In vitro fermentation workflow.
Logical Relationship: Prebiotic Action and Health Benefits
Caption: Prebiotic mechanism of action.
Conclusion
Both this compound (as a key component of IMOs) and Fructooligosaccharides are effective prebiotics with distinct characteristics. FOS are rapidly fermented and show a strong bifidogenic effect. IMOs, including this compound, are fermented more slowly, potentially leading to a more sustained release of SCFAs and a broader modulation of the gut microbiota. The choice between these prebiotics may depend on the specific therapeutic goal, such as targeting a particular bacterial genus or achieving a desired SCFA profile. Further head-to-head clinical trials with purified this compound are warranted to fully elucidate its specific effects compared to FOS.
References
- 1. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 3. frieslandcampinainstitute.com [frieslandcampinainstitute.com]
- 4. In vitro fermentation of prebiotic oligosaccharides by Bifidobacterium lactis HN019 and Lactobacillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro fermentation of fructooligosaccharides with human gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Isomaltotetraose vs. Galactooligosaccharides (GOS): A Comparative Guide to Prebiotic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prebiotic efficacy of isomaltotetraose, as part of the broader isomaltooligosaccharides (IMOs) class, and galactooligosaccharides (GOS). The comparison is based on available experimental data from in vitro, animal, and human studies, focusing on their impact on gut microbiota composition and the production of short-chain fatty acids (SCFAs).
Overview of Prebiotic Mechanisms
Both isomaltooligosaccharides (IMOs), which include this compound, and galactooligosaccharides (GOS) are non-digestible carbohydrates that exert their prebiotic effects by selectively stimulating the growth and activity of beneficial bacteria in the colon[1][2]. This fermentation process leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits, including serving as an energy source for colonocytes, modulating immune function, and influencing metabolic processes[3][4][5].
Comparative Analysis of Prebiotic Efficacy
The following sections detail the comparative effects of IMOs and GOS on gut microbiota and SCFA production, with quantitative data summarized in tables for ease of comparison.
Impact on Gut Microbiota Composition
Both GOS and IMOs have been shown to modulate the gut microbiota, with a notable bifidogenic and lactogenic effect.
Galactooligosaccharides (GOS): Numerous studies have demonstrated that GOS supplementation significantly increases the abundance of Bifidobacterium and Lactobacillus species[6][7]. The bifidogenic effect of GOS is a well-established indicator of its prebiotic activity[2].
Isomaltooligosaccharides (IMOs): IMOs also promote the growth of beneficial gut bacteria. Studies have shown that IMOs can increase the populations of Lactobacillus and, in some cases, Bifidobacterium[1][6][8]. However, the effect on Bifidobacterium can sometimes be less pronounced compared to the consistent increase observed with GOS[9].
Table 1: Comparative Effects on Gut Microbiota
| Prebiotic | Study Type | Dosage | Duration | Key Microbial Changes | Reference |
| GOS | Human Clinical Trial | 3.5g or 7g/day | - | Significant increase in fecal Bifidobacterium | [7] |
| GOS | Human Clinical Trial | 1.3g and 2.0g/day | 3 weeks | Significant increase in relative abundance of Bifidobacterium | [2] |
| IMOs | Human Clinical Trial | 10 g/day | 4 weeks | Increased defecation frequency and fecal acetate (B1210297) and propionate (B1217596) levels | [1] |
| IMOs | Animal (Rat) | 20 g/kg | - | Increased abundance of Lactobacillus reuteri and Lactobacillus intestinalis | [1] |
| IMOs | Animal (Sow) | Various | - | Increased Lactobacillus in fecal microbiota | [6] |
| IMOs | Animal (Rat) | 5% of diet | 12 weeks | Increased abundance of Lactobacillus | [9] |
Short-Chain Fatty Acid (SCFA) Production
The fermentation of prebiotics by gut microbiota leads to the production of beneficial SCFAs, primarily acetate, propionate, and butyrate.
Galactooligosaccharides (GOS): GOS fermentation is known to produce significant amounts of total SCFAs, with a notable increase in acetate[2].
Isomaltooligosaccharides (IMOs): IMOs are also fermented to produce SCFAs. In vivo studies in rats have shown that isomaltulose, a related sugar, increases the concentrations of propionate and butyrate[10][11]. Human studies with IMOs have demonstrated an increase in fecal acetate and propionate[1].
Table 2: Comparative Effects on SCFA Production
| Prebiotic | Study Type | Dosage | Duration | Key SCFA Changes | Reference |
| GOS | In vitro | - | - | Increased production of total SCFAs | [2] |
| Isomaltulose | Animal (Rat) | 10% in water | 5 weeks | Elevated concentrations of propionate and butyrate | [10][11] |
| IMOs | Human Clinical Trial | 10 g/day | 30 days | Significantly increased fecal acetate and propionate | [1] |
Experimental Protocols
In Vitro Fermentation of Isomalto/Malto-Polysaccharides (IMMPs)
-
Objective: To investigate the prebiotic potential of IMMPs by in vitro fermentation using human fecal inoculum.
-
Methodology:
-
Fecal samples were collected from healthy human donors.
-
Anaerobic batch culture fermenters were used.
-
The fermentation medium was inoculated with the fecal slurry.
-
IMMPs were added as the primary carbon source.
-
Samples were collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis.
-
Analyses included pH measurement, SCFA concentration by gas chromatography, and microbial composition by 16S rRNA gene sequencing.
-
Animal Study of Isomaltulose in Rats
-
Objective: To investigate the effect of isomaltulose on the composition and functionality of gut microbiota in rats.
-
Methodology:
-
Twelve Sprague-Dawley rats were divided into two groups: a control group and an isomaltulose group.
-
The isomaltulose group had free access to water containing 10% (w/w) isomaltulose for five weeks.
-
The control group received normal water.
-
Fecal samples were collected for 16S rRNA sequencing to analyze gut microbiota composition.
-
Cecal contents were analyzed for SCFA concentrations using gas chromatography.
-
Signaling Pathways
Prebiotics can influence host health through the modulation of various signaling pathways, often initiated by the production of SCFAs.
Toll-like Receptor 4 (TLR4)/NF-κB Signaling Pathway
Recent research suggests that the combination of intermittent fasting and IMOs may mitigate cognitive impairments induced by a high-fat-high-fructose diet in mice by suppressing the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, thereby reducing neuroinflammation[14].
Conclusion
Both galactooligosaccharides (GOS) and isomaltooligosaccharides (IMOs), including this compound, demonstrate significant prebiotic efficacy. GOS appears to have a more consistently reported and potent bifidogenic effect. IMOs also promote the growth of beneficial bacteria, particularly Lactobacillus, and contribute to the production of beneficial SCFAs. The choice between these prebiotics may depend on the specific desired outcome, such as targeting a particular bacterial genus or influencing a specific SCFA profile. Further direct comparative studies are warranted to elucidate the nuanced differences in their prebiotic activities.
References
- 1. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prebiotics (inulin and galactooligosaccharides) - Support for metabolism, immune system, and gut health | Longevity Protocols [longevity-protocols.com]
- 3. Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota [mdpi.com]
- 4. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Effects of Dietary Isomaltooligosaccharide Levels on the Gut Microbiota, Immune Function of Sows, and the Diarrhea Rate of Their Offspring [frontiersin.org]
- 7. Effects of Dietary Isomaltooligosaccharide Levels on the Gut Microbiota, Immune Function of Sows, and the Diarrhea Rate of Their Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isomaltooligosaccharides inhibit early colorectal carcinogenesis in a 1,2-dimethylhydrazine-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Fermentation Behavior of Isomalto/Malto‐Polysaccharides Using Human Fecal Inoculum Indicates Prebiotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.wur.nl [research.wur.nl]
- 14. Isomalto-Oligosaccharide Potentiates Alleviating Effects of Intermittent Fasting on Obesity-Related Cognitive Impairment during Weight Loss and the Rebound Weight Gain - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomaltotetraose vs. Inulin: A Comparative Guide to Their Impact on Gut Microbiota Composition
For researchers, scientists, and drug development professionals, understanding the nuanced effects of prebiotics on the gut microbiome is paramount. This guide provides an objective comparison of isomaltotetraose (B46569) and inulin (B196767), focusing on their differential impacts on gut microbiota composition and the production of key metabolites. The information presented is supported by experimental data from both in vitro and in vivo studies.
Executive Summary
Both this compound, a component of isomalto-oligosaccharides (IMOs), and inulin are effective prebiotics that selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus. Their primary mechanism of action involves fermentation by these microbes in the colon, leading to the production of short-chain fatty acids (SCFAs) which confer various health benefits. While both substances promote a healthier gut environment, subtle differences in their chemical structure may lead to variations in the specific bacterial strains they foster and the profile of SCFAs produced.
Impact on Gut Microbiota Composition: Quantitative Data
The following tables summarize the quantitative effects of this compound (as part of IMO preparations) and inulin on the abundance of key gut bacterial genera.
Table 1: Effect of this compound (as Isomalto-oligosaccharides) on Gut Microbiota
| Bacterial Genus | Study Type | Organism | Dosage | Duration | Change in Abundance | Reference |
| Bifidobacterium | In vitro | Human Fecal Microbiota | 1% (w/v) IMO | 24 hours | Significant increase | [1] |
| Lactobacillus | In vivo | Rats | 5% (w/w) IMO diet | 4 weeks | Significant increase | [1] |
| Lactobacillus | In vitro | Human Fecal Microbiota | 1% (w/v) IMO | 24 hours | Significant increase | [1] |
Table 2: Effect of Inulin on Gut Microbiota
| Bacterial Genus | Study Type | Organism | Dosage | Duration | Change in Abundance | Reference |
| Bifidobacterium | Human | Healthy Adults | 10 g/day | 16 days | Significant increase (from 0.89% to 3.9% of total microbiota) | [2] |
| Bifidobacterium | Human | Healthy Adults | 5-20 g/day | Multiple studies | Consistent and significant increase | [3][4] |
| Lactobacillus | Human | Healthy Adults | 5-20 g/day | Multiple studies | Increase observed, but less consistent than for Bifidobacterium | [3][[“]] |
| Faecalibacterium prausnitzii | Human | Healthy Adults | 10 g/day | 16 days | Significant increase (from 10.3% to 14.5% of total microbiota) | [2] |
| Bacteroides | Human | Healthy Adults | 5-20 g/day | Multiple studies | Decrease in relative abundance | [3] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of both prebiotics leads to the production of beneficial SCFAs, primarily acetate, propionate, and butyrate.
Table 3: Effect of this compound (as Isomalto-oligosaccharides) on SCFA Production
| SCFA | Study Type | Model | Dosage | Change in Concentration | Reference |
| Acetate | In vivo | Rats | 10% isomaltulose in water | Elevated | [6][7] |
| Propionate | In vivo | Rats | 10% isomaltulose in water | Elevated | [6][7] |
| Butyrate | In vivo | Rats | 10% isomaltulose in water | Elevated | [6][7] |
Table 4: Effect of Inulin on SCFA Production
| SCFA | Study Type | Model | Dosage | Change in Concentration | Reference |
| Acetate | Human | Healthy Adults | 15 g | Estimated colonic production of 137 ± 75 mmol over 12h | [8] |
| Propionate | Human | Healthy Adults | 15 g | Estimated colonic production of 11 ± 9 mmol over 12h | [8] |
| Butyrate | Human | Healthy Adults | 15 g | Estimated colonic production of 20 ± 17 mmol over 12h | [8] |
| Butyrate | In vivo | Chickens | 0.5% and 1% in diet | Significantly increased | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro Fecal Fermentation
-
Objective: To assess the direct impact of a prebiotic on the composition and metabolic activity of the gut microbiota in a controlled environment.
-
Methodology:
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least 3-6 months. The feces are homogenized and diluted (e.g., 1:10 w/v) in an anaerobic phosphate-buffered saline (PBS).
-
Batch Culture Fermentation: The fecal slurry is used to inoculate anaerobic batch culture vessels containing a basal nutrient medium. The prebiotic of interest (this compound or inulin) is added at a specified concentration (e.g., 1% w/v). A control vessel with no added prebiotic is also prepared.
-
Incubation: The cultures are incubated under anaerobic conditions at 37°C for a defined period (e.g., 24-48 hours).
-
Sampling and Analysis: Samples are collected at various time points to analyze changes in bacterial populations (via 16S rRNA gene sequencing) and SCFA concentrations (via gas chromatography).
-
In Vivo Animal Studies
-
Objective: To evaluate the effects of prebiotic supplementation on the gut microbiota and host physiology in a living organism.
-
Methodology:
-
Animal Model: A common model is the Sprague-Dawley or Wistar rat. Animals are housed in a controlled environment and acclimated to a standard diet.
-
Dietary Intervention: Animals are randomly assigned to different dietary groups: a control group receiving a standard diet, and experimental groups receiving the standard diet supplemented with the prebiotic (e.g., 5-10% w/w this compound or inulin) for a specified duration (e.g., 4-8 weeks).
-
Sample Collection: Fecal samples are collected at baseline and at the end of the intervention period for microbiota and SCFA analysis. At the end of the study, cecal contents may also be collected for more direct analysis of the gut environment.
-
Analysis: Fecal and/or cecal samples are subjected to 16S rRNA gene sequencing to determine microbiota composition and gas chromatography to quantify SCFA levels.
-
Analytical Methods
-
16S rRNA Gene Sequencing: This is a widely used method to identify and quantify the different types of bacteria present in a sample.[10][11][12] The protocol generally involves:
-
DNA Extraction: Bacterial DNA is extracted from fecal or cecal samples using commercial kits.
-
PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using universal primers.
-
Library Preparation and Sequencing: The amplified DNA is prepared for sequencing on a high-throughput platform (e.g., Illumina MiSeq).
-
Data Analysis: The sequencing data is processed using bioinformatics pipelines (e.g., QIIME, DADA2) to classify the bacteria and determine their relative abundances.
-
-
Gas Chromatography-Flame Ionization Detection (GC-FID) for SCFA Analysis: This technique is used to separate and quantify SCFAs.[3][13][14][15] The general steps are:
-
Sample Preparation: SCFAs are extracted from fecal or cecal samples, often after acidification. An internal standard is added for accurate quantification.
-
GC-FID Analysis: The extracted SCFAs are injected into a gas chromatograph, where they are separated based on their volatility. The flame ionization detector then quantifies the amount of each SCFA.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and inulin is their fermentation by specific gut bacteria. This process is a complex interplay of enzymatic degradation and metabolic conversion.
Caption: General pathway of prebiotic fermentation in the gut lumen.
The diagram above illustrates the general pathway for the fermentation of prebiotics like this compound and inulin. These non-digestible carbohydrates are broken down by the enzymes of beneficial bacteria, such as Bifidobacterium and Lactobacillus, into their constituent monosaccharides. These simple sugars then enter the metabolic pathways of the bacteria, ultimately being converted into SCFAs. The SCFAs can be used as an energy source by the host's colonocytes or absorbed into the bloodstream to exert systemic effects.
Conclusion
Both this compound and inulin are valuable prebiotics that positively modulate the gut microbiota. The primary outcome of their consumption is an increase in beneficial bacteria, particularly Bifidobacterium, and the production of health-promoting SCFAs. While inulin has been more extensively studied, the available evidence suggests that this compound elicits similar beneficial effects. The choice between these prebiotics may depend on the specific desired outcome, as subtle differences in their structure could lead to preferential utilization by different bacterial species and thus a varied metabolic output. Further direct comparative studies are warranted to fully elucidate these distinctions and to enable more targeted prebiotic interventions for specific health applications.
References
- 1. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of inulin on the human gut microbiota: stimulation of Bifidobacterium adolescentis and Faecalibacterium prausnitzii | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. mdpi.com [mdpi.com]
- 7. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dietary Inulin Supplementation Modulates Short-Chain Fatty Acid Levels and Cecum Microbiota Composition and Function in Chickens Infected With Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural comparison of Isomaltotetraose and maltotetraose
For researchers and scientists in the fields of carbohydrate chemistry, biochemistry, and drug development, understanding the nuanced structural differences between oligosaccharides is paramount. Isomaltotetraose (B46569) and maltotetraose (B33255), both tetramers of glucose, serve as a compelling case study in how a simple change in linkage can impart distinct three-dimensional structures and, consequently, different physicochemical and biological properties. This guide provides an in-depth structural comparison of these two molecules, supported by experimental data and detailed methodologies.
At a Glance: Key Structural and Physical Differences
The primary distinction between this compound and maltotetraose lies in the glycosidic bonds that link the four glucose units. Maltotetraose is a linear oligosaccharide with exclusively α-1,4 glycosidic linkages, which promotes a more rigid, helical conformation.[1][2] In contrast, this compound is characterized by α-1,6 glycosidic linkages, introducing greater conformational flexibility.[3][4] Both molecules share the same molecular formula and weight.
| Property | This compound | Maltotetraose |
| Systematic Name | α-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucose | α-D-Glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucose |
| Molecular Formula | C₂₄H₄₂O₂₁ | C₂₄H₄₂O₂₁ |
| Molecular Weight | 666.58 g/mol | 666.58 g/mol |
| Glycosidic Linkage | α-1,6 | α-1,4 |
| Glycosidic Torsion Angles | Φ, Ψ, and ω | Φ and Ψ |
| Conformation | More flexible and extended | More rigid, tends to form a helical structure |
| Melting Point | >210°C[5] | Data not consistently available |
| Solubility | Soluble in water[6] | Soluble in water[7] |
Visualizing the Structural Divergence
The difference in glycosidic linkage directly impacts the overall three-dimensional structure of these tetrasaccharides.
References
Efficacy of Isomaltotetraose in promoting Bifidobacterium and Lactobacillus growth
A comparative analysis of the efficacy of Isomaltotetraose (B46569) in promoting the growth of Bifidobacterium and Lactobacillus species against other common prebiotics such as Fructo-oligosaccharides (FOS), Galacto-oligosaccharides (GOS), and Inulin.
This guide provides a comprehensive comparison of this compound and other key prebiotics in their ability to stimulate the growth of beneficial gut bacteria, specifically Bifidobacterium and Lactobacillus. The information is intended for researchers, scientists, and drug development professionals interested in the application of prebiotics for modulating the gut microbiota.
Comparative Efficacy of Prebiotics on Bacterial Growth
The selective fermentation of prebiotics by probiotic bacteria is a key factor in promoting gut health. Isomalto-oligosaccharides (IMOs), which include this compound, have demonstrated a significant prebiotic effect.[1][2] Notably, the degree of polymerization (DP) of these oligosaccharides plays a crucial role in their utilization by different bacterial genera.
Studies have shown that Bifidobacterium species preferentially metabolize IMOs with a higher degree of polymerization, while Lactobacillus species favor shorter-chain oligosaccharides like isomaltose (B16258).[1][3] This differential preference suggests that this compound, as a four-unit oligosaccharide, can be an effective substrate for bifidobacteria.
In comparison to other well-established prebiotics, the growth-promoting effects can vary depending on the specific bacterial strain and the type of prebiotic. Fructo-oligosaccharides (FOS) and galacto-oligosaccharides (GOS) are known to effectively stimulate the proliferation of both Bifidobacterium and Lactobacillus.[4][5] Inulin, a longer-chain fructan, is also fermented by certain bifidobacteria.[6]
The following tables summarize the quantitative data from various in vitro fermentation studies, comparing the growth of different Bifidobacterium and Lactobacillus strains on various prebiotics.
Table 1: Comparative Growth of Bifidobacterium Strains on Various Prebiotics
| Bacterial Strain | Prebiotic (Concentration) | Incubation Time (h) | Growth (OD600) | Reference |
| Bifidobacterium longum | Isomaltooligosaccharides (1%) | 24 | Comparable to glucose | [7] |
| Bifidobacterium breve | Isomaltooligosaccharides (1%) | 24 | Comparable to glucose | [7] |
| Bifidobacterium animalis subsp. lactis | FOS (1%) | 24 | ~1.4 | [4] |
| Bifidobacterium animalis subsp. lactis | GOS (1%) | 24 | ~1.2 | [4] |
| Bifidobacterium animalis subsp. lactis | Inulin (1%) | 24 | ~0.8 | [4] |
| Bifidobacterium longum | FOS (1%) | 24 | ~1.5 | [4] |
| Bifidobacterium longum | GOS (1%) | 24 | ~1.3 | [4] |
| Bifidobacterium longum | Inulin (1%) | 24 | ~0.7 | [4] |
Table 2: Comparative Growth of Lactobacillus Strains on Various Prebiotics
| Bacterial Strain | Prebiotic (Concentration) | Incubation Time (h) | Growth (OD600) | Reference |
| Lactobacillus acidophilus | FOS (1%) | 24 | ~1.3 | [4] |
| Lactobacillus acidophilus | GOS (1%) | 24 | ~1.1 | [4] |
| Lactobacillus acidophilus | Inulin (1%) | 24 | ~0.6 | [4] |
| Lactobacillus casei | FOS (1%) | 24 | ~1.4 | [4] |
| Lactobacillus casei | GOS (1%) | 24 | ~1.2 | [4] |
| Lactobacillus casei | Inulin (1%) | 24 | ~1.3 | [4] |
| Lactobacillus rhamnosus | FOS (1%) | 24 | ~1.2 | [4] |
| Lactobacillus rhamnosus | GOS (1%) | 24 | ~1.4 | [4] |
| Lactobacillus rhamnosus | Inulin (1%) | 24 | ~0.5 | [4] |
Experimental Protocols
The following section details the methodologies for key experiments cited in this guide, providing a framework for reproducible in vitro fermentation studies.
In Vitro Fermentation of Oligosaccharides
Objective: To assess the ability of specific probiotic strains to ferment different oligosaccharides.
Materials:
-
Bacterial Strains: Pure cultures of Bifidobacterium and Lactobacillus species.
-
Basal Medium: A nutrient-rich medium supporting bacterial growth, typically MRS (de Man, Rogosa and Sharpe) for lactobacilli and a modified MRS or PYF (Peptone Yeast Extract Fildes) medium for bifidobacteria. The medium should be devoid of any fermentable carbohydrates.
-
Prebiotic Substrates: Pure this compound, FOS, GOS, and inulin.
-
Anaerobic Conditions: Anaerobic chamber or jars with gas-generating systems.
-
Instrumentation: Spectrophotometer for measuring optical density (OD), pH meter, and High-Performance Liquid Chromatography (HPLC) system for Short-Chain Fatty Acid (SCFA) analysis.
Procedure:
-
Medium Preparation: Prepare the basal medium and dispense it into anaerobic culture tubes or a fermenter. Autoclave to sterilize.
-
Prebiotic Addition: Aseptically add the filter-sterilized prebiotic substrate to the cooled medium to a final concentration of 1-2% (w/v).
-
Inoculation: Inoculate the medium with a fresh overnight culture of the test bacterial strain to a final OD600 of approximately 0.05.
-
Incubation: Incubate the cultures under anaerobic conditions at 37°C for 24-48 hours.
-
Growth Measurement: Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.
-
pH Measurement: Measure the pH of the culture supernatant at the beginning and end of the fermentation.
-
SCFA Analysis: At the end of the fermentation, centrifuge the cultures to pellet the cells. Filter the supernatant and analyze the concentration of SCFAs (acetate, propionate, butyrate) using HPLC.
Metabolic Pathways
The utilization of this compound by Bifidobacterium and Lactobacillus involves distinct enzymatic pathways.
This compound Metabolism in Bifidobacterium
Bifidobacterium species are well-equipped to metabolize a variety of oligosaccharides. The breakdown of this compound is primarily an intracellular process involving specific enzymes.
Caption: Proposed metabolic pathway for this compound in Bifidobacterium.
Genomic analyses of Bifidobacterium longum have revealed the presence of genes encoding for α-glucosidases, which are responsible for hydrolyzing the α-1,6 glycosidic bonds in isomalto-oligosaccharides.[7] The resulting glucose is then funneled into the central fermentative pathway, known as the "bifid shunt," leading to the production of short-chain fatty acids (SCFAs) like acetate and lactate.
This compound Metabolism in Lactobacillus
While Lactobacillus species can also utilize IMOs, they generally show a preference for shorter-chain oligosaccharides.[1] The metabolism of isomaltose in Lactobacillus acidophilus is thought to involve a phosphoenolpyruvate-dependent phosphotransferase system (PTS) for uptake and a GH4 phospho-α-glucosidase for intracellular hydrolysis.[8] A similar, though potentially less efficient, pathway may exist for the uptake and breakdown of this compound.
Caption: Hypothetical metabolic pathway for this compound in Lactobacillus.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro study comparing the prebiotic efficacy of different oligosaccharides.
Caption: In vitro prebiotic efficacy testing workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro fermentation of commercial α-gluco-oligosaccharide by faecal microbiota from lean and obese human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of isomalto-oligosaccharides by Lactobacillus reuteri and bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of diverse oligosaccharides for growth by Bifidobacterium and Lactobacillus species and their in vitro co-cultivation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isomaltooligosaccharides utilization and genomic characterization of human infant anti-inflammatory Bifidobacterium longum and Bifidobacterium breve strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Isomaltotetraose and Short-Chain Fatty Acid Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impact of isomaltotetraose (B46569) on short-chain fatty acid (SCFA) production by the gut microbiota, benchmarked against other common prebiotics such as fructo-oligosaccharides (FOS), galacto-oligosaccharides (GOS), and inulin (B196767). The information presented is based on available in vitro fermentation studies.
Disclaimer: Direct experimental data on the fermentation of pure this compound is limited in the reviewed literature. Therefore, data for isomalto-oligosaccharides (IMO), a broader category that includes this compound, is used as a proxy. The fermentation characteristics of this compound may vary from that of a general IMO mixture.
Comparative Analysis of SCFA Production
The fermentation of oligosaccharides by gut microbiota primarily yields the SCFAs acetate, propionate, and butyrate. The following table summarizes the quantitative data from various in vitro studies. It is important to note that direct comparisons are challenging due to variations in experimental conditions, including fermentation duration, substrate concentration, and the source of the fecal inoculum.
| Oligosaccharide | Acetate (mmol/L) | Propionate (mmol/L) | Butyrate (mmol/L) | Total SCFA (mmol/L) | Experimental Conditions | Citation |
| IMO (proxy for this compound) | Increased | Increased | Increased | - | 1mg/ml, in-vitro fermentation with human microbial consortia. | [1] |
| IMO (proxy for this compound) | - | - | - | Low gas production | 24h batch culture, human fecal inoculum. | |
| FOS | ~45-50 | ~15 | ~10-15 | - | 1% (w/v), 24h fermentation, infant fecal inoculum. | [2] |
| FOS | Significantly Higher | Significantly Higher | - | Significantly Higher | 24h in vitro culturing, adult fecal inoculum. | [3] |
| FOS | - | Higher | Higher | Higher | in vitro fermentation by fecal microbiota of five healthy volunteers. | |
| GOS | ~45-50 | - | - | - | 1% (w/v), 10h pH-controlled batch culture, healthy adult human feces. | [4][5] |
| GOS | Increased (+49%) | - | - | - | Dynamic in vitro colon model, adult-type microbiota. | [6] |
| GOS | - | - | - | High | 24h batch culture, human fecal inoculum. | [7] |
| Inulin | 137 ± 75 (mmol/12h) | 11 ± 9 (mmol/12h) | 20 ± 17 (mmol/12h) | - | in vivo study, 15g inulin consumption. | [8][9][10] |
| Inulin | - | - | - | High gas production | 24h batch culture, human fecal inoculum. | [7] |
| Inulin Propionate Ester | - | 7-fold increase vs inulin | - | - | 24h fecal batch fermentations. | [11] |
Experimental Protocols
The following sections detail the typical methodologies employed in the in vitro fermentation studies cited in this guide.
In Vitro Batch Culture Fermentation
This method is commonly used to assess the prebiotic potential of various substrates.
-
Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3-6 months. The samples are homogenized and diluted (e.g., 10% w/v) in an anaerobic buffer, such as phosphate-buffered saline (PBS), to create a fecal slurry. For some studies, a pooled fecal slurry from multiple donors is used to account for individual variations in gut microbiota composition[12].
-
Fermentation Medium: A basal medium mimicking the nutrient environment of the human colon is prepared. This medium typically contains peptone water, yeast extract, salts (NaCl, K2HPO4, KH2PO4, MgSO4·7H2O, CaCl2·6H2O), a buffer (NaHCO3), and reducing agents (L-cysteine-HCl). It may also include bile salts, hemin, and vitamins[13].
-
Fermentation Process: The oligosaccharide substrate (e.g., 1% w/v) is added to the fermentation vessels containing the basal medium. The vessels are then inoculated with the fecal slurry. The fermentation is carried out under strict anaerobic conditions, maintained by continuously sparging with oxygen-free nitrogen, at 37°C for a specified period (e.g., 24, 48 hours). The pH is often controlled to simulate the conditions of the distal colon (pH 6.7-6.9)[12][13]. Samples are collected at various time points for analysis.
Short-Chain Fatty Acid Analysis by Gas Chromatography (GC)
-
Sample Preparation: Fermentation samples are centrifuged to remove bacterial cells and particulate matter. The resulting supernatant is used for SCFA analysis. An internal standard (e.g., 2-ethylbutyric acid or heptanoic acid) is added to the supernatant for quantification. The samples are then acidified (e.g., with hydrochloric acid) to protonate the SCFAs, making them more volatile[13][14][15].
-
Extraction: The acidified samples are extracted with a solvent such as diethyl ether to isolate the SCFAs[15].
-
GC Analysis: The extracted SCFAs are analyzed using a gas chromatograph equipped with a flame ionization detector (GC-FID). The samples are injected into the GC, where they are vaporized and separated on a capillary column (e.g., a polyethylene (B3416737) glycol nitroterephthalic acid modified column). The separated SCFAs are then detected by the FID. The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve prepared with known concentrations of acetate, propionate, and butyrate[14][15][16][17].
Visualizing the Process and Pathway
To better understand the experimental process and the biological implications of oligosaccharide fermentation, the following diagrams are provided.
Caption: Experimental workflow for in vitro fermentation.
Caption: SCFA production and its physiological impact.
Conclusion
The available in vitro evidence suggests that isomalto-oligosaccharides, and by extension potentially this compound, are fermented by the gut microbiota to produce short-chain fatty acids, including acetate, propionate, and butyrate[1]. This aligns with the fermentation patterns observed for other well-established prebiotics like FOS, GOS, and inulin. However, the rate and total yield of SCFA production can vary significantly between different oligosaccharides[7]. Short-chain oligosaccharides are generally fermented more rapidly and produce more SCFAs and gas than those with a higher degree of polymerization[18].
For a more definitive understanding of the impact of this compound on SCFA production, direct in vitro and in vivo studies using the purified tetrasaccharide are warranted. Such research would provide valuable data for its potential application in modulating the gut microbiome and promoting host health.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of fermentation selectivity of purified galacto-oligosaccharides by in vitro human faecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Randomised clinical study: inulin short‐chain fatty acid esters for targeted delivery of short‐chain fatty acids to the human colon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An in vitro batch culture study to assess the fermentation of human milk oligosaccharides by faecal microbiota from healthy and irritable bowel syndrome stool donors | Gut Microbiome | Cambridge Core [cambridge.org]
- 14. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of short-chain fatty acids in ferments by gas chromatography-mass spectrometry [manu61.magtech.com.cn]
- 17. journals.asm.org [journals.asm.org]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Biomarkers for Assessing the Health Benefits of Isomaltotetraose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to assess the health benefits of Isomaltotetraose (IMOs) against other common prebiotics, including Fructo-oligosaccharides (FOS), Galacto-oligosaccharides (GOS), and Xylo-oligosaccharides (XOS). The information presented is supported by experimental data to aid in the objective evaluation of these functional ingredients.
Modulation of Gut Microbiota
Prebiotics selectively promote the growth of beneficial gut bacteria. The modulation of the gut microbiota composition is a primary indicator of prebiotic efficacy.
Table 1: Comparison of the Effects of Different Prebiotics on Gut Microbiota Abundance
| Prebiotic | Dosage | Study Population | Duration | Change in Bifidobacterium Abundance | Change in Lactobacillus Abundance | Other Key Microbial Changes |
| This compound (IMOs) | 10 g/day | Elderly Men | 30 days | Increased | - | Increased abundance of Faecalibacterium and Phascolarctobacterium.[1][2] |
| 20 g/kg | Male Rats | - | - | Increased abundance of L. reuteri and L. intestinalis.[3] | - | |
| Fructo-oligosaccharides (FOS) | > 5 g/day | Human Adults | > 4 weeks | Significant Increase (WMD: 1.116, 95% CI: 0.685–1.546)[4][5] | No Significant Change[4] | Decreased Blautia abundance.[6] |
| Galacto-oligosaccharides (GOS) | 11 g/day | Constipated Adults | 4 weeks | Significant Increase (from 10.9% to 23.9% relative abundance)[7] | Increased[8] | - |
| 1.3 g/day & 2.0 g/day | Healthy Women | 3 weeks | Significant Increase (p < 0.01 for both doses)[9] | - | Significant increase in B. adolescentis.[9] | |
| Xylo-oligosaccharides (XOS) | 500 mg/kg | Mice (High-Fat Diet) | 12 weeks | Increased | Increased | Increased Roseburia abundance.[10] |
WMD: Weighted Mean Difference
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of prebiotics by gut bacteria produces SCFAs, which are key mediators of their health benefits.
Table 2: Comparison of the Effects of Different Prebiotics on Fecal SCFA Concentrations
| Prebiotic | Dosage | Study Population | Duration | Change in Acetate | Change in Propionate | Change in Butyrate |
| This compound (IMOs) | 10 g/day | Elderly Men | 30 days | Significantly Increased[3] | Significantly Increased[3] | - |
| 10% in drinking water | Rats | 5 weeks | No Significant Difference | Increased (18-fold)[1][2] | Increased[1][2] | |
| Fructo-oligosaccharides (FOS) | - | In vitro (fecal cultures) | - | Increased | Increased | Increased |
| Galacto-oligosaccharides (GOS) | - | In vitro (fecal cultures) | - | Increased[8] | Increased[8] | Markedly Increased[8] |
| 0.5% scFOS + 0.5% GOS | Healthy Adult Cats | - | Tended to be Greater | - | Greater (P = 0.05)[11] | |
| Xylo-oligosaccharides (XOS) | 5% of diet | Hamsters | 6 weeks | Increased | Increased | Increased |
Metabolic Health Biomarkers
Prebiotics can positively influence metabolic health by modulating lipid and glucose metabolism.
Table 3: Comparison of the Effects of Different Prebiotics on Metabolic Biomarkers
| Biomarker | This compound (IMOs) | Fructo-oligosaccharides (FOS) | Galacto-oligosaccharides (GOS) | Xylo-oligosaccharides (XOS) |
| Total Cholesterol | Reduced[3] | Reduced | Reduced | Reduced plasma total cholesterol by 11.24% in hamsters on a high-cholesterol diet. |
| LDL Cholesterol | Reduced | Reduced | Reduced | Reduced non-high-density lipoprotein cholesterol by 24.89% in hamsters. |
| HDL Cholesterol | - | - | - | No significant increase in mice on a high-fat diet.[10] |
| Triglycerides | Reduced[3] | Reduced | - | Reduced total triacylglycerol by 38.72% in hamsters. |
Immune System Modulation
Prebiotics can modulate the immune system, often through the production of SCFAs and direct interactions with immune cells in the gut.
Table 4: Comparison of the Effects of Different Prebiotics on Immune Biomarkers
| Biomarker | This compound (IMOs) | Fructo-oligosaccharides (FOS) | Galacto-oligosaccharides (GOS) | Xylo-oligosaccharides (XOS) |
| Serum Cytokines | Reduced TNF-α, IL-1β, IL-6, and IL-8 in a rat model of early colorectal carcinogenesis.[12] | - | Increased anti-inflammatory IL-10 and reduced pro-inflammatory cytokines.[13] | - |
| Immunoglobulins | - | Tendency for increased fecal IgA.[6] | - | - |
| Immune Cell Populations | - | Decreased peripheral blood monocytes.[6] | Increased Natural Killer (NK) cell activity.[13] | - |
Experimental Protocols
Gut Microbiota Analysis by 16S rRNA Gene Sequencing
This protocol outlines the key steps for analyzing the composition of the gut microbiota from fecal samples.
-
Fecal Sample Collection and DNA Extraction: Fecal samples are collected and immediately stored at -80°C. DNA is extracted using a commercial kit following the manufacturer's instructions, which typically involves bead-beating for mechanical lysis of bacterial cells.[4][14]
-
16S rRNA Gene Amplification (PCR): The V3-V4 hypervariable region of the 16S rRNA gene is amplified using universal primers (e.g., 338F and 806R). A two-step PCR process is often employed, with the first PCR amplifying the target region and the second PCR adding barcodes and sequencing adapters.[4][14]
-
Library Preparation and Sequencing: The amplified PCR products are purified, quantified, and pooled. The pooled library is then sequenced on a high-throughput sequencing platform, such as the Illumina MiSeq.[4][14]
-
Data Analysis: Raw sequencing reads are processed to remove low-quality reads, chimeras, and adapters. Operational Taxonomic Units (OTUs) are picked, or Amplicon Sequence Variants (ASVs) are generated. Taxonomic assignment is performed using a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample differences, respectively.[4][14]
Fecal Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol describes the quantification of major SCFAs in fecal samples.
-
Sample Preparation: Fecal samples are homogenized with a solvent (e.g., aqueous methanol) containing an internal standard (e.g., 2-ethylbutanoic acid). The mixture is acidified and then centrifuged to separate the supernatant containing the SCFAs.[15]
-
Gas Chromatography Analysis: The supernatant is injected into a gas chromatograph equipped with a flame ionization detector (GC-FID). The SCFAs are separated on a suitable capillary column (e.g., a polyethylene (B3416737) glycol column).[15]
-
Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.[15]
Serum Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol details the quantification of specific cytokines in serum samples.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.[7]
-
Blocking and Sample Incubation: The plate is washed and blocked to prevent non-specific binding. Serum samples and standards of known cytokine concentrations are added to the wells and incubated.[7]
-
Detection: After washing, a biotinylated detection antibody specific for the cytokine is added, followed by an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).[7]
-
Signal Development and Measurement: A substrate solution is added, which reacts with the enzyme to produce a colored product. The absorbance is measured using a microplate reader, and the cytokine concentration in the samples is determined from the standard curve.[7]
Signaling Pathways and Mechanisms of Action
The health benefits of prebiotics are mediated through complex signaling pathways initiated by their fermentation products and direct interactions with host cells.
Caption: Prebiotic signaling pathways in the gut.
Prebiotics are fermented by the gut microbiota into SCFAs, which can then activate G protein-coupled receptors (GPR41 and GPR43) on intestinal epithelial and immune cells.[16][17] This activation can trigger downstream signaling cascades, such as the MAPK pathway, leading to enhanced intestinal barrier function.[16] Furthermore, microbial components can interact with Toll-like receptors (TLRs) on immune cells, activating pathways like NF-κB, which plays a crucial role in regulating inflammation and immune responses.[15][18][19][20]
References
- 1. mdpi.com [mdpi.com]
- 2. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Fructooligosaccharides Supplementation on the Gut Microbiota in Human: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrated Multi-Omics Analysis Reveals Differential Effects of Fructo-Oligosaccharides (FOS) Supplementation on the Human Gut Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prebiotic Galacto-Oligosaccharides Impact Stool Frequency and Fecal Microbiota in Self-Reported Constipated Adults: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galactooligosaccharide (GOS) Reduces Branched Short-Chain Fatty Acids, Ammonium, and pH in a Short-Term Colonic Fermentation Model [mdpi.com]
- 9. Frontiers | A double-blind intervention trial in healthy women demonstrates the beneficial impact on Bifidobacterium with low dosages of prebiotic galacto-oligosaccharides [frontiersin.org]
- 10. Effects of Xylooligosaccharides on Lipid Metabolism, Inflammation, and Gut Microbiota in C57BL/6J Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. eurannallergyimm.com [eurannallergyimm.com]
- 13. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Toll-Like Receptors: Regulators of the Immune Response in the Human Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Regulation of Intestinal Immune Responses through TLR Activation: Implications for Pro- and Prebiotics [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Isomaltotetraose and Intestinal Barrier Function: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mechanistic effects of isomaltotetraose (B46569) on intestinal barrier function against other common prebiotics like Fructo-oligosaccharides (FOS) and Galacto-oligosaccharides (GOS). This document synthesizes available experimental data to offer insights into their potential therapeutic applications.
The integrity of the intestinal barrier is paramount for maintaining gut homeostasis and preventing the translocation of harmful substances from the gut lumen into the systemic circulation. Emerging research has highlighted the potential of various non-digestible oligosaccharides in modulating and enhancing this critical barrier. This guide focuses on this compound, a component of isomalto-oligosaccharides (IMOs), and compares its effects with the well-studied prebiotics, FOS and GOS.
Comparative Analysis of Oligosaccharide Effects on Intestinal Barrier Function
While direct comparative studies on this compound are limited, research on IMOs provides valuable insights. The following tables summarize quantitative data from in vitro studies on Caco-2 cell monolayers, a widely accepted model for the intestinal epithelial barrier.
Table 1: Effect of Oligosaccharides on Transepithelial Electrical Resistance (TEER)
| Oligosaccharide | Cell Model | Concentration | Incubation Time | Change in TEER | Reference |
| Galacto-oligosaccharides (GOS) | Caco-2/HT-29 co-culture | 10, 25, 50 mg/mL | 48 hours | Significant increase at all concentrations | [1] |
| Fructo-oligosaccharides (FOS) | Caco-2/HT-29 co-culture | 10, 25, 50 mg/mL | 48 hours | Significant increase at 25 and 50 mg/mL | [1] |
| Isomalto-oligosaccharides (IMOs) | Caco-2 | Not specified | Not specified | Protective effect against disruption | Not specified in search results |
Note: Specific quantitative data for the effect of pure this compound on TEER was not available in the reviewed literature. The data for IMOs is qualitative, indicating a protective rather than a direct enhancing effect on baseline TEER.
Table 2: Effect of Oligosaccharides on Tight Junction Protein Expression
| Oligosaccharide | Cell Model | Protein | Method | Outcome | Reference |
| Galacto-oligosaccharides (GOS) | Caco-2 | Claudin-1, Occludin, ZO-1 | Immunofluorescence | Counteracted DSS-induced disruption | [2] |
| Fructo-oligosaccharides (FOS) | Caco-2 | Not specified | Not specified | Protective effect on tight junction reassembly | [3][4] |
| Isomalto-oligosaccharides (IMOs) | General | Tight Junctions | Review | Strengthens intestinal tight junctions | [5] |
Note: Specific quantitative data on the fold-change in tight junction protein expression induced by these oligosaccharides was not consistently reported across the reviewed studies.
Mechanistic Insights: Signaling Pathways and Experimental Workflows
The beneficial effects of oligosaccharides on the intestinal barrier are believed to be mediated through various mechanisms, including direct interaction with intestinal epithelial cells and indirect effects through the modulation of gut microbiota and the production of short-chain fatty acids (SCFAs).
Signaling Pathways
The following diagram illustrates a generalized signaling pathway through which prebiotics may enhance intestinal barrier function.
Caption: Prebiotic influence on the intestinal barrier.
Experimental Workflow for Assessing Intestinal Barrier Function
The diagram below outlines a typical experimental workflow used in in-vitro studies to evaluate the effects of oligosaccharides on intestinal barrier function using the Caco-2 cell model.
Caption: Caco-2 intestinal barrier function assay workflow.
Detailed Experimental Protocols
Caco-2 Cell Culture and Differentiation
-
Cell Line: Caco-2 cells (human colorectal adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Cells are maintained for 21 days post-confluence to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions. The culture medium is changed every 2-3 days.
Transepithelial Electrical Resistance (TEER) Measurement
-
Apparatus: An epithelial voltohmmeter (e.g., Millicell® ERS-2).
-
Procedure:
-
Equilibrate the Transwell® plates to room temperature for at least 30 minutes before measurement.
-
Sterilize the "chopstick" electrodes with 70% ethanol (B145695) and rinse with sterile phosphate-buffered saline (PBS).
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell® insert.
-
Record the resistance reading (in Ω).
-
Subtract the resistance of a blank Transwell® insert (without cells) from the reading of the cell monolayer.
-
Calculate the TEER in Ω·cm² by multiplying the corrected resistance by the surface area of the Transwell® membrane.
-
Paracellular Permeability Assay
-
Marker: Fluorescein isothiocyanate-dextran (FITC-dextran; typically 4 kDa).
-
Procedure:
-
After the experimental treatment, wash the Caco-2 monolayers with warm PBS.
-
Add FITC-dextran solution to the apical compartment.
-
Incubate the plates at 37°C.
-
At predetermined time points, collect samples from the basolateral compartment.
-
Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) to quantify the flux of FITC-dextran across the monolayer.
-
Western Blotting for Tight Junction Proteins
-
Protein Extraction: Lyse the Caco-2 cells and extract total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
-
Incubate with primary antibodies against tight junction proteins (e.g., anti-claudin-1, anti-occludin, anti-ZO-1).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Immunofluorescence Staining of Tight Junction Proteins
-
Fixation and Permeabilization: Fix the Caco-2 monolayers with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Staining:
-
Block with a blocking solution (e.g., 1% bovine serum albumin in PBS).
-
Incubate with primary antibodies against tight junction proteins.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the Transwell® membranes on glass slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging: Visualize the localization and distribution of tight junction proteins using a confocal laser scanning microscope.
Conclusion
The available evidence suggests that oligosaccharides, including IMOs, FOS, and GOS, can positively modulate intestinal barrier function. While GOS and FOS have been more extensively studied, showing direct effects on TEER and tight junction protein integrity in Caco-2 cell models, the specific mechanisms of this compound require further investigation. The presented data and protocols provide a valuable resource for researchers aiming to explore the therapeutic potential of these compounds in the context of intestinal health and disease. Future studies should focus on direct comparative analyses of this compound to elucidate its specific effects and mechanisms of action on the intestinal barrier.
References
- 1. researchgate.net [researchgate.net]
- 2. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing microbiota-independent effects of oligosaccharides on intestinal epithelial cells: insight into the role of structure and size: Structure–activity relationships of non-digestible oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing microbiota-independent effects of oligosaccharides on intestinal epithelial cells: insight into the role of structure and size : Structure-activity relationships of non-digestible oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to Isomaltotetraose's Impact on Gut Bacteria Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression of gut bacteria in response to Isomaltotetraose, contrasting its effects with other common prebiotics. The information is compiled from recent metatranscriptomic studies and is intended to inform research and development in the fields of gut health and therapeutics.
Executive Summary
This compound, a type of isomalto-oligosaccharide (IMO), has demonstrated a significant prebiotic effect by selectively stimulating the growth and metabolic activity of beneficial gut bacteria. Gene expression analyses reveal that this compound primarily enhances the expression of genes in Bifidobacterium, Lactobacillus, and Bacteroides species. This upregulation is concentrated in pathways associated with carbohydrate metabolism and the synthesis of short-chain fatty acids (SCFAs), which are crucial for gut health. When compared to other prebiotics like fructo-oligosaccharides (FOS) and galacto-oligosaccharides (GOS), this compound shows a distinct pattern of gene induction, particularly favoring pathways for the utilization of α-1,6 glycosidic linkages.
Comparative Gene Expression Analysis
The following tables summarize the quantitative data on the upregulation of key gene categories in prominent gut bacteria in response to this compound and other prebiotics.
Table 1: Upregulation of Gene Expression in Bifidobacterium species
| Gene/Pathway Category | This compound (IMMP) | Fructo-oligosaccharides (FOS) | Galacto-oligosaccharides (GOS) |
| Carbohydrate Metabolism | Strong upregulation, particularly genes for α-1,6 glycosidic linkage degradation[1] | Significant increase in abundance[2][3] | Genes for GOS utilization are upregulated |
| ABC Transporters | Upregulated for oligosaccharide import | Genes for FOS metabolism are upregulated[3] | Permease encoded by lacS is crucial for GOS transport[4] |
| SCFA Production | Activation of pathways involved in SCFA synthesis[1] | Associated with increased SCFA levels[2] | Fermentation leads to increased SCFA production |
Table 2: Upregulation of Gene Expression in Lactobacillus species
| Gene/Pathway Category | This compound (IMMP) | Fructo-oligosaccharides (FOS) | Galacto-oligosaccharides (GOS) |
| Carbohydrate Metabolism | Predominant degrader with increased gene expression[1] | Enhanced levels of Lactobacillus[2][3] | Genes for GOS metabolism are upregulated[4] |
| Glycoside Hydrolases | Upregulation of enzymes for oligosaccharide breakdown | Fructan utilization pathways are activated[5] | β-galactosidase activity is essential |
| SCFA Production | Activation of pathways involved in SCFA synthesis[1] | Contributes to SCFA production | Fermentation leads to increased SCFA production |
Table 3: Upregulation of Gene Expression in Bacteroides species
| Gene/Pathway Category | This compound (IMMP) | Fructo-oligosaccharides (FOS) | Galacto-oligosaccharides (GOS) |
| Polysaccharide Utilization Loci (PULs) | Predominant degrader with increased gene expression[1] | Can be stimulated by FOS | Can be stimulated by GOS |
| Carbohydrate-Active Enzymes (CAZymes) | Upregulation of genes for glycan breakdown | Expression of CAZymes for fructan degradation | Expression of CAZymes for galactan degradation |
| SCFA Production | Activation of pathways involved in SCFA synthesis[1] | Contributes to SCFA production | Fermentation leads to increased SCFA production |
Experimental Protocols
In Vitro Fecal Fermentation for Gene Expression Analysis
A common method to assess the prebiotic effect of substances like this compound on gut microbiota is through in vitro fermentation using human fecal samples.
1. Fecal Sample Preparation:
-
Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.
-
A fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate-buffered saline (PBS) solution.
2. Fermentation Medium:
-
A basal fermentation medium containing peptone, yeast extract, and salts is prepared and autoclaved.
-
The medium is reduced by adding a reducing agent like L-cysteine HCl and is kept under anaerobic conditions.
3. Fermentation Process:
-
The prebiotic substrate (e.g., this compound, FOS, GOS) is added to the fermentation medium at a specific concentration (e.g., 1% w/v).
-
The fecal slurry is inoculated into the medium.
-
The cultures are incubated anaerobically at 37°C for a defined period (e.g., 24-48 hours).
4. Sample Collection and RNA Extraction:
-
Samples are collected at different time points during fermentation.
-
Bacterial cells are harvested by centrifugation.
-
Total RNA is extracted from the bacterial pellets using a suitable RNA extraction kit.
5. RNA-Sequencing and Data Analysis:
-
The quality and quantity of the extracted RNA are assessed.
-
Ribosomal RNA (rRNA) is depleted to enrich for messenger RNA (mRNA).
-
cDNA libraries are prepared and sequenced using a high-throughput sequencing platform.
-
The sequencing reads are quality-controlled, mapped to a reference genome database, and quantified to determine gene expression levels.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to the prebiotic.
Visualizing the Impact: Pathways and Workflows
Experimental Workflow for Prebiotic Gene Expression Analysis
Caption: Experimental workflow for analyzing gut bacteria gene expression in response to prebiotics.
This compound Metabolism Pathway in Bifidobacterium
Caption: Proposed metabolic pathway for this compound utilization in Bifidobacterium.
Polysaccharide Utilization Locus (PUL) in Bacteroides
References
- 1. Regulated expression of polysaccharide utilization and capsular biosynthesis loci in biofilm and planktonic Bacteroides thetaiotaomicron during growth in chemostats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner [frontiersin.org]
- 3. Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genes Involved in Galactooligosaccharide Metabolism in Lactobacillus reuteri and Their Ecological Role in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caister.com [caister.com]
A Comparative Guide to Isomaltotetraose and Xylooligosaccharides for Gut Health
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prebiotic effects of isomaltotetraose, a component of isomaltooligosaccharides (IMOs), and xylooligosaccharides (XOS) on gut health. The information presented is based on available experimental data to assist in research and development endeavors.
Overview of Prebiotic Action
This compound and xylooligosaccharides are non-digestible carbohydrates that act as prebiotics, selectively stimulating the growth and activity of beneficial bacteria in the colon.[1][2] This fermentation process leads to the production of short-chain fatty acids (SCFAs), which play a crucial role in maintaining gut homeostasis and overall health.[3][4]
Quantitative Comparison of Prebiotic Effects
The following tables summarize quantitative data from various studies on the effects of IMOs (containing this compound) and XOS on gut microbiota and SCFA production. It is important to note that experimental conditions, such as dosage, duration, and study population, can influence the outcomes.
Table 1: Impact on Gut Microbiota Composition
| Prebiotic | Key Bacterial Changes | Study Type | Dosage | Duration | Key Findings |
| Isomaltooligosaccharides (IMOs) | Increased Bifidobacterium and Lactobacillus | Animal (Sows) | 0.4%, 0.6%, 0.8% of diet | Gestation & Lactation | Increased Lactobacillus and Bifidobacterium in feces.[5] |
| Increased Lactobacillus | Animal (Rats) | 5% of diet | 12 weeks | Significantly higher relative abundance of Lactobacillus in feces.[2] | |
| Xylooligosaccharides (XOS) | Increased Bifidobacterium | Human | 1 g/day and 2 g/day | 8 weeks | Significant dose-dependent increase in fecal Bifidobacteria.[6] |
| Increased Bifidobacterium and Lactobacillus | Human | 150g rice porridge with XOS | 6 weeks | Significant increases in fecal Lactobacillus spp. and Bifidobacterium spp.[7][8] | |
| Increased Bifidobacterium | In vitro (Human fecal microbiota) | Not specified | 24 hours | Significantly increased Bifidobacterium populations.[9] | |
| Increased Bifidobacterium and Lactobacillus | Animal (Mice) | 250 and 500 mg/kg | 12 weeks | Increased abundance of Lactobacillus sp. and Bifidobacterium sp.[10] |
Table 2: Short-Chain Fatty Acid (SCFA) Production
| Prebiotic | Acetate | Propionate | Butyrate | Total SCFAs | Study Type |
| Isomaltooligosaccharides (IMOs) | Increased | Increased | - | Increased | Human (Elderly) |
| Xylooligosaccharides (XOS) | 7764.2 µmol/g | 1006.7 µmol/g | 955.5 µmol/g | - | In vitro (Human fecal microbiota) |
| Increased | Increased | Increased | Increased | Animal (Rats on high-fat diet) | |
| Increased | Increased | Increased | 90.1 mM | In vitro (Human fecal cultures) | |
| Significantly higher than beta-glucan (B1580549) and oat fiber samples at 12h | Lower than beta-glucan and oat fiber samples | Similar to other fibers | - | In vitro (Human fecal microbiota) |
Experimental Protocols: In Vitro Fermentation of Prebiotics
The following is a generalized methodology for an in vitro batch fermentation experiment to assess the prebiotic potential of a carbohydrate source, based on common practices found in the literature.[7][11][12]
Objective: To determine the effect of a prebiotic substrate on the composition and metabolic activity of the gut microbiota.
Materials:
-
Fecal samples from healthy human donors (or specific animal models).
-
Anaerobic chamber or system.
-
Basal nutrient medium (e.g., yeast extract, casitone, fatty acids - YCFA).
-
Prebiotic substrates (this compound, Xylooligosaccharides).
-
Phosphate-buffered saline (PBS).
-
Centrifuge.
-
Equipment for SCFA analysis (e.g., Gas Chromatography - GC).
-
Equipment for microbial DNA extraction and sequencing (e.g., 16S rRNA gene sequencing).
Procedure:
-
Inoculum Preparation: Fresh fecal samples are collected and immediately transferred to an anaerobic chamber. The samples are homogenized and diluted in a pre-reduced anaerobic buffer (e.g., PBS).
-
Fermentation Setup: A basal nutrient medium is prepared and dispensed into fermentation vessels. The prebiotic substrate is added to the experimental vessels, while control vessels receive no substrate.
-
Inoculation: The fermentation vessels are inoculated with the prepared fecal slurry.
-
Incubation: The vessels are incubated under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).
-
Sampling: Aliquots are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis.
-
SCFA Analysis: Samples are centrifuged, and the supernatant is collected for SCFA analysis by GC.
-
Microbiota Analysis: Bacterial DNA is extracted from the fermentation samples. 16S rRNA gene sequencing is performed to determine changes in the microbial community composition.
-
pH Measurement: The pH of the fermentation medium is monitored at each time point.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in prebiotic research and their mechanisms of action, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis of prebiotic effects of four oligosaccharides using in vitro gut model: digestibility, microbiome, and metabolome changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isomaltooligosaccharides inhibit early colorectal carcinogenesis in a 1,2-dimethylhydrazine-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Dietary Isomaltooligosaccharide Levels on the Gut Microbiota, Immune Function of Sows, and the Diarrhea Rate of Their Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of the capacity of xylooligosaccharides to modulate gut microbiota and promote health - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 8. The Potential of Xylooligosaccharides as Prebiotics and Their Sustainable Production from Agro-Industrial by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prebiotic Dietary Fiber and Gut Health: Comparing the in Vitro Fermentations of Beta-Glucan, Inulin and Xylooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Xylooligosaccharides on Lipid Metabolism, Inflammation, and Gut Microbiota in C57BL/6J Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dwscientific.com [dwscientific.com]
Safety Operating Guide
Navigating the Disposal of Isomaltotetraose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of laboratory reagents extends to their proper disposal. This guide provides essential safety and logistical information for the disposal of isomaltotetraose (B46569), ensuring compliance and environmental responsibility. While this compound is not classified as a hazardous substance, adherence to established laboratory waste protocols is crucial to maintain a safe working environment.
Safety and Handling Profile
This compound is a water-soluble solid that is not flammable and does not present an explosion hazard. According to available safety data sheets for similar isomalto-oligosaccharides, it is not considered a hazardous substance under Regulation (EC) No 1272/2008.[1][2] However, standard laboratory precautions should always be observed during handling to minimize any potential risks.
Key Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₄H₄₂O₂₁[3][4] |
| Molecular Weight | 666.58 g/mol [4] |
| Appearance | White to off-white solid/powder[4] |
| Solubility | Soluble in water[4] |
| Storage Temperature | Recommended at -20°C for long-term storage[4] |
| Flash Point | Not applicable |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, regional, and national regulations for non-hazardous waste. The following procedure outlines the standard steps for the disposal of uncontaminated this compound in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) Assessment
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:
-
Safety glasses
-
Chemical-resistant gloves
-
A standard laboratory coat
Step 2: Waste Characterization
It is imperative to confirm that the this compound waste is not contaminated with any hazardous materials. If the substance has been mixed with hazardous chemicals, it must be disposed of as hazardous waste, following the specific protocols for the hazardous components.
Step 3: Containerization and Labeling
-
Uncontaminated Solid Waste: Collect uncontaminated, solid this compound in a designated, well-sealed container. The original container is often suitable if it is intact.
-
Labeling: Clearly label the waste container as "Non-hazardous" and identify the contents as "this compound." This prevents misidentification and ensures it is not mistaken for regulated chemical waste.
Step 4: Final Disposal
-
Solid Waste: Dispose of the sealed and labeled container of uncontaminated this compound with other non-hazardous solid laboratory waste, in accordance with your institution's waste management policies. This typically involves placing it in the regular laboratory trash that is sent to a sanitary landfill.[5]
-
Contaminated Materials: Any materials used for cleaning up spills, such as paper towels, should be collected in a sealed bag and disposed of with the solid laboratory waste, provided they are not contaminated with hazardous substances.[6]
-
Aqueous Solutions: For non-hazardous aqueous solutions of this compound, small quantities can typically be disposed of down the drain with copious amounts of water, subject to local wastewater regulations. Always check with your institution's Environmental Health & Safety (EHS) department for specific guidance.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Environmental Considerations
While there is no specific data indicating a significant environmental impact from this compound, it is good laboratory practice to avoid releasing any chemicals into the environment.[2][7] Proper disposal in designated waste streams minimizes any potential for environmental contamination. The manufacturing processes of related sugars, such as glucose and maltose, do have associated environmental impacts, including global warming potential and water consumption.[8] Responsible disposal of the final product is a key component of its lifecycle management.
References
Personal protective equipment for handling Isomaltotetraose
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Isomaltotetraose. Adherence to these procedures is vital for ensuring a safe laboratory environment.
This compound is generally not classified as a hazardous substance and is considered safe to handle when following standard laboratory safety protocols.[1][2] It is a non-combustible solid.[3] However, as with any chemical, proper personal protective equipment and handling procedures are essential to minimize any potential risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure when handling this compound, which is typically a solid or powder.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses.[3][4] | Protects against airborne particles entering the eyes. |
| Hand Protection | Nitrile or other chemical-resistant gloves.[3][5] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination.[6] |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills.[6] |
Handling and Operational Plan
Proper handling techniques are critical to minimize exposure and maintain a safe laboratory environment.
Experimental Protocol for Handling this compound Powder:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Designate a specific area for handling, preferably within a well-ventilated space or a chemical fume hood to control dust. Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean and readily accessible.
-
Weighing and Transfer: Perform all weighing and transfer operations of the solid compound in a manner that minimizes dust generation.[2] Use appropriate tools to handle the material and avoid creating dust clouds. Close the container tightly after use.
-
Dissolving: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Hygiene: Always wash hands thoroughly after handling the product.[1] Do not eat, drink, or smoke in the handling area.[1]
Operational Workflow for Handling this compound
Caption: Workflow for handling powdered this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial for environmental and personnel safety. As a non-hazardous sugar, this compound can typically be disposed of as regular solid waste.[7][8][9]
| Waste Type | Disposal Method | Rationale |
| Unused this compound Powder | Dispose of in regular trash.[7][9] | Considered a non-hazardous solid waste.[7][8] |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Dispose of in regular trash, provided it is not contaminated with hazardous materials.[10] | Considered non-hazardous laboratory materials.[7] |
| Used PPE (gloves, masks) | Dispose of in regular trash. | Standard disposal for non-hazardous lab waste. |
| Aqueous Solutions of this compound | May be permissible for drain disposal with copious amounts of water, but consult institutional and local guidelines first.[11] | Prevents environmental contamination and ensures compliance with regulations. |
Detailed Disposal Protocol:
-
Segregation: Collect all solid waste materials, including unused compounds and contaminated labware, in a designated waste container.
-
Containerization: For solid waste disposal, securely package the material in at least two layers (e.g., double-bagged) to prevent spills.[7][10] Label the outer container as "Non-hazardous".[7]
-
Disposal: Laboratory personnel should transport the sealed container directly to the dumpster. Custodial staff should not handle laboratory chemical waste.[7][8]
Disposal Workflow for this compound Waste
Caption: Disposal workflow for this compound and associated waste.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. carlroth.com [carlroth.com]
- 3. Isomaltotriose =98 TLC 3371-50-4 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Which personal protective equipment do you need to [royalbrinkman.com]
- 6. benchchem.com [benchchem.com]
- 7. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus [ehs.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 10. csn.edu [csn.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
